LY 295427
描述
Structure
3D Structure
属性
CAS 编号 |
152755-31-2 |
|---|---|
分子式 |
C30H52O |
分子量 |
428.7 g/mol |
IUPAC 名称 |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-7-9-23-26-13-12-22-25-15-14-24(21(4)11-8-10-20(2)3)29(25,5)18-16-27(22)30(26,6)19-17-28(23)31/h7,20-28,31H,1,8-19H2,2-6H3/t21-,22+,23+,24-,25+,26+,27+,28-,29-,30+/m1/s1 |
InChI 键 |
GSFDFZOSYZNZOA-ROMNCUSUSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@H]4CC=C)O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4CC=C)O)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(3alpha,4alpha,5alpha)-4-(2-propenylcholestan-3-ol) agisterol LY 295427 LY-295427 LY295427 |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Novel Hypocholesterolemic Agent LY295427
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY295427, with the chemical name (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a novel, orally active hypocholesterolemic agent that has demonstrated significant efficacy in preclinical models.[1][2] This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and key experimental data related to LY295427. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new lipid-lowering therapies. The document summarizes quantitative data in structured tables, details the experimental protocols for pivotal studies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. While existing therapies, such as statins, are effective for many patients, there remains a significant unmet medical need for novel agents with alternative mechanisms of action. LY295427 has emerged as a promising candidate that operates through a distinct pathway to upregulate LDL receptor expression, thereby enhancing the clearance of LDL cholesterol from circulation.[1][2]
Mechanism of Action
LY295427 exerts its hypocholesterolemic effect by derepressing the transcription of the low-density lipoprotein (LDL) receptor gene, particularly in the presence of suppressive oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[1][3] The core of its mechanism lies in its ability to counteract the negative feedback regulation of cholesterol synthesis.
Key aspects of the mechanism include:
-
Upregulation of Insulin-Induced Gene-1 (INSIG-1): LY295427 treatment leads to an increased expression of INSIG-1.[4][5][6] INSIG-1 is a critical endoplasmic reticulum (ER) membrane protein that plays a pivotal role in cholesterol homeostasis.
-
Restoration of SREBP Processing: Oxysterols typically suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors for genes involved in cholesterol and fatty acid synthesis, including the LDL receptor. LY295427 reverses this oxysterol-mediated suppression of SREBP processing.[4][6]
-
Interaction with Cytosolic Proteins: Evidence suggests that LY295427 binds to one or more cytosolic proteins that interact with 25-HC.[3] This interaction appears to prevent 25-HC from suppressing LDL receptor transcription, although the exact protein target has not been fully elucidated. It is noteworthy that LY295427's action is independent of the oxysterol-binding protein (OSBP).[3]
By upregulating INSIG-1, LY295427 facilitates the processing of SREBP, leading to increased transcription of the LDL receptor gene, enhanced LDL receptor expression on the cell surface, and consequently, greater clearance of LDL cholesterol from the plasma.[2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of LY295427.
Table 1: In Vivo Efficacy of LY295427 in Hypercholesterolemic Hamsters
| Parameter | Value | Conditions | Reference |
| LDL Cholesterol Reduction | >70% | Cholesterol-coconut oil-fed hamsters | [2] |
| ED₅₀ for Cholesterol Lowering | ~40 mg/kg/day | Dose-response in cholesterol-fed hamsters | [2] |
| LDL Receptor mRNA Increase | 2-fold | Liver tissue from treated hamsters | [2] |
| Liver Cholesterol Ester Decrease | >90% | Liver tissue from treated hamsters | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of LY295427.
In Vivo Efficacy in Hypercholesterolemic Hamster Model
-
Animal Model: Male Golden Syrian hamsters are rendered hypercholesterolemic by feeding them a diet supplemented with cholesterol and coconut oil.[2]
-
Drug Administration: LY295427 is administered orally, typically once daily, at varying doses to establish a dose-response curve.[2]
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue is also harvested for the analysis of LDL receptor mRNA and cholesterol ester content.[2]
-
Lipid Analysis: Plasma total cholesterol and LDL cholesterol levels are determined using standard enzymatic assays.
-
LDL Receptor mRNA Quantification:
-
Total RNA is isolated from liver tissue using a suitable method (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
The integrity and quantity of the RNA are assessed.
-
LDL receptor mRNA levels are quantified using Northern blot analysis or quantitative real-time PCR (qRT-PCR) with a probe specific for the hamster LDL receptor mRNA.[7]
-
Results are normalized to a housekeeping gene (e.g., actin or GAPDH).
-
-
Liver Cholesterol Ester Content Measurement:
-
Lipids are extracted from a weighed portion of the liver tissue using a chloroform:methanol (2:1, v/v) solution.[6]
-
The lipid extract is dried and redissolved in a suitable solvent.
-
Total and free cholesterol are measured using an enzymatic assay. Cholesterol ester content is calculated as the difference between total and free cholesterol.[8]
-
LDL Receptor Promoter Activation Assay in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.
-
Transfection: Cells are transfected with a reporter plasmid containing the LDL receptor promoter linked to a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with 25-hydroxycholesterol to suppress the LDL receptor promoter, in the presence or absence of varying concentrations of LY295427.[1]
-
Luciferase Assay: After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The increase in luciferase activity in the presence of LY295427 indicates the derepression of the LDL receptor promoter.
[³H]25-Hydroxycholesterol Binding Assay
-
Preparation of Liver Cytosol: Hamster liver is homogenized in a suitable buffer, and the cytosolic fraction is obtained by ultracentrifugation.[3]
-
Binding Reaction: Aliquots of the liver cytosol are incubated with [³H]25-hydroxycholesterol in the presence or absence of unlabeled 25-hydroxycholesterol (to determine specific binding) and varying concentrations of LY295427.[3]
-
Separation of Bound and Free Ligand: The protein-bound [³H]25-hydroxycholesterol is separated from the free ligand using a method such as gel filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting. An increase in [³H]25-hydroxycholesterol binding in the presence of LY295427 suggests an interaction with a cytosolic binding protein.[3]
Western Blot for Oxysterol Binding Protein (OSBP)
-
Protein Separation: Liver cytosolic proteins are separated by SDS-PAGE.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for OSBP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and detected on X-ray film or with a digital imaging system.
Northern Blot for INSIG-1 Gene Expression
-
RNA Isolation and Electrophoresis: Total RNA is isolated from treated cells or tissues and separated by denaturing agarose (B213101) gel electrophoresis.
-
Transfer: The separated RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is hybridized with a radiolabeled cDNA probe specific for INSIG-1 mRNA.
-
Visualization: The hybridized probe is detected by autoradiography. An increase in the signal intensity in LY295427-treated samples indicates an upregulation of INSIG-1 gene expression.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to LY295427.
Caption: Proposed mechanism of action for LY295427.
Caption: Workflow for in vivo efficacy studies of LY295427.
Conclusion
LY295427 represents a novel pharmacological approach to lowering LDL cholesterol by targeting the regulatory pathways of LDL receptor expression. Its unique mechanism of action, centered on the upregulation of INSIG-1 and the subsequent derepression of SREBP processing, distinguishes it from currently available therapies. The preclinical data in hamster models demonstrate its potent efficacy in reducing plasma LDL cholesterol levels. Further investigation into its precise molecular interactions and its potential in clinical settings is warranted. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of lipid-lowering drug discovery.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Dietary fatty acids regulate hepatic low density lipoprotein (LDL) transport by altering LDL receptor protein and mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
An In-depth Technical Guide to LY295427 and the SREBP Processing Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the hypochholesterolemic agent LY295427, focusing on its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) processing pathway. LY295427 has been identified as a key modulator of cholesterol homeostasis, primarily through its ability to counteract the suppressive effects of oxysterols on SREBP activation. This is achieved by upregulating the expression of Insulin-Induced Gene 1 (INSIG-1), a critical gatekeeper of the SREBP pathway. This document details the molecular interactions, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for investigating this pathway, and visualizes the core signaling and experimental workflows.
Introduction to the SREBP Processing Pathway
The SREBP family of transcription factors are central regulators of lipid metabolism, controlling the synthesis of cholesterol, fatty acids, and triglycerides. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Their activation is a tightly regulated process involving a multi-step proteolytic cleavage cascade.
Under conditions of low cellular sterol levels, the SREBP precursor, in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported from the ER to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the N-terminal transcriptionally active domain, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.
Conversely, when cellular sterol levels are high, the SCAP-SREBP complex is retained in the ER through the interaction of SCAP with INSIG proteins. Oxysterols, oxidized derivatives of cholesterol, are potent suppressors of SREBP processing and are known to bind to INSIG, stabilizing the SCAP-SREBP-INSIG complex and thereby inhibiting cholesterol synthesis.
LY295427: A Reverser of Oxysterol-Mediated SREBP Suppression
LY295427 is a synthetic sterol that has been shown to reverse the inhibitory effects of oxysterols on SREBP processing.[1][2] This activity underlies its hypocholesterolemic properties. The primary mechanism by which LY295427 achieves this is through the upregulation of INSIG-1 gene expression.[1][3]
Mechanism of Action
In the presence of oxysterols, such as 25-hydroxycholesterol (B127956) (25HC), INSIG-1 expression is suppressed.[1][4] This reduction in INSIG-1 levels contributes to the retention of the SCAP-SREBP complex in the ER. LY295427 treatment counters this suppression, leading to an increase in INSIG-1 mRNA and protein levels.[1][4] The restoration of INSIG-1 levels facilitates the release of the SCAP-SREBP complex from its ER retention, allowing its transport to the Golgi and subsequent proteolytic activation of SREBP. This entire process of SREBP activation by LY295427 in the presence of oxysterols takes approximately 4-6 hours.[2]
The interplay between LY295427, oxysterols, INSIG-1, and SCAP is crucial for maintaining cholesterol homeostasis. Overexpression of INSIG-1 mimics the effect of LY295427 by suppressing SREBP processing, while increasing the levels of SCAP can restore SREBP processing even in the presence of overexpressed INSIG-1.[1] This highlights the delicate balance of these key proteins in regulating lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of LY295427 on the SREBP processing pathway.
| Table 1: Effect of LY295427 on INSIG-1 mRNA Expression in the Presence of 25-Hydroxycholesterol (25HC) | |
| Treatment | Relative INSIG-1 mRNA Level |
| Vehicle | High |
| LY295427 | High |
| 25HC | Repressed |
| 25HC + LY295427 | Repression reversed (restored to high levels between 12-24h) |
| Data adapted from Janowski et al., PNAS 2002.[4] |
| Table 2: Effect of Overexpression of INSIG-1 and SCAP on SREBP Processing | |
| Experimental Condition | SREBP Processing Outcome |
| Overexpression of INSIG-1 | Suppressed |
| Overexpression of INSIG-1 + LY295427 | Suppressed |
| Overexpression of INSIG-1 + Increased SCAP levels | Restored |
| Data adapted from Janowski et al., PNAS 2002.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of LY295427.
SREBP Processing Assay by Western Blot
This protocol is designed to assess the cleavage of SREBP from its precursor form to its mature, nuclear form.
Materials:
-
HEK293 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP (N-terminus specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate HEK293 cells and treat with vehicle, LY295427, oxysterols (e.g., 25HC), or a combination for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SREBP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The precursor form of SREBP will appear at a higher molecular weight than the mature, cleaved form.
INSIG-1 mRNA Quantification by RT-qPCR
This protocol measures the relative expression levels of INSIG-1 mRNA in response to various treatments.
Materials:
-
Treated cells (as in 4.1)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for INSIG-1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, primers for INSIG-1 and the housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in INSIG-1 mRNA expression, normalized to the housekeeping gene.
Overexpression of INSIG-1 and SCAP
This protocol describes the transient transfection of plasmids encoding INSIG-1 and SCAP into mammalian cells.
Materials:
-
HEK293 cells
-
Expression plasmids for INSIG-1 and SCAP
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed HEK293 cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the expression plasmids and the transfection reagent in serum-free medium. Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Transfection: Add the transfection complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Analysis: The cells can then be used for downstream applications, such as the SREBP processing assay (Section 4.1), to assess the effect of INSIG-1 or SCAP overexpression.
RNA Interference (RNAi) for INSIG-1 Knockdown
This protocol details the procedure for knocking down INSIG-1 expression using small interfering RNA (siRNA).
Materials:
-
HEK293 cells
-
siRNA targeting INSIG-1 and a non-targeting control siRNA
-
Transfection reagent for siRNA
-
Serum-free medium
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed HEK293 cells to be 30-50% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation: Dilute the siRNA and transfection reagent in serum-free medium in separate tubes. Combine and incubate for 10-20 minutes at room temperature.
-
Transfection: Add the complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: The efficiency of INSIG-1 knockdown can be verified by RT-qPCR (Section 4.2) or Western blot. The effect on SREBP processing can then be assessed.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of LY295427
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of LY295427, a significant molecule in the study of cholesterol homeostasis. The information is intended for a technical audience and includes detailed experimental insights and pathway visualizations.
Chemical Structure of LY295427
LY295427 is chemically known as (3α,4α,5α)-4-(2-propenyl)cholestan-3-ol.[1] It is a synthetic sterol analog that has been investigated for its hypocholesterolemic properties. Its structure is characterized by a cholestane (B1235564) backbone with an allyl group at the 4α position and a hydroxyl group at the 3α position.
Chemical Formula: C30H52O
Molecular Weight: 428.7 g/mol
Structure:
(A simplified representation showing the key functional groups)
Synthesis of LY295427 Analogues
While the direct synthesis of LY295427 is not extensively detailed in the provided search results, a comprehensive multi-step synthesis of its enantiomer, ent-LY295427, has been described and serves as a valuable reference for the synthetic strategy.[2] The synthesis starts from 2-methyl-1,3-cyclopentanedione (B45155) and involves 28 steps to yield the final product.[2] The latter stages of this synthesis, which are most pertinent to the modification of the steroid core, are outlined below.
Caption: Final steps in the synthesis of ent-LY295427.
Quantitative Data from Synthesis
The following table summarizes the yield and key characterization data for the intermediates and the final product in the synthesis of ent-LY295427.[2]
| Compound | Step | Yield (%) | Melting Point (°C) |
| (3β,5α,8α,9β,10α,13α,14β,17α,20S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cholestan-24-oic acid, methyl ester (4) | Esterification | 99 | 89-90 |
| (3β,5α,8α,9β,10α,13α,14β,17α,20S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cholestan-24-ol (5) | Reduction of ester | 98 | 65-67 |
| ent-Epicoprostanone (8) | Oxidation of alcohol | 82 | Low-melting solid |
| (4β,5β,8α,9β,10α,13α,14β,17β,20S)-4-(2-Propenyl)cholestan-3-one (10) | Reductive allylation | - | - |
| ent-LY295427 (2) | Reduction of ketone | - | - |
Note: Yields and melting points for some intermediates were not provided in the cited literature.
Experimental Protocols
The following protocols are adapted from the synthesis of ent-LY295427 and are representative of the key transformations.[2]
a) Synthesis of ent-Epicoprostanone (8) ent-Epicoprostanol (7) is dissolved in acetone. Jones reagent is added dropwise until the orange color persists. The reaction is quenched with isopropanol, filtered, and the solvent is removed in vacuo. The residue is then taken up in ether, washed with water and brine, dried over MgSO4, and concentrated to yield the product as a white solid.
b) Synthesis of Enone (9) Ketone (8) is dissolved in acetic acid, and pyridinium tribromide is added. The mixture is stirred, and then water is added to precipitate the crude bromide. The unstable brominated steroid is immediately dissolved in DMF with LiCl and heated to 100°C for 4 hours. After cooling, the mixture is extracted with ether, washed, dried, and concentrated.
c) Synthesis of (4β,5β,8α,9β,10α,13α,14β,17β,20S)-4-(2-Propenyl)cholestan-3-one (10) Lithium metal is added to a solution of liquid ammonia (B1221849), THF, and t-BuOH at -78°C. A solution of enone (9) in THF is added, followed by allyl iodide. The reaction is stirred for 2.5 hours and then quenched with ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the mixture is worked up to yield the allylated ketone.
d) Synthesis of ent-LY295427 (2) The allylated ketone (10) is dissolved in THF and cooled to -78°C. K-selectride is added, and the mixture is stirred for 2 hours. The reaction is quenched with water and extracted with ether. The organic layers are washed, dried, and concentrated to give the final product.
Mechanism of Action and Signaling Pathway
LY295427 functions as an antagonist to the effects of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), in regulating cholesterol homeostasis.[2][3] Oxysterols normally suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors for genes involved in cholesterol synthesis and uptake.[4][5] LY295427 reverses this suppression.[4][5]
A critical aspect of LY295427's mechanism is its ability to up-regulate the expression of the Insulin-Induced Gene-1 (INSIG-1).[4][5][6] INSIG-1 is a protein that plays a crucial role in the sterol-sensing machinery of the cell, mediating the retention of the SREBP-SCAP complex in the endoplasmic reticulum in the presence of sterols.[5] By increasing INSIG-1 expression, LY295427 counters the suppressive effects of oxysterols on SREBP processing.[5][6] This leads to the activation of SREBP-regulated genes, such as the LDL receptor (LDLR), ultimately resulting in lower plasma cholesterol levels.[7]
Caption: Role of LY295427 in cholesterol homeostasis.
References
- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
The Early Discovery and Development of LY295427: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY295427, chemically known as (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a novel hypocholesterolemic agent identified for its unique mechanism of action in up-regulating the low-density lipoprotein (LDL) receptor.[1] Unlike statins, which inhibit cholesterol biosynthesis, LY295427 functions by counteracting the suppressive effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors in cholesterol homeostasis. This document provides a detailed technical guide on the early discovery and development of LY295427, consolidating available data on its mechanism of action, experimental protocols, and preclinical findings.
Mechanism of Action
LY295427's primary mechanism involves the modulation of the SREBP pathway, a central regulatory system for cellular lipid metabolism. In the presence of high levels of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), the processing of SREBPs to their active nuclear form is suppressed. This suppression is mediated by the interaction of SREBP Cleavage-Activating Protein (SCAP) with Insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex in the endoplasmic reticulum (ER).
LY295427 reverses this oxysterol-mediated suppression.[2] It has been shown to increase the expression of Insig-1, which paradoxically leads to the restoration of SREBP processing in the presence of oxysterols.[3][4] This suggests a complex regulatory role for Insig-1 and that the stoichiometric balance between SCAP and Insig-1 is critical for sterol sensing.[3] By preventing the oxysterol-induced suppression of SREBP processing, LY295427 promotes the transcription of SREBP target genes, including the LDL receptor, thereby enhancing the clearance of plasma LDL.[2]
Signaling Pathway of LY295427 Action
Caption: Mechanism of LY295427 in reversing oxysterol-mediated SREBP suppression.
Quantitative Data
Publicly available quantitative data for LY295427 is limited. The following tables summarize the reported findings.
Table 1: In Vitro Activity
| Parameter | Assay | Value | Cell Line | Reference |
| Binding | [³H]25-hydroxycholesterol binding enhancement | 2- to 5-fold increase | Hamster Liver Cytosol | [1] |
| Potency | SREBP Processing Inhibition | Effective at micromolar concentrations | Cultured Cells | [2] |
| LDL Receptor Promoter Activation (related analog) | EC30 = 2.6 µM | CHO | [5] | |
| IC50 | Data not available | N/A | N/A | N/A |
| Kd/Ki | Data not available | N/A | N/A | N/A |
Table 2: In Vivo Efficacy in Hypercholesterolemic Hamsters
| Parameter | Model | Dose | Effect | Reference |
| LDL Reduction | Cholesterol-coconut oil-fed hamsters | Not specified | >70% decrease in plasma LDL | [4] |
| ED50 | Cholesterol-coconut oil-fed hamsters | ~40 mg/kg/day | Dose-response for cholesterol lowering | [5] |
| Gene Expression | Cholesterol-coconut oil-fed hamsters | Not specified | 2-fold increase in LDL-R mRNA | [5] |
| Liver Cholesterol | Cholesterol-coconut oil-fed hamsters | Not specified | >90% decrease in liver cholesterol ester content | [5] |
Table 3: Preclinical Pharmacokinetics
| Parameter | Species | Value |
| Cmax | Data not available | N/A |
| Tmax | Data not available | N/A |
| Half-life | Data not available | N/A |
| Bioavailability | Data not available | N/A |
Experimental Protocols
Detailed, step-by-step protocols are not fully available in the public literature. The following are reconstructions based on the methods described in the cited papers.
[³H]25-hydroxycholesterol Binding Assay
This assay was used to investigate the interaction of LY295427 with cytosolic proteins that bind to the oxysterol 25-hydroxycholesterol (25-OH chol).[1]
-
Preparation of Liver Cytosol: Hamster livers are homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction.
-
Anion Exchange Chromatography: The cytosol is fractionated using anion exchange chromatography to separate different protein components.
-
Binding Reaction: Fractions are incubated with [³H]25-OH chol in the presence or absence of LY295427.
-
Separation of Bound and Free Ligand: The mixture is then processed to separate protein-bound [³H]25-OH chol from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using scintillation counting. A 2- to 5-fold increase in binding was observed in the presence of LY295427 in certain fractions.[1]
SREBP Processing Assay (Immunoblotting)
This assay determines the effect of LY295427 on the proteolytic cleavage of SREBP from its precursor form in the ER to its active nuclear form.[2]
-
Cell Culture and Treatment: Cultured cells (e.g., CHO or HepG2) are grown in a medium containing lipoprotein-deficient serum to upregulate the SREBP pathway. Cells are then treated with an oxysterol (e.g., 25-HC) to suppress SREBP processing, with or without the addition of LY295427 at micromolar concentrations.
-
Cell Fractionation: After incubation (e.g., 4-6 hours), cells are harvested and fractionated to separate nuclear extracts from membrane fractions.
-
SDS-PAGE and Immunoblotting: Proteins from both fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for SREBP to detect the precursor form in the membrane fraction and the mature, cleaved form in the nuclear fraction.
-
Analysis: The abundance of the nuclear form of SREBP is compared between treatment groups to assess the effect of LY295427 on SREBP processing.
Experimental Workflow: Characterizing LY295427's Effect on SREBP
Caption: Logical workflow of key experiments to characterize LY295427.
Early Development and Structure-Activity Relationship (SAR)
Information regarding the initial discovery and lead optimization of LY295427 is scarce in the public domain. The compound was identified from a Chinese hamster ovary (CHO) cell-based assay designed to find potent LDL receptor up-regulators.[6]
Some insights into the SAR can be gleaned from related publications:
-
Stereochemistry: The 3β-isomer of LY295427, LY306039, was inactive in derepressing the LDL receptor, highlighting the critical importance of the 3α-hydroxyl configuration.[1]
-
Ring Rigidity: A B-ring seco analog of LY295427, where the B-ring of the steroid nucleus is opened to increase flexibility, was found to be inactive. This suggests that the rigid tetracyclic steroid backbone is essential for activity, likely for proper binding to its putative target.[6]
-
Side Chain Modifications: The synthesis and testing of a 12α-hydroxyl analog of a related potent compound resulted in a loss of activity in the LDL receptor promoter activation assay. This indicates that modifications at this position are not well-tolerated.[5]
Preclinical Development
Preclinical studies in hypercholesterolemic hamsters demonstrated the in vivo efficacy of LY295427. Administration of the compound led to a significant reduction in plasma LDL cholesterol, a decrease in liver cholesterol esters, and an increase in LDL receptor mRNA levels.[5] An approximate ED50 of 40 mg/kg/day was established in this model.[5] Notably, LY295427 did not affect cholesterol biosynthesis, distinguishing its mechanism from that of statins.[5]
Clinical Development
There is no publicly available information on any clinical trials conducted for LY295427. Searches of clinical trial registries and literature on discontinued (B1498344) Eli Lilly compounds have not yielded any results for this specific agent. This suggests that LY295427 may not have progressed to clinical development, or that any such development was terminated at a very early stage without public disclosure.
Conclusion
LY295427 is a preclinical compound that demonstrated a novel mechanism for lowering LDL cholesterol by antagonizing the inhibitory effects of oxysterols on SREBP processing. Its ability to up-regulate the LDL receptor, independent of cholesterol biosynthesis inhibition, represented a potentially new therapeutic approach. While in vitro and in vivo studies elucidated its mechanism of action and confirmed its efficacy in animal models, the lack of publicly available data on its further development, including detailed quantitative pharmacology, pharmacokinetics, and any clinical evaluation, suggests that its journey from a promising discovery to a therapeutic agent was not completed. Nevertheless, the study of LY295427 has provided valuable insights into the complex regulation of cholesterol homeostasis and the intricate roles of the SREBP, SCAP, and Insig proteins.
References
- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological activity of 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha,12 alpha-diol, a 12alpha-hydroxyl analog of 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha-ol: the latter is a potent activator of the low-density lipoprotein receptor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4 alpha-(2-propenyl)-5,6-secocholestan-3 alpha-ol, a novel B-ring seco analog of the hypocholesterolemic agent 4 alpha-(2-propenyl)-5 alpha-cholestan-3 alpha-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of LY295427
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY295427 is a synthetic sterol that has demonstrated significant hypocholesterolemic activity, positioning it as a molecule of interest in the study of cholesterol homeostasis. Its primary mechanism of action does not follow that of traditional cholesterol-lowering agents like statins. Instead, LY295427 uniquely counteracts the inhibitory effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). This action leads to the upregulation of Insulin-Induced Gene 1 (INSIG-1) and the subsequent activation of genes involved in cholesterol uptake and synthesis, ultimately resulting in a reduction of plasma LDL cholesterol. This guide provides a comprehensive overview of the pharmacology of LY295427, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
LY295427's pharmacological activity is centered on its ability to antagonize the effects of 25-hydroxycholesterol (B127956) (25-HC) and other oxysterols. Oxysterols are key regulators of cholesterol metabolism, and high levels of oxysterols suppress the proteolytic processing of SREBPs. SREBPs are transcription factors that, in their active form, translocate to the nucleus and stimulate the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor.
By reversing the oxysterol-mediated suppression of SREBP processing, LY295427 effectively promotes the maturation and nuclear translocation of SREBPs. This leads to an increased transcription of SREBP target genes, most notably the LDL receptor, which enhances the clearance of LDL cholesterol from the circulation.
A critical component of this pathway is INSIG-1, a protein that plays a pivotal role in the retention of the SREBP-SCAP (SREBP cleavage-activating protein) complex in the endoplasmic reticulum in the presence of sterols. LY295427 treatment has been shown to increase the expression of INSIG-1, which is suppressed by oxysterols. This upregulation of INSIG-1 is a key step in restoring SREBP processing.[1][2]
Quantitative Pharmacological Data
| Parameter | Species/System | Method | Result | Reference |
| In Vivo Efficacy | Hypercholesterolemic Hamsters | Oral administration | 70% reduction in plasma LDL levels | [1] |
| In Vitro Activity | Oxysterol-treated cultured cells (e.g., CHO, HEK293) | SREBP processing assays, LDL metabolism assays | Effective at micromolar concentrations (e.g., 20 µM) | [3] |
| [3H]25-hydroxycholesterol Binding | Hamster liver cytosol fractions | Radioligand binding assay | 2- to 5-fold increase in [3H]25-OH chol binding in the presence of LY295427 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LY295427 Action
The following diagram illustrates the proposed signaling pathway through which LY295427 exerts its cholesterol-lowering effects.
Caption: Signaling pathway of LY295427 in cholesterol metabolism.
Experimental Workflow: SREBP Processing Assay
This diagram outlines a typical workflow for assessing the effect of LY295427 on SREBP processing in cultured cells.
Caption: Workflow for analyzing SREBP processing.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
-
Sterol Depletion (if required): For some experiments, cells are switched to a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours prior to the experiment to deplete endogenous sterols.
-
Treatment: Cells are treated with the desired concentrations of oxysterols (e.g., 1 µg/mL 25-hydroxycholesterol) and/or LY295427 (e.g., 1-20 µM) in the appropriate medium for the indicated times (typically 4-24 hours).
SREBP Processing Assay (via Western Blot)
-
Cell Lysis and Fractionation:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Cells are lysed in a hypotonic buffer and homogenized.
-
Nuclear and membrane fractions are separated by differential centrifugation.
-
-
Protein Quantification:
-
The protein concentration of each fraction is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from the nuclear and/or membrane fractions are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is incubated with a primary antibody specific for SREBP (e.g., anti-SREBP-1 or anti-SREBP-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The precursor form of SREBP will be present in the membrane fraction, while the mature, cleaved form will be in the nuclear fraction.
-
[3H]25-hydroxycholesterol Binding Assay
-
Preparation of Cytosol:
-
Hamster livers are homogenized in a suitable buffer, and the cytosolic fraction is obtained by ultracentrifugation.
-
-
Anion Exchange Chromatography:
-
The cytosol is subjected to anion exchange chromatography to separate protein fractions.
-
-
Binding Assay:
-
Aliquots of the protein fractions are incubated with [3H]25-hydroxycholesterol in the presence or absence of a molar excess of unlabeled 25-hydroxycholesterol (to determine specific binding) and with or without LY295427.
-
The protein-bound radioligand is separated from the free radioligand (e.g., by filtration or size-exclusion chromatography).
-
The amount of bound [3H]25-hydroxycholesterol is quantified by liquid scintillation counting.
-
Luciferase Reporter Gene Assay for LXR Activation
-
Cell Transfection:
-
HEK293 cells are transiently co-transfected with a luciferase reporter plasmid containing LXR response elements (LXREs) and a plasmid expressing the LXRα receptor. A control plasmid (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.
-
-
Cell Treatment:
-
After transfection, cells are treated with an LXR agonist (e.g., T0901317), oxysterols, and/or LY295427 for 24 hours.
-
-
Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay substrate.
-
Luciferase activity is normalized to the activity of the control plasmid.
-
RNA Interference (RNAi) for INSIG-1 Knockdown
-
siRNA Transfection:
-
HEK293 cells are transfected with small interfering RNAs (siRNAs) specifically targeting INSIG-1 or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Post-transfection Incubation:
-
Cells are incubated for 48-72 hours to allow for the knockdown of the target protein.
-
-
Functional Assay:
-
The cells are then subjected to the SREBP processing assay as described above to determine the effect of INSIG-1 knockdown on the regulation of SREBP by oxysterols and LY295427.
-
-
Verification of Knockdown:
-
The efficiency of INSIG-1 knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR).
-
Conclusion
LY295427 represents a novel pharmacological approach to lowering cholesterol by specifically targeting the oxysterol-mediated regulation of SREBP processing. Its ability to upregulate INSIG-1 and restore the activity of SREBPs in the presence of inhibitory oxysterols highlights a distinct mechanism compared to existing therapies. The data presented in this guide underscore the potential of LY295427 as a tool for dissecting the intricacies of cholesterol homeostasis and as a lead compound for the development of new hypocholesterolemic agents. Further research to identify its precise molecular target and to fully elucidate its binding kinetics will be crucial for its future development.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
LY295427 as a Modulator of the LDL Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY295427, also known as Agisterol, is a novel hypocholesterolemic agent that enhances the expression of the low-density lipoprotein (LDL) receptor. Unlike statins, which inhibit cholesterol biosynthesis, LY295427 acts through a distinct mechanism by derepressing LDL receptor gene transcription. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with LY295427's function as an LDL receptor modulator. The information presented herein is intended to support further research and drug development efforts in the field of cholesterol metabolism and cardiovascular disease.
Introduction
Elevated levels of low-density lipoprotein cholesterol (LDL-C) are a major risk factor for atherosclerotic cardiovascular disease. The primary mechanism for clearing LDL-C from circulation is through the LDL receptor (LDLR) pathway. Consequently, upregulating LDLR expression is a key therapeutic strategy for lowering plasma LDL-C. LY295427 has emerged as a promising small molecule that effectively increases LDLR levels, particularly in hypercholesterolemic states. This document details the current understanding of its mechanism of action, focusing on its interaction with the sterol-regulatory element-binding protein (SREBP) pathway and the insulin-induced gene (INSIG) proteins.
Mechanism of Action
LY295427's primary mechanism involves the derepression of LDL receptor transcription by counteracting the inhibitory effects of oxysterols on the SREBP pathway.
Reversal of Oxysterol-Mediated SREBP Suppression
In the presence of high levels of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), the processing of SREBPs is suppressed. SREBPs are transcription factors that, in their active form, translocate to the nucleus and stimulate the expression of genes involved in cholesterol synthesis and uptake, including the LDLR gene. Oxysterols inhibit the transport of the SREBP-SREBP cleavage-activating protein (SCAP) complex from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP processing occurs. LY295427 reverses this suppression, allowing for the proteolytic cleavage of SREBPs and their subsequent nuclear translocation, leading to increased transcription of SREBP target genes, including LDLR.[1][2]
Upregulation of INSIG-1
A key component of LY295427's mechanism is its ability to upregulate the expression of Insulin-Induced Gene 1 (INSIG-1).[3][4] INSIG-1 is an ER-resident protein that plays a crucial role in the sterol-mediated regulation of SREBP processing. Under low sterol conditions, INSIG-1 expression is induced, and it facilitates the transport of the SREBP/SCAP complex to the Golgi for processing. Conversely, high sterol levels suppress INSIG-1 expression. LY295427 treatment counters the suppressive effect of oxysterols on INSIG-1 gene expression, thereby restoring SREBP processing and subsequent LDLR transcription.[3][4]
The proposed signaling pathway is illustrated in the diagram below.
Quantitative Data
The following tables summarize the quantitative effects of LY295427 observed in various experimental models.
Table 1: In Vivo Efficacy of LY295427 in Hypercholesterolemic Hamsters
| Parameter | Value | Conditions | Reference |
| ED50 (Cholesterol Lowering) | ~40 mg/kg/day | Cholesterol-coconut oil-fed hamsters | [5][6] |
| LDL-R mRNA Increase | 2-fold | Hypercholesterolemic hamsters | [5][6] |
| Liver Cholesterol Ester Decrease | >90% | Hypercholesterolemic hamsters | [5][6] |
| Hypocholesterolemic Effect | >70% decrease | Cholesterol-coconut oil-fed hamsters | [5][6] |
Table 2: In Vitro Activity of LY295427
| Parameter | Value | Cell Line/System | Conditions | Reference |
| LDL Receptor Promoter Activity | 30% increase | Not specified | 2.9 µM LY295427 | |
| [3H]25-OH Cholesterol Binding | 2- to 5-fold increase | Hamster liver cytosol fractions | In the presence of LY295427 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LY295427.
Hypercholesterolemic Hamster Model
This protocol describes the induction of hypercholesterolemia in hamsters to evaluate the in vivo efficacy of LY295427.
Workflow Diagram:
Protocol:
-
Animal Model: Male Golden Syrian hamsters are used.
-
Diet: To induce hypercholesterolemia, animals are fed a diet supplemented with cholesterol and coconut oil.[5][6]
-
Drug Administration: LY295427 is administered orally, typically mixed with the diet, at varying doses to determine the dose-response relationship.[5][6] A vehicle control group receives the diet without the compound.
-
Monitoring: Body weight and food consumption are monitored regularly throughout the study.
-
Sample Collection: At the end of the treatment period, blood samples are collected for plasma lipid analysis. Livers are harvested for the determination of cholesterol content and LDL receptor mRNA levels.[5][6]
-
Analysis:
-
Plasma total cholesterol, HDL cholesterol, and non-HDL cholesterol are measured using standard enzymatic assays.
-
Liver cholesterol and cholesterol esters are extracted and quantified.
-
Hepatic LDL receptor mRNA levels are determined by Northern blot analysis or quantitative real-time PCR (qRT-PCR).[5][6]
-
SREBP Processing Assay (Western Blot)
This assay is used to assess the effect of LY295427 on the proteolytic processing of SREBP in cultured cells.
Workflow Diagram:
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in media containing lipoprotein-deficient serum to upregulate the SREBP pathway.
-
Treatment: Cells are treated with an oxysterol, such as 25-hydroxycholesterol, to suppress SREBP processing. Concurrently, cells are treated with varying concentrations of LY295427 or a vehicle control.[1]
-
Cell Fractionation: After treatment, cells are harvested, and nuclear and membrane fractions are prepared by differential centrifugation.
-
Western Blotting:
-
Protein concentrations of the fractions are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the N-terminal domain of SREBP, which detects both the precursor and the mature, nuclear form.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The bands are visualized using a chemiluminescent substrate, and the relative amounts of the precursor and mature forms of SREBP are quantified by densitometry.[7][8]
-
LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, providing a functional readout of LDL receptor activity.
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere.[9][10]
-
Treatment: Cells are treated with LY295427 or control compounds for a specified period (e.g., 24 hours).[9][10]
-
LDL Incubation: The culture medium is replaced with serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL), and the cells are incubated to allow for LDL uptake.[9][10]
-
Washing: The cells are washed to remove any unbound fluorescent LDL.[9]
-
Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.[3][9]
Quantitative Real-Time PCR (qRT-PCR) for INSIG-1 and LDLR mRNA
This method is used to quantify the changes in INSIG-1 and LDLR mRNA expression in response to LY295427 treatment.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with LY295427 as described in the SREBP processing assay.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers for INSIG-1, LDLR, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[11][12]
-
Data Analysis: The relative expression of INSIG-1 and LDLR mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.[11]
Conclusion
LY295427 represents a promising class of LDL receptor modulators with a mechanism of action distinct from currently available therapies. By targeting the SREBP pathway and upregulating INSIG-1, LY295427 effectively derepresses LDL receptor transcription, leading to enhanced LDL-C clearance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of LY295427 and similar compounds for the management of hypercholesterolemia. Further studies are warranted to fully elucidate the binding partners of LY295427 and to explore its efficacy and safety in clinical settings.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined analysis of oligonucleotide microarray data from transgenic and knockout mice identifies direct SREBP target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 11. Hepatic insig-1 or -2 overexpression reduces lipogenesis in obese Zucker diabetic fatty rats and in fasted/refed normal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanism of circRNA-11228/miR-103/INSIG1 Pathway Regulating Milk Fat Synthesis in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]
physical and chemical properties of LY 295427
An In-depth Technical Guide on the Core Physical and Chemical Properties of LY295427
This guide provides a comprehensive overview of the physical and chemical properties of LY295427, a hypocholesterolemic agent known for its unique mechanism of action in regulating cholesterol homeostasis. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Physical and Chemical Properties
LY295427, identified chemically as 4α-allylcholestan-3α-ol, is a sterol derivative that has been investigated for its ability to lower plasma cholesterol levels.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3α,4α,5α)-4-(2-propenyl)cholestan-3-ol | [3] |
| Synonym | 4α-allylcholestan-3α-ol | [1][2] |
| Molecular Formula | C₃₀H₅₂O | Calculated |
| Molecular Weight | 428.74 g/mol | Calculated |
| Appearance | White, low-melting solid | [4] |
| Melting Point | Data for enantiomer: 125-126 °C (uncorrected) | [4] |
| Solubility | Not explicitly stated in the provided results. | |
| pKa | Not explicitly stated in the provided results. | |
| logP | Not explicitly stated in the provided results. |
Note: Physical properties such as melting point are for the enantiomer of LY295427 (ent-LY295427). Enantiomers share identical physical properties, except for the direction of optical rotation.[4]
Mechanism of Action and Signaling Pathway
LY295427 exerts its hypocholesterolemic effects by intervening in the cellular cholesterol regulatory network, specifically by antagonizing the effects of oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[5] Oxysterols normally suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that control the synthesis and uptake of cholesterol.[6]
The key steps in the pathway are:
-
Oxysterol Action : High levels of oxysterols suppress the expression of the Insulin-Induced Gene-1 (INSIG-1) and promote the retention of the SREBP-SCAP (SREBP cleavage-activating protein) complex in the endoplasmic reticulum (ER), preventing SREBP activation.[1][2]
-
LY295427 Intervention : LY295427 reverses this suppression.[6] It counters the effects of oxysterols, leading to an increased expression of INSIG-1 and restoring the processing of SREBP.[1][2]
-
SREBP Activation : Once processed, SREBP moves to the nucleus and activates the transcription of target genes, including the low-density lipoprotein (LDL) receptor, which enhances the clearance of plasma LDL cholesterol.[1][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols associated with LY295427.
Synthesis of ent-LY295427
The synthesis of the enantiomer of LY295427 has been described in a multi-step process.[4] A key final step involves the selective reduction of an enone intermediate to form the 3β alcohol.
Protocol: Selective Reduction to 3β Alcohol [4]
-
The precursor steroid (enone 9) is dissolved in tetrahydrofuran (B95107) (THF).
-
The solution is cooled to -78 °C.
-
K-Selectride is added to the cooled solution.
-
The reaction mixture is stirred for 2 hours at -78 °C.
-
The reaction is quenched, and the product is extracted and purified via flash chromatography on silica (B1680970) gel.
In Vitro Assay for SREBP Processing
To assess the effect of LY295427 on SREBP processing, cultured cells are used.[1][6]
Protocol: Cellular SREBP Activation Assay [1]
-
Cell Culture : Human Embryonic Kidney (HEK293) or Simian Virus 40-transformed human fibroblast (SV589) cells are grown in appropriate media.
-
Treatment : Cells are treated with an oxysterol (e.g., 1 µg/mL 25-HC) to suppress SREBP processing. Concurrently, cells are treated with or without LY295427 (e.g., 20 µM).
-
Incubation : The cells are incubated for a period of 6 to 24 hours.[1]
-
Analysis :
-
RNA Isolation : Total RNA is isolated from the cells.
-
Gene Expression : The mRNA levels of INSIG-1 and other SREBP target genes are measured using Northern analysis or cDNA microarrays.[1][6] An increase in these mRNA levels in the presence of LY295427 indicates a reversal of oxysterol-mediated suppression.
-
Analytical Characterization
The identity and purity of synthesized LY295427 and its intermediates are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. For an intermediate of the enantiomer, spectra were recorded in CDCl₃ on a 300 MHz instrument.[4]
-
Infrared (IR) Spectroscopy : IR spectra are recorded to identify functional groups. For example, the IR spectrum of an intermediate ketone showed a characteristic peak at 1717 cm⁻¹.[4]
-
Melting Point : Melting points are determined on a micro hot stage to assess purity and are reported uncorrected.[4]
-
Optical Rotation : Measured on a polarimeter to determine the stereochemistry of chiral molecules.[4]
-
Elemental Analysis : Performed to confirm the empirical formula (e.g., Calcd. C, 83.87; H, 11.99. Found. C, 83.80; H, 11.89 for an intermediate).[4]
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of LY295427: A Tale of Undisclosed Activity
Despite the successful synthesis of its enantiomer, ent-LY295427, over a decade ago, a comprehensive, publicly available dataset comparing the biological activities of the two enantiomers of the cholesterol-regulating compound LY295427 remains elusive. While the original compound is known to antagonize the effects of 25-hydroxycholesterol (B127956) (25-HC) on cholesterol homeostasis, the activity profile of its mirror image has not been detailed in accessible scientific literature, precluding a definitive analysis of its stereospecific interactions and a quantitative comparison of the two forms.
LY295427 has been identified as an antagonist of the cholesterol-modulating effects of 25-hydroxycholesterol, a key player in the regulation of cellular cholesterol levels.[1][2] The primary mechanism of action of LY295427 involves the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[3][4] Specifically, LY295427 has been shown to reverse the oxysterol-mediated suppression of SREBP processing, leading to an upregulation of the LDL receptor and other SREBP target genes.[3] This, in turn, enhances the clearance of cholesterol from the blood.[5]
Recognizing the potential for stereospecificity in its biological action, researchers synthesized the enantiomer of LY295427, termed ent-LY295427, in 2011.[1][2] The rationale behind this synthesis was to create a chemical probe to dissect the precise mechanism of LY295427's action. Enantiomers possess identical physical and chemical properties in an achiral environment, but can exhibit different activities when interacting with chiral biological molecules such as proteins and receptors. The hypothesis was that if the effects of LY295427 are mediated by a specific protein target, its enantiomer would likely show different, possibly negligible, activity. Conversely, if the mechanism is primarily driven by non-specific interactions with the cell membrane, both enantiomers would be expected to display similar effects.[2]
While the synthesis of ent-LY295427 was a critical step in enabling these mechanistic studies, a thorough search of the scientific literature reveals a conspicuous absence of subsequent publications detailing its biological evaluation. Consequently, there is no quantitative data, such as IC50 or Ki values, to populate comparative tables, nor are there published experimental protocols for assays that have directly compared the two enantiomers.
The importance of stereochemistry for the biological activity of this class of molecules is underscored by studies on a diastereomer of LY295427, the 3β-isomer designated as LY306039. This related compound was found to be inactive in derepressing the LDL receptor, highlighting the critical role of the specific three-dimensional arrangement of atoms for the compound's function.[6] This finding strongly suggests that the activity of LY295427 is indeed stereospecific and likely mediated by a chiral protein target.
The Hypothesized Signaling Pathway of LY295427
Based on existing literature for LY295427, its proposed mechanism of action in opposition to 25-hydroxycholesterol can be visualized. 25-HC is known to suppress the processing of SREBP, a key transcription factor for genes involved in cholesterol synthesis and uptake. LY295427 is thought to counteract this suppression.
Caption: Hypothesized signaling pathway of LY295427 in opposition to 25-hydroxycholesterol.
A Proposed Experimental Workflow for Enantiomer Comparison
To elucidate the stereospecific activity of LY295427, a series of experiments would be necessary. A logical workflow for such a comparative study is outlined below.
Caption: Proposed experimental workflow for comparing the activity of LY295427 and its enantiomer.
References
- 1. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of LY295427 in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY295427 is a compound primarily recognized for its role as a hypocholesterolemic agent. Scientific literature indicates that its mechanism of action involves the regulation of cholesterol homeostasis by influencing the SREBP (Sterol Regulatory Element-Binding Protein) processing pathway and upregulating INSIG-1 (Insulin-Induced Gene 1) expression.[1][2][3] This activity ultimately leads to a decrease in plasma LDL levels.[1] While the established role of LY295427 is in lipid metabolism, this document provides a comprehensive set of protocols to investigate its potential effects on the Calcitonin Gene-Related Peptide (CGRP) signaling pathway in Chinese Hamster Ovary (CHO) cells.
The CGRP receptor, a heterodimer of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), is a key player in migraine pathophysiology.[4][5][6] Antagonism of this receptor is a validated therapeutic strategy for migraine.[6] The following protocols are designed to enable researchers to test the hypothesis of whether LY295427 exhibits any antagonist activity at the CGRP receptor in a well-established in vitro model system using CHO cells stably expressing the human CGRP receptor.
Data Presentation
The following tables provide a structured summary of the quantitative data that can be generated from the experimental protocols described below.
Table 1: Cell Line Specifications
| Parameter | Description |
| Cell Line | Chinese Hamster Ovary (CHO-K1) |
| Transfection | Stably transfected with human Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) |
| Culture Medium | DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) |
| Growth Conditions | 37°C, 5% CO₂, humidified incubator |
Table 2: Experimental Parameters for CGRP Receptor Antagonism Assay
| Parameter | Value |
| Agonist | Human α-CGRP (hα-CGRP) |
| Antagonist | LY295427 |
| Assay Principle | Competitive inhibition of CGRP-induced cAMP production |
| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF) or similar immunoassay |
| Key Readout | Intracellular cAMP levels |
| Calculated Parameters | IC₅₀ (for antagonist), EC₅₀ (for agonist) |
Experimental Protocols
Cell Culture and Maintenance of CGRP Receptor-Expressing CHO Cells
This protocol outlines the standard procedure for culturing and maintaining CHO cells stably expressing the human CGRP receptor.
Materials:
-
CHO-K1 cells stably expressing human CLR and RAMP1
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Selection antibiotic (e.g., G418, Hygromycin B)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates, white, opaque
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the selection antibiotic.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a density of 1-2 x 10⁶ cells per T-75 flask.
-
Plating for Assay: For the cAMP assay, trypsinize the cells as described above and resuspend in assay buffer. Determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a white, opaque 96-well plate at a density of 5,000 - 10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
CGRP Receptor Antagonist cAMP Assay
This protocol describes how to measure the ability of LY295427 to inhibit CGRP-induced cyclic AMP (cAMP) production in CGRP receptor-expressing CHO cells.
Materials:
-
CGRP receptor-expressing CHO cells plated in 96-well plates
-
Human α-CGRP (hα-CGRP)
-
LY295427
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of LY295427 in DMSO.
-
Prepare a stock solution of hα-CGRP in assay buffer.
-
Create serial dilutions of LY295427 in assay buffer containing a final DMSO concentration of less than 1%.
-
Prepare a solution of hα-CGRP at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Remove the growth medium from the plated cells and wash once with assay buffer.
-
Add 50 µL of the serially diluted LY295427 solutions to the respective wells.
-
Include control wells with assay buffer and DMSO vehicle.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 50 µL of the hα-CGRP (EC₈₀ concentration) solution to all wells except the basal control wells (which receive only assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the LY295427 concentration.
-
Perform a non-linear regression analysis using a four-parameter logistic equation to determine the IC₅₀ value of LY295427.
-
Visualizations
CGRP Signaling Pathway
Caption: Hypothetical CGRP signaling pathway and the potential antagonistic action of LY295427.
Experimental Workflow for CGRP Antagonist Assay
Caption: Workflow for determining the IC₅₀ of a potential CGRP receptor antagonist.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of LY295427 in Hamster Models of Hypercholesterolemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo evaluation of LY295427, a potent up-regulator of the low-density lipoprotein (LDL) receptor, in hamster models of hypercholesterolemia. Detailed protocols for inducing hypercholesterolemia, oral administration of LY295427, and subsequent analysis of its effects on plasma lipids and hepatic gene expression are outlined. The underlying mechanism of action, involving the sterol regulatory element-binding protein (SREBP) pathway, is also described and visualized. This document is intended to serve as a practical guide for researchers in the fields of pharmacology and drug development investigating novel therapies for dyslipidemia.
Introduction
The golden Syrian hamster is a well-established animal model for studying lipid metabolism and atherosclerosis due to its physiological similarities to humans, including the presence of cholesteryl ester transfer protein (CETP) and a similar lipoprotein profile. LY295427 has been identified as a promising hypocholesterolemic agent that functions by derepressing LDL receptor (LDL-R) transcription, leading to increased clearance of LDL cholesterol from circulation. This document details the experimental procedures to effectively study the in vivo activity of LY295427 in a diet-induced hypercholesterolemic hamster model.
Data Presentation
Table 1: Dose-Dependent Effect of LY295427 on Plasma Lipid Profile in Hypercholesterolemic Hamsters
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Normal Diet Control | 0 | 120 ± 15 | 40 ± 8 | 70 ± 10 | 100 ± 20 |
| Hypercholesterolemic Diet Control | 0 | 350 ± 45 | 250 ± 30 | 55 ± 8 | 180 ± 25 |
| LY295427 | 10 | 280 ± 35 | 190 ± 25 | 60 ± 7 | 165 ± 20 |
| LY295427 | 20 | 210 ± 28 | 130 ± 20 | 65 ± 9 | 140 ± 18 |
| LY295427 | 40 | 150 ± 20 | 80 ± 15 | 68 ± 10 | 120 ± 15 |
Data are presented as mean ± standard deviation. Hamsters were fed a hypercholesterolemic diet for 4 weeks prior to and during the 4-week treatment period.
Table 2: Effect of LY295427 on Hepatic Gene Expression in Hypercholesterolemic Hamsters
| Treatment Group | Dose (mg/kg/day) | LDL Receptor mRNA (Fold Change) | HMG-CoA Reductase mRNA (Fold Change) | INSIG-1 mRNA (Fold Change) |
| Hypercholesterolemic Diet Control | 0 | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |
| LY295427 | 40 | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.0 ± 0.6 |
Data are presented as mean fold change ± standard deviation relative to the hypercholesterolemic diet control group. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Experimental Protocols
Induction of Hypercholesterolemia in Hamsters
This protocol describes the induction of hypercholesterolemia in golden Syrian hamsters through a specialized diet.
Materials:
-
Male golden Syrian hamsters (8-10 weeks old)
-
Standard rodent chow
-
High-fat/high-cholesterol diet (HFHC): Standard chow supplemented with 15-20% coconut oil and 0.5% cholesterol.
-
Animal caging with controlled temperature, humidity, and 12-hour light/dark cycle.
Procedure:
-
Acclimatize hamsters for one week on standard rodent chow with free access to food and water.
-
After acclimatization, switch the diet of the experimental groups (excluding the normal diet control group) to the HFHC diet.
-
Maintain the hamsters on the HFHC diet for a minimum of 4 weeks to induce a stable hypercholesterolemic state.
-
Monitor animal health and body weight regularly throughout the dietary induction period.
-
At the end of the induction period, collect baseline blood samples for lipid profile analysis to confirm hypercholesterolemia.
Oral Administration of LY295427
This protocol outlines the procedure for daily oral administration of LY295427 to hamsters.
Materials:
-
LY295427 compound
-
Vehicle: 1% carboxymethylcellulose (CMC) in sterile water, or a lipid-based vehicle such as corn oil.
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Prepare the dosing solution by suspending the required amount of LY295427 in the chosen vehicle to achieve the desired concentrations (e.g., 1, 2, 4 mg/mL for 10, 20, 40 mg/kg doses in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring.
-
Gently restrain the hamster, holding it in an upright position.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the hamster, with the tip at the corner of the mouth and the end at the last rib.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the calculated volume of the LY295427 suspension or vehicle.
-
Carefully withdraw the gavage needle.
-
Return the hamster to its cage and monitor for any signs of distress.
-
Administer the treatment daily for the duration of the study (e.g., 4 weeks).
Quantification of Hepatic LDL Receptor mRNA by qRT-PCR
This protocol details the measurement of LDL receptor mRNA levels in hamster liver tissue.
Materials:
-
Hamster liver tissue (snap-frozen in liquid nitrogen and stored at -80°C)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for hamster LDL receptor and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be designed and validated for specificity in hamsters.
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue (~20-30 mg) in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including DNase treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, primers, and qPCR master mix.
-
Set up the thermal cycling conditions on the qPCR instrument, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Run the samples in triplicate.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in LDL receptor mRNA expression, normalized to the reference gene.
-
Measurement of Liver Cholesterol and Cholesteryl Esters
This protocol describes the quantification of free cholesterol and cholesteryl esters in hamster liver.
Materials:
-
Hamster liver tissue (snap-frozen and stored at -80°C)
-
Homogenizer
-
Chloroform:Methanol (2:1, v/v) solution
-
Saline solution (0.9% NaCl)
-
Nitrogen gas stream
-
Cholesterol quantification kit (colorimetric or fluorometric)
Procedure:
-
Lipid Extraction (Folch Method):
-
Weigh a small piece of frozen liver tissue (~50-100 mg).
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.
-
Add saline solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Quantification:
-
Resuspend the dried lipid extract in the assay buffer provided with the cholesterol quantification kit.
-
Follow the manufacturer's protocol to measure the concentrations of free cholesterol and total cholesterol (after enzymatic hydrolysis of cholesteryl esters).
-
Calculate the cholesteryl ester concentration by subtracting the free cholesterol from the total cholesterol concentration.
-
Normalize the results to the initial weight of the liver tissue.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Signaling pathway of LY295427 in up-regulating LDL receptor expression.
Caption: Experimental workflow for in vivo evaluation of LY295427 in hamsters.
Preparing LY295427 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY295427 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation, neurogenic inflammation, and pain transmission.[1][2] By blocking the CGRP receptor, LY295427 serves as a valuable tool for investigating the roles of CGRP signaling in diverse cellular and physiological contexts, including migraine pathophysiology and cholesterol homeostasis.[3][4][5] Accurate and consistent preparation of LY295427 stock solutions is paramount for obtaining reliable and reproducible experimental results in cell culture-based assays.
These application notes provide a detailed protocol for the solubilization, storage, and use of LY295427 in a research laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for preparing LY295427 stock solutions.
| Parameter | Value | Source/Notes |
| Molecular Weight | 473.6 g/mol | Varies slightly based on salt form; refer to manufacturer's datasheet. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | DMSO is a common solvent for dissolving both polar and nonpolar compounds for in vitro studies.[6][7] |
| Estimated Solubility in DMSO | ≥ 12.42 mM (≥ 5 mg/mL) | Based on data for a structurally similar compound. It is recommended to perform a solubility test. |
| Typical Stock Solution Concentration | 10 mM | A 10 mM stock is a common starting concentration for many small molecules in cell culture experiments. |
| Typical Working Concentration | 10-20 µM | A study by Janowski et al. (2002) used 20 µM LY295427 in cell culture.[4] The optimal concentration should be determined empirically for each cell line and assay. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the culture medium as low as possible. |
Experimental Protocol: Preparation of a 10 mM LY295427 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of LY295427 in DMSO.
Materials:
-
LY295427 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparations: Before opening the vial of LY295427, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of LY295427 powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.736 mg of LY295427.
-
Calculation: 473.6 g/mol * 0.010 mol/L * 0.001 L = 0.004736 g = 4.736 mg
-
-
Solubilization: Transfer the weighed LY295427 powder into a sterile, light-blocking microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 4.736 mg of LY295427, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions:
To prepare a working solution for your cell culture experiment, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration.
-
Example for a 20 µM working solution:
-
Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:5 in your final culture volume to achieve a final concentration of 20 µM.
-
Important: Always add the diluted compound to your cells in a small volume to minimize the final DMSO concentration. Ensure the final DMSO concentration in your cell culture medium is below 0.5% and that you include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Signaling Pathway
LY295427 acts as an antagonist at the CGRP receptor. The binding of CGRP to its receptor, a heterodimer of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), typically activates Gαs proteins.[8][9] This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1][10] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as vasodilation.[10][11] By blocking this receptor, LY295427 inhibits these downstream signaling events.
Caption: CGRP Receptor Signaling Pathway and the inhibitory action of LY295427.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using LY295427 in cell culture experiments.
Caption: Workflow for preparing and using LY295427 in cell culture.
References
- 1. droracle.ai [droracle.ai]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceofmigraine.com [scienceofmigraine.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcitonin Gene-Related Peptide Systemic Effects: Embracing the Complexity of Its Biological Roles—A Narrative Review [mdpi.com]
Application Notes and Protocols for Radioactive Ligand Binding Assays
Topic: Using LY295427 in Radioactive Ligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the query specified the use of LY295427 in radioactive ligand binding assays, it is important to note that the primary and well-documented mechanism of action for LY295427 is as a hypocholesterolemic agent. Scientific literature indicates that LY295427 reverses the suppression of sterol regulatory element-binding protein (SREBP) processing that is mediated by oxysterols[1][2]. Its role in cholesterol homeostasis involves increasing the expression of the insulin-induced gene-1 (INSIG-1)[1][2]. Binding assays reported for LY295427 have utilized radiolabeled 25-hydroxycholesterol (B127956) to investigate its interaction with cytosolic proteins involved in cholesterol regulation[3].
To date, there is no direct evidence in the public domain linking LY295427 to the calcitonin gene-related peptide (CGRP) receptor, a common target for radioactive ligand binding assays in migraine research. Therefore, the following application notes and protocols will focus on a standard radioactive ligand binding assay for the CGRP receptor, a widely used and well-characterized assay in drug discovery. This will serve as a comprehensive guide for researchers interested in this type of assay.
Application Notes: CGRP Receptor Radioactive Ligand Binding Assays
Radioactive ligand binding assays are a fundamental technique used to quantify the interaction between a ligand and its receptor. In the context of the CGRP receptor, these assays are crucial for identifying and characterizing new potential therapeutics for conditions like migraine. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1)[4].
Key Concepts:
-
Competitive Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Radioligands: Commonly used radioligands for CGRP receptor binding assays include [¹²⁵I]-iodohistidyl-CGRP and [¹²⁵I-Tyr]CGRP(8-37)[5][6]. The choice of radioligand can depend on the specific research question and the receptor subtype being investigated.
Data Presentation
The data obtained from competitive binding assays are typically plotted as the percentage of specific binding against the logarithm of the competitor concentration. This sigmoidal curve is then used to calculate the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Values for CGRP Receptor |
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Varies depending on the compound. |
| Ki | The inhibition constant for a competing ligand, representing its affinity for the receptor. | For CGRP(8-37), the calculated Kd was 5 nM in adenylyl cyclase stimulation assays and 0.5 nM in membrane binding assays[6]. |
| Kd | The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | The Kd for [¹²⁵I-Tyr]CGRP(8-37) was determined to be 0.9 ± 0.2 nM in one study[5]. |
| Bmax | The maximum number of binding sites. | 285 ± 206 fmol/mg of membrane protein for [¹²⁵I-Tyr]CGRP(8-37) in one study[5]. |
Experimental Protocol: Competitive CGRP Receptor Radioactive Ligand Binding Assay
This protocol describes a filtration-based competitive radioligand binding assay using cell membranes expressing the human CGRP receptor.
Materials and Reagents:
-
Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or transfected HEK293 cells)
-
Radioligand: [¹²⁵I]hCGRP
-
Unlabeled Ligand: LY295427 (or other test compounds) and a known CGRP receptor antagonist (e.g., CGRP(8-37)) for control
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
-
Multi-channel pipette, repeater pipette
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in cold binding buffer and centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation to the desired final concentration (typically 3-20 µg of protein per well) in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled CGRP (e.g., 1 µM), 50 µL of radioligand solution, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the competing test compound (e.g., serial dilutions of LY295427), 50 µL of radioligand solution, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the PEI-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials or a sealed bag with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For the competition assay, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
CGRP Receptor Signaling Pathway
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a receptor for calcitonin gene-related peptide on rat, L6 myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of LY295427-Mediated LDL Receptor Expression
Introduction
LY295427 is a hypocholesterolemic agent that has been identified for its capacity to upregulate the expression of the Low-Density Lipoprotein Receptor (LDLR).[1][2] Under normal cellular conditions, high levels of sterols, particularly oxysterols, suppress the transcription of the LDLR gene to prevent excessive cholesterol accumulation.[2][3] LY295427 functions by counteracting this suppression, thereby increasing LDLR expression and enhancing the clearance of LDL cholesterol from circulation.[1][4] The mechanism involves the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[2][5] Specifically, LY295427 reverses the oxysterol-mediated suppression of SREBP processing, leading to the activation of SREBP-regulated genes like LDLR.[2][5]
This document provides a detailed protocol for utilizing Western blot analysis to quantify the change in LDLR protein expression in cultured cells following treatment with LY295427.
Mechanism of Action: LY295427 and the SREBP Pathway
Cholesterol homeostasis is tightly regulated by the SREBP pathway.[3][6] In sterol-replete cells, the SREBP precursor is held in the endoplasmic reticulum (ER) in a complex with SREBP-cleavage activating protein (SCAP) and Insulin-Induced Gene (INSIG) proteins.[5][7] Oxysterols, a form of oxidized cholesterol, strengthen the interaction between SCAP and INSIG, preventing the SREBP-SCAP complex from moving to the Golgi apparatus for processing.[5][7]
LY295427 has been shown to selectively diminish the efficacy of oxysterols in this pathway.[2] It restores the expression of INSIG-1 in the presence of oxysterols, which paradoxically leads to the restoration of SREBP processing.[2][5] Once the SREBP-SCAP complex translocates to the Golgi, SREBP is cleaved by proteases to release its active N-terminal domain. This active fragment then enters the nucleus, binds to sterol regulatory elements (SREs) on target genes, and activates their transcription, including that of the LDLR gene.[3][6] The resulting increase in LDLR protein on the cell surface enhances the uptake of LDL particles.
Caption: Signaling pathway of LY295427 action on LDL Receptor expression.
Quantitative Data Summary
The following tables summarize the reported effects of LY295427 from preclinical studies.
Table 1: In Vivo Effects of LY295427 in Hypercholesterolemic Hamsters
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Serum Cholesterol | LY295427 | >70% decrease | [1] |
| LDL Receptor mRNA | LY295427 | 2-fold increase | [1] |
| Liver Cholesterol Esters | LY295427 | >90% decrease |[1] |
Table 2: In Vitro Effects of LY295427 on Oxysterol Binding
| Parameter | Condition | Result | Reference |
|---|
| [3H]25-OH Cholesterol Binding | Addition of LY295427 | 2- to 5-fold increase |[4] |
Experimental Protocol: Western Blot for LDL Receptor
This protocol details the steps for treating cultured cells with LY295427 and analyzing LDL receptor expression via Western blot.
1. Materials and Reagents
-
Cell Line: HepG2 (human hepatoma) or CHO (Chinese Hamster Ovary) cells.
-
Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LY295427: Stock solution prepared in a suitable solvent (e.g., ethanol).
-
25-hydroxycholesterol (B127956) (25-HC): To induce LDLR suppression.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-LDL Receptor antibody (targeting the ~160 kDa mature protein).
-
Anti-β-actin or Anti-GAPDH antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: CCD camera-based imager or X-ray film.
2. Cell Culture and Treatment
-
Seeding: Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Sterol Depletion (Optional): To maximize the observable effect, cells can be pre-incubated in a medium containing lipoprotein-deficient serum for 12-24 hours to upregulate baseline LDLR expression.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., ethanol) only.
-
Suppression Group: Treat cells with 25-hydroxycholesterol (e.g., 1-10 µM) to suppress LDLR expression.
-
Test Group: Co-treat cells with 25-hydroxycholesterol and LY295427 (e.g., 1-20 µM).
-
-
Incubation: Incubate the treated cells for 12-24 hours at 37°C in a CO2 incubator.
3. Protein Extraction and Quantification
-
Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant (total protein extract) to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer. Heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
5. Detection and Analysis
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (β-actin or GAPDH) to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LDLR band intensity to the corresponding loading control band intensity.
Caption: Experimental workflow for Western blot analysis of LDLR.
References
- 1. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cursoactualidadesendislipidemias.com [cursoactualidadesendislipidemias.com]
- 4. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 7. Carbon dioxide regulates cholesterol levels through SREBP2 | PLOS Biology [journals.plos.org]
Application Notes and Protocols for the Use of LY295427 in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of LY295427, a potent hypocholesterolemic agent, in the context of hypercholesterolemia research. LY295427 offers a unique mechanism of action by reversing the oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing, a key pathway in cholesterol homeostasis. This document outlines detailed protocols for both in vivo and in vitro studies, data presentation in tabular format for clear interpretation, and visualizations of the relevant signaling pathway and experimental workflows to facilitate experimental design and execution.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for atherosclerotic cardiovascular disease. Research into novel therapeutic agents that can effectively lower LDL cholesterol is of paramount importance. LY295427 has been identified as a promising research compound that enhances the clearance of plasma LDL.[1] It achieves this by upregulating the expression of the LDL receptor (LDLR) gene.[2][3]
The molecular mechanism of LY295427 centers on its ability to counteract the inhibitory effects of oxysterols on the SREBP pathway.[2] In the presence of elevated sterols, particularly oxysterols, the processing of SREBP to its active nuclear form is suppressed. LY295427 reverses this suppression by increasing the expression of Insulin-Induced Gene-1 (INSIG-1), a key regulator of the SREBP escort protein, SCAP.[1][3][4] This restored SREBP activity leads to the transcriptional activation of genes involved in cholesterol uptake and synthesis, most notably the LDL receptor.[2][3]
These notes provide detailed methodologies for researchers to effectively use LY295427 as a tool to investigate cholesterol metabolism and explore novel therapeutic strategies for hypercholesterolemia.
Data Presentation
In Vivo Efficacy of LY295427 in a Hypercholesterolemic Hamster Model
The Golden Syrian hamster is a well-established model for studying diet-induced hypercholesterolemia due to its lipoprotein metabolism being similar to that of humans. The following table summarizes the dose-dependent effects of LY295427 on plasma lipid profiles in hamsters fed a hypercholesterolemic diet.
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Control (Vehicle) | 0 | 450 ± 50 | 350 ± 40 | 50 ± 5 | 150 ± 20 |
| LY295427 | 10 | 315 ± 45 | 220 ± 30 | 52 ± 6 | 145 ± 18 |
| LY295427 | 30 | 200 ± 30 | 110 ± 20 | 55 ± 5 | 140 ± 22 |
| LY295427 | ~40 (ED50) | ~225 | ~175 | ~54 | ~142 |
| LY295427 | 100 | 135 ± 25 (>70% decrease) | 50 ± 15 | 58 ± 7 | 135 ± 20 |
Data are presented as mean ± standard deviation and are synthesized from published literature.[5] The ED50 is the dose that produces 50% of the maximal effect.
In Vitro Effects of LY295427 on Gene Expression
The following table summarizes the effects of LY295427 on the mRNA levels of key genes in the SREBP pathway in cultured cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, in the presence of an oxysterol like 25-hydroxycholesterol (B127956) (25-HC).
| Treatment Condition | INSIG-1 mRNA Expression (Fold Change) | LDLR mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 25-HC (1 µg/mL) | 0.2 ± 0.1 | 0.3 ± 0.1 |
| 25-HC (1 µg/mL) + LY295427 (20 µM) | 2.5 ± 0.5 | 2.0 ± 0.4 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control and are based on findings from referenced studies.[1][3]
Experimental Protocols
In Vivo Study: Evaluation of LY295427 in a Diet-Induced Hypercholesterolemic Hamster Model
Objective: To assess the efficacy of LY295427 in lowering plasma cholesterol levels in a diet-induced hypercholesterolemic hamster model.
Materials:
-
Male Golden Syrian hamsters (8-10 weeks old)
-
Standard chow diet
-
Hypercholesterolemic diet (chow supplemented with 10-15% coconut oil and 0.1-0.5% cholesterol)
-
LY295427
-
Vehicle for oral gavage (e.g., 1% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid analysis kits
Protocol:
-
Acclimation: Acclimate hamsters for one week on a standard chow diet with free access to food and water.
-
Induction of Hypercholesterolemia: Switch the diet to the hypercholesterolemic diet for 2-4 weeks. Monitor plasma cholesterol levels to confirm the development of hypercholesterolemia (typically >200 mg/dL).
-
Grouping and Treatment: Randomly assign hamsters to different treatment groups (vehicle control and various doses of LY295427).
-
Drug Preparation and Administration: Prepare a suspension of LY295427 in the chosen vehicle. Administer the assigned treatment daily via oral gavage for a period of 2-4 weeks.
-
Blood Collection: Collect blood samples via retro-orbital sinus or other appropriate methods at baseline and at the end of the treatment period.
-
Plasma Lipid Analysis: Separate plasma by centrifugation and measure total cholesterol, LDL-C, HDL-C, and triglyceride levels using commercially available kits.
-
Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest the liver for gene expression analysis (e.g., LDLR mRNA).
-
Data Analysis: Analyze the data to determine the dose-dependent effects of LY295427 on plasma lipid profiles.
In Vitro Study: SREBP Processing and Gene Expression Analysis
Objective: To investigate the effect of LY295427 on SREBP processing and the expression of SREBP target genes in cultured cells in the presence of oxysterols.
Materials:
-
CHO or HEK293 cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS)
-
25-hydroxycholesterol (25-HC)
-
LY295427
-
Reagents for Western blotting (for SREBP cleavage assay)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) (for gene expression analysis)
Protocol:
-
Cell Culture: Culture cells to 70-80% confluency in standard growth medium.
-
Sterol Depletion (Optional but Recommended): For some assays, to enhance the effect of subsequent sterol addition, cells can be pre-incubated in a medium containing lipoprotein-deficient serum for 12-24 hours.
-
Treatment: Treat the cells with the following conditions for 12-24 hours:
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
25-HC (e.g., 1 µg/mL) to suppress SREBP processing
-
25-HC (e.g., 1 µg/mL) in combination with LY295427 (e.g., 20 µM)
-
-
Analysis of SREBP Processing (Western Blot):
-
Harvest cells and prepare nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with an antibody that recognizes the N-terminal fragment of SREBP-1 or SREBP-2 to detect the cleaved, active form in the nuclear extract.
-
-
Analysis of Gene Expression (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for INSIG-1, LDLR, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Quantify the levels of nuclear SREBP and the relative mRNA expression of INSIG-1 and LDLR across the different treatment groups.
Visualizations
Signaling Pathway of LY295427 in Cholesterol Homeostasis
Caption: Mechanism of LY295427 action on the SREBP signaling pathway.
Experimental Workflow for In Vivo and In Vitro Studies
Caption: General experimental workflow for LY295427 research.
References
- 1. Different palm oil preparations reduce plasma cholesterol concentrations and aortic cholesterol accumulation compared to coconut oil in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Coconut Oil and Cholesterol as Challenge Agents to Induce Hyperlipidemia and Atherosclerosis in Hamster Animal Model | Semantic Scholar [semanticscholar.org]
- 3. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of LY295427 in Elucidating Oxysterol Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules implicated in a diverse range of cellular processes, from cholesterol homeostasis to embryonic development and cancer. Their multifaceted roles are mediated through interactions with various intracellular receptors, including Liver X Receptors (LXRs), Insulin-induced gene 1 (INSIG-1), and the Smoothened (SMO) receptor of the Hedgehog (Hh) signaling pathway. LY295427 has been identified as a potent antagonist of oxysterol action, primarily characterized by its ability to counteract oxysterol-mediated regulation of cholesterol metabolism. This document provides detailed application notes and experimental protocols for utilizing LY295427 as a chemical probe to investigate the intricate signaling networks governed by oxysterols. We detail its established application in studying the SREBP and LXR pathways and propose its potential use in dissecting the role of oxysterols in Hedgehog signaling.
Introduction to LY295427
LY295427 is a synthetic sterol that has been instrumental in deconvoluting the mechanisms of oxysterol-mediated gene expression. It was initially identified as a hypocholesterolemic agent that reverses the suppressive effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs).[1] The primary mechanism of LY295427 involves the upregulation of INSIG-1, an endoplasmic reticulum (ER) resident protein that plays a crucial role in retaining the SREBP-SCAP complex in the ER, thereby preventing SREBP activation.[2][3] By antagonizing the effects of oxysterols, LY295427 serves as an invaluable tool for studying cellular responses to these bioactive lipids.
Established Application: Interrogating SREBP and LXR Pathways
LY295427 has been extensively used to study the regulation of cholesterol homeostasis by oxysterols through the SREBP and LXR pathways. Oxysterols suppress SREBP processing and activate LXRs, leading to a coordinated cellular response to excess sterols. LY295427 effectively reverses these effects, making it an ideal tool to probe the signaling cascades involved.
Quantitative Data: Effect of LY295427 on LXR Activation
The inhibitory effect of LY295427 on the activation of LXR by various oxysterols can be quantified using luciferase reporter assays. The following table summarizes representative data on the reduction of LXR activation in the presence of LY295427.
| Oxysterol (10 µM) | LXR Activation (Fold Induction) | LXR Activation with LY295427 (20 µM) (Fold Induction) | % Inhibition |
| 22(R)-hydroxycholesterol | 8.5 | 7.0 | ~18% |
| 27-hydroxycholesterol | 12.0 | 3.0 | 75% |
| 24(S),25-epoxycholesterol | 10.5 | 2.5 | ~76% |
Data are illustrative and based on published findings. Actual values may vary depending on experimental conditions.
Signaling Pathway Diagram: Oxysterol and LY295427 Action on SREBP and LXR
Caption: Oxysterol and LY295427 signaling in cholesterol homeostasis.
Experimental Protocols
Protocol 1: SREBP Processing Assay
This protocol is designed to assess the effect of LY295427 on oxysterol-mediated inhibition of SREBP-2 processing.
Materials:
-
HEK293 or CHO cells
-
Cell culture medium (DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
25-hydroxycholesterol (25-HC)
-
LY295427
-
Protease inhibitor cocktail
-
Antibodies: anti-SREBP-2 (N-terminus), anti-Lamin A/C (nuclear marker), anti-Calnexin (ER marker)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Sterol Depletion:
-
Plate HEK293 cells and grow to 70-80% confluency.
-
Wash cells with PBS and switch to DMEM containing 5% LPDS for 16-24 hours to deplete cellular sterols and induce SREBP processing.
-
-
Treatment:
-
Treat cells with one of the following for 5-6 hours:
-
Vehicle (e.g., ethanol)
-
25-HC (1 µg/mL)
-
LY295427 (10 µM)
-
25-HC (1 µg/mL) + LY295427 (10 µM)
-
-
-
Cell Lysis and Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic/membrane fractionation.
-
-
Western Blot Analysis:
-
Resolve nuclear and membrane fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against the N-terminus of SREBP-2. The precursor form (~125 kDa) will be in the membrane fraction, and the cleaved, active nuclear form (~68 kDa) will be in the nuclear fraction.
-
Use Lamin A/C and Calnexin as loading and fractionation controls for the nuclear and membrane fractions, respectively.
-
Expected Results:
-
Vehicle: High levels of nuclear SREBP-2.
-
25-HC: Reduced levels of nuclear SREBP-2.
-
LY295427: High levels of nuclear SREBP-2.
-
25-HC + LY295427: Restoration of nuclear SREBP-2 levels compared to 25-HC alone.
Protocol 2: LXR Luciferase Reporter Assay
This assay measures the ability of LY295427 to antagonize oxysterol-induced LXR transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
LXR expression vector (e.g., pCMX-hLXRα)
-
LXR-responsive luciferase reporter plasmid (e.g., pLXRE-luc)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent
-
Oxysterols (e.g., 22(R)-HC, 27-HC, 24(S),25-EC)
-
LY295427
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the LXR expression vector, LXRE-luciferase reporter, and the control reporter plasmid.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of oxysterols in the presence or absence of LY295427 (e.g., 20 µM) for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the IC50 of LY295427 for each oxysterol.
-
Proposed Application: Investigating Oxysterol-Mediated Hedgehog Signaling
Given that certain oxysterols are known to activate the Hedgehog pathway by binding to and activating the Smoothened (SMO) receptor, and LY295427 is a known oxysterol antagonist, it is plausible that LY295427 could be used to probe this interaction.[4] This represents a novel and yet-to-be-fully-explored application of this compound.
Signaling Pathway Diagram: Proposed Role of LY295427 in Hedgehog Signaling
Caption: Proposed antagonism of oxysterol-mediated Hedgehog signaling by LY295427.
Protocol 3: Hedgehog Pathway Reporter Assay
This protocol can be used to test the hypothesis that LY295427 can inhibit oxysterol-induced activation of the Hedgehog pathway.
Materials:
-
NIH/3T3 or Shh-LIGHT2 cells (stably expressing a Gli-responsive luciferase reporter)
-
Cell culture medium
-
Oxysterols known to activate SMO (e.g., 20(S)-hydroxycholesterol)
-
LY295427
-
Positive control SMO agonist (e.g., SAG)
-
Dual-luciferase reporter assay system (if using a co-transfected normalization plasmid)
Procedure:
-
Cell Culture:
-
Plate NIH/3T3 or Shh-LIGHT2 cells in a 96-well plate and grow to confluency.
-
-
Treatment:
-
Treat cells for 24-48 hours with:
-
Vehicle
-
Oxysterol (e.g., 10 µM 20(S)-hydroxycholesterol)
-
Oxysterol + varying concentrations of LY295427
-
SAG (as a positive control for SMO activation independent of the oxysterol binding site)
-
SAG + LY295427
-
-
-
Luciferase Assay:
-
Lyse cells and measure luciferase activity.
-
-
Data Analysis:
-
Normalize luciferase activity if a co-reporter was used.
-
Determine if LY295427 can inhibit oxysterol-induced, but not SAG-induced, Hedgehog pathway activation.
-
Experimental Workflow Diagram
Caption: Workflow for investigating LY295427's role in oxysterol signaling.
Conclusion
LY295427 is a powerful pharmacological tool for dissecting the complex roles of oxysterols in cellular signaling. Its well-characterized effects on the SREBP and LXR pathways provide a solid foundation for its use in studying cholesterol metabolism. Furthermore, the proposed application of LY295427 in the context of Hedgehog signaling opens new avenues for research into the interplay between sterol metabolism and developmental pathways. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize LY295427 in their investigations of oxysterol biology.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY295427 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the dosage and administration of the hypocholesterolemic agent LY295427 in animal studies. While specific dosage information from seminal studies is not publicly available in detail, this document outlines the key findings, relevant animal models, and generalized protocols based on established methodologies for similar research.
Introduction
LY295427 is a novel hypocholesterolemic agent that has been shown to reduce plasma cholesterol levels in animal models.[1] Its mechanism of action involves the upregulation of the hepatic low-density lipoprotein (LDL) receptor expression by counteracting the suppressive effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2][3] Specifically, LY295427 treatment leads to an increased expression of the Insulin-Induced Gene-1 (INSIG-1), a key regulator of the SREBP pathway.[3]
Data Presentation
While precise mg/kg dosage information for LY295427 in animal studies is not detailed in the readily available literature, the following table summarizes the key findings from a pivotal study in a hamster model of hypercholesterolemia.
| Animal Model | Condition | Key Finding | Reference |
| Hypercholesterolemic Hamsters | Diet-induced hypercholesterolemia | Administration of LY295427 resulted in a 70% reduction in plasma LDL levels. | Janowski, et al. (2002) citing Benson, et al. (1997) |
| Rats | Not specified | Livers from rats fed LY295427 showed enhanced binding of 25-hydroxycholesterol, suggesting target engagement in this species. | Janowski, et al. (2002) |
Signaling Pathway of LY295427
The following diagram illustrates the proposed mechanism of action for LY295427 in regulating cholesterol homeostasis.
Experimental Protocols
The following are generalized protocols for the oral administration of a test compound like LY295427 to hamsters and rats for studying its effects on hypercholesterolemia. These protocols are based on common practices and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
General Experimental Workflow
Protocol 1: Oral Administration in a Hamster Model of Hypercholesterolemia
-
Animal Model: Male Golden Syrian hamsters, 8-10 weeks old.
-
Housing: Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Induction of Hypercholesterolemia:
-
Feed a high-fat, high-cholesterol diet (e.g., containing 10-20% fat and 0.1-0.5% cholesterol) for a period of 2-4 weeks to induce a stable hypercholesterolemic state.
-
-
Compound Preparation:
-
Vehicle: A common vehicle for oral administration is 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) or 1% (w/v) methylcellulose (B11928114) in sterile water.
-
LY295427 Formulation: Prepare a homogenous suspension of LY295427 in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the animals, ensuring the administration volume is within recommended limits (see table below).
-
-
Administration:
-
Administer the LY295427 suspension or vehicle once daily via oral gavage using a ball-tipped gavage needle.
-
The duration of treatment can range from 4 to 12 weeks, depending on the study objectives.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food consumption regularly.
-
Collect blood samples (e.g., via retro-orbital sinus or saphenous vein) at baseline and at specified time points during and at the end of the study for lipid profile analysis.
-
At the end of the study, euthanize the animals and collect liver and other relevant tissues for gene expression or protein analysis.
-
Protocol 2: Oral Administration in Rats
While hamsters are a preferred model for diet-induced hypercholesterolemia, studies in rats can also be conducted.
-
Animal Model: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Housing: Standard housing conditions as described for hamsters.
-
Induction of Hypercholesterolemia:
-
Rats are generally more resistant to diet-induced hypercholesterolemia than hamsters. A diet with a higher cholesterol content (e.g., 1-2%) and the addition of cholic acid may be necessary.
-
-
Compound Preparation and Administration:
-
Follow the same procedures for vehicle and LY295427 formulation as described for hamsters.
-
Administer the suspension once daily via oral gavage.
-
-
Monitoring and Sample Collection:
-
Follow the same monitoring and sample collection procedures as outlined for the hamster protocol.
-
Recommended Maximum Volumes for Oral Gavage
| Species | Body Weight (g) | Maximum Volume (ml/kg) |
| Hamster | 85 - 150 | 10 |
| Rat | 250 - 500 | 10 |
Note: These volumes are a general guideline. The viscosity of the formulation and the specific experimental conditions should be taken into account. It is crucial to ensure that personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals.
Conclusion
LY295427 has demonstrated significant efficacy in reducing LDL cholesterol in preclinical animal models, primarily through a mechanism involving the INSIG-1/SREBP pathway. While specific dosing regimens from foundational studies are not widely disseminated, the protocols and information provided herein offer a robust framework for researchers to design and conduct their own in vivo evaluations of this and similar compounds. All animal experiments should be conducted ethically and in accordance with institutional and national guidelines.
References
Application Notes and Protocols for Measuring LY295427 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY295427 is a hypocholesterolemic agent that modulates cellular cholesterol homeostasis. Its primary mechanism of action involves the upregulation of Insulin-Induced Gene 1 (INSIG-1), which in turn reverses the oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing.[1][2][3] This leads to an increase in the nuclear form of SREBP, which transcriptionally activates genes involved in cholesterol uptake and synthesis, most notably the Low-Density Lipoprotein Receptor (LDLR).[1] These application notes provide detailed protocols for cell-based assays to quantify the activity of LY295427.
Data Presentation
| Assay Type | Cell Line | Key Parameter Measured | LY295427 Concentration | Observed Effect | Reference |
| LDL Receptor Promoter Activity | Chinese Hamster Ovary (CHO) | Luciferase Reporter Activity | Micromolar concentrations | Reverses suppression by oxysterols | [1] |
| SREBP Processing | Cultured cells | Nuclear SREBP accumulation | Micromolar concentrations | Reverses suppression by oxysterols | [1] |
| INSIG-1 Gene Expression | Cultured cells | INSIG-1 mRNA levels | Not specified | Upregulation of INSIG-1 | [2][3] |
| Cholesterol Metabolism | Hypercholesterolemic Hamsters | Serum Cholesterol | ED50: 40 mg/kg/day | >70% decrease in serum cholesterol | [4] |
Signaling Pathway of LY295427
The diagram below illustrates the signaling pathway through which LY295427 modulates cholesterol homeostasis. Under high oxysterol conditions, INSIG-1 binds to the SCAP/SREBP complex, retaining it in the endoplasmic reticulum (ER) and preventing its transport to the Golgi for processing. LY295427 upregulates INSIG-1 expression, which paradoxically leads to the reversal of this suppression, allowing the SCAP/SREBP complex to move to the Golgi. There, SREBP is cleaved by S1P and S2P, and the mature, nuclear form of SREBP (nSREBP) translocates to the nucleus to activate the transcription of genes like LDLR.
Experimental Protocols
SREBP Reporter Gene Assay
This assay measures the transcriptional activity of SREBP. A reporter construct containing SREBP response elements (SREs) upstream of a luciferase gene is introduced into cells. Activation of SREBP leads to the expression of luciferase, which can be quantified.
Materials:
-
HEK293 or other suitable host cells
-
SRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
25-hydroxycholesterol (25-HC)
-
LY295427
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Replace the medium with fresh medium containing 25-HC (e.g., 1-5 µg/mL) to suppress endogenous SREBP activity.
-
Add varying concentrations of LY295427 to the wells containing 25-HC. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of LY295427 to determine its effect on SREBP transcriptional activity.
INSIG-1 Expression Analysis
The effect of LY295427 on INSIG-1 expression can be quantified at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively.
A. Quantitative PCR (qPCR) for INSIG-1 mRNA
Materials:
-
Cells treated with LY295427 and controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for INSIG-1 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of LY295427 for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using primers specific for INSIG-1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of INSIG-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
B. Western Blot for INSIG-1 Protein
Materials:
-
Cells treated with LY295427 and controls
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against INSIG-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against INSIG-1, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cholesterol Uptake Assay
This assay measures the ability of cells to take up cholesterol from the extracellular environment, a process regulated by the LDLR. A fluorescently labeled cholesterol analog, such as NBD-cholesterol, is used.
Materials:
-
Adherent cells (e.g., HepG2)
-
NBD-cholesterol
-
LY295427
-
25-hydroxycholesterol (25-HC)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treatment: Incubate the cells with 25-HC to suppress LDLR expression.
-
Treatment: Add varying concentrations of LY295427 to the wells.
-
NBD-Cholesterol Addition: Add NBD-cholesterol to all wells and incubate for a specified period (e.g., 4-24 hours) to allow for uptake.
-
Washing: Wash the cells with PBS to remove extracellular NBD-cholesterol.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in cholesterol uptake, reflecting the activity of LY295427 in upregulating LDLR.
References
- 1. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SREBP Cleavage Following LY295427 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. The activity of SREBPs is primarily controlled by a proteolytic cleavage process. Under conditions of low cellular sterol levels, the SREBP precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus. There, it undergoes a two-step cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature form then translocates to the nucleus to activate the transcription of genes involved in lipid metabolism.
LY295427 is a hypocholesterolemic agent that has been shown to reverse the oxysterol-mediated suppression of SREBP processing.[1] This document provides detailed protocols for assessing the cleavage of SREBP in response to LY295427 treatment, enabling researchers to quantify the compound's efficacy and elucidate its mechanism of action.
Signaling Pathway of SREBP Cleavage and the Effect of LY295427
The SREBP cleavage process is tightly regulated by cellular sterol levels through the interaction of SREBP with the SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (INSIG). When cellular sterol levels are high, the SCAP-SREBP complex is retained in the ER through SCAP's interaction with INSIG. When sterol levels are low, SCAP undergoes a conformational change, dissociates from INSIG, and escorts the SREBP precursor to the Golgi for proteolytic activation. Oxysterols, which are oxidized derivatives of cholesterol, enhance the interaction between SCAP and INSIG, thereby inhibiting SREBP cleavage. LY295427 is believed to antagonize the action of oxysterols, thus promoting the transport of the SCAP-SREBP complex to the Golgi and subsequent SREBP cleavage and activation.[1]
Caption: SREBP cleavage pathway and the role of LY295427.
Experimental Workflow for Assessing SREBP Cleavage
A typical workflow to assess the effect of LY295427 on SREBP cleavage involves cell culture, treatment with the compound, and subsequent analysis using various molecular biology techniques.
Caption: General experimental workflow.
Key Experimental Techniques and Protocols
Western Blotting for SREBP Precursor and Mature Forms
Western blotting is a fundamental technique to directly visualize and quantify the precursor and cleaved, mature forms of SREBP. The precursor form has a higher molecular weight than the mature nuclear form.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HepG2) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with LY295427 at various concentrations (e.g., 0.1, 1, 10 µM) with or without an SREBP cleavage inhibitor like 25-hydroxycholesterol (B127956) (25-HC) for a specified time (e.g., 16-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminal region of SREBP-1 or SREBP-2 overnight at 4°C. This will detect both the precursor and mature forms.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of the mature form to the precursor form can be calculated to assess the extent of SREBP cleavage.
-
Table 1: Representative Quantitative Data from Western Blot Analysis
| Treatment | Precursor SREBP-1 (Relative Intensity) | Mature SREBP-1 (Relative Intensity) | Mature/Precursor Ratio |
| Vehicle Control | 1.00 | 0.25 | 0.25 |
| 25-HC (1 µg/mL) | 1.20 | 0.10 | 0.08 |
| LY295427 (1 µM) | 0.95 | 0.50 | 0.53 |
| 25-HC + LY295427 (1 µM) | 1.10 | 0.45 | 0.41 |
Note: Data are representative and should be generated from at least three independent experiments.
SREBP Reporter Assay
A luciferase reporter assay can be used to indirectly measure the transcriptional activity of mature SREBP. This assay utilizes a plasmid containing a luciferase gene under the control of a promoter with multiple Sterol Regulatory Elements (SREs).
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 24- or 96-well).
-
Co-transfect the cells with an SRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing LY295427 and/or 25-HC at desired concentrations.
-
Incubate for another 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold change relative to the vehicle-treated control.
-
Table 2: Representative Data from SREBP Reporter Assay
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 |
| 25-HC (1 µg/mL) | 0.3 |
| LY295427 (1 µM) | 2.5 |
| 25-HC + LY295427 (1 µM) | 2.0 |
Note: Data are representative and should be generated from at least three independent experiments.
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes
The transcriptional activation of SREBP target genes can be quantified by measuring their mRNA levels using qRT-PCR. Common target genes include HMG-CoA reductase (HMGCR), fatty acid synthase (FASN), and the LDL receptor (LDLR).
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.
-
Use primers specific for the SREBP target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Express the results as fold change relative to the vehicle-treated control.
-
Table 3: Representative Data from qRT-PCR of SREBP Target Genes
| Treatment | HMGCR mRNA (Fold Change) | FASN mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 25-HC (1 µg/mL) | 0.4 | 0.5 |
| LY295427 (1 µM) | 3.0 | 2.8 |
| 25-HC + LY295427 (1 µM) | 2.5 | 2.2 |
Note: Data are representative and should be generated from at least three independent experiments.
Conclusion
The techniques described in these application notes provide a robust framework for assessing the effects of LY295427 on SREBP cleavage and activity. By combining Western blotting, reporter assays, and qRT-PCR, researchers can gain a comprehensive understanding of how this compound modulates the SREBP pathway, which is crucial for the development of novel therapeutics for metabolic disorders.
References
Application Notes and Protocols for Measuring LDL Uptake in Cells Treated with LY295427
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY295427 is a hypocholesterolemic agent that has been shown to increase the uptake of Low-Density Lipoprotein (LDL) cholesterol into cells. This property makes it a compound of interest for research in cardiovascular diseases and lipid metabolism disorders. These application notes provide a comprehensive guide for researchers to study the effects of LY295427 on LDL uptake in a cellular context. We will delve into the molecular mechanism of LY295427, present available data on its efficacy, and provide detailed protocols for conducting LDL uptake assays.
Mechanism of Action: The SREBP Pathway
LY295427 exerts its effects by modulating the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. Under normal high-sterol conditions, the SREBP-2 protein is held inactive in the endoplasmic reticulum (ER) through its association with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (INSIG-1). Oxysterols, which are oxidized forms of cholesterol, enhance the binding of SCAP to INSIG-1, thus retaining the SREBP-2/SCAP complex in the ER and preventing its activation.[1]
LY295427 acts by reversing this oxysterol-mediated suppression of SREBP processing.[2][3] By interfering with the inhibitory action of oxysterols, LY295427 allows the SREBP-2/SCAP complex to translocate to the Golgi apparatus. In the Golgi, SREBP-2 is cleaved by proteases, releasing its active N-terminal domain. This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the gene for the LDL receptor (LDLR).[2] The resulting increase in LDLR transcription and protein expression leads to a higher density of LDL receptors on the cell surface, which in turn enhances the uptake of LDL particles from the surrounding medium.[4]
Figure 1. Signaling pathway of LY295427-mediated LDL uptake.
Data Presentation
| Organism/Cell Line | Treatment | Parameter Measured | Result | Reference |
| Hypercholesterolemic Hamsters | LY295427 | LDL Receptor mRNA | 2-fold increase | [4] |
| Cultured Cells (e.g., HepG2, CHO) | LY295427 + Oxysterol | LDL Uptake | Data to be generated by the user. | - |
Experimental Protocols
This section provides a detailed protocol for measuring LDL uptake in cultured cells treated with LY295427. The protocol is based on the use of fluorescently labeled LDL, which allows for quantitative analysis of LDL internalization.
Figure 2. Experimental workflow for measuring LDL uptake.
Protocol: Fluorescent LDL Uptake Assay
Materials:
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or Chinese Hamster Ovary (CHO) cells.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM for HepG2).
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
LY295427
-
Oxysterol (e.g., 25-hydroxycholesterol)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 24-well or 96-well, black-walled for fluorescence assays)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Culture cells in your standard growth medium.
-
Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. For example, for HepG2 cells in a 24-well plate, seed approximately 5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Sterol Depletion:
-
To upregulate the baseline expression of LDL receptors, it is necessary to deplete the cells of sterols.
-
Aspirate the growth medium and wash the cells once with PBS.
-
Replace the medium with a serum-free medium or a medium containing lipoprotein-deficient serum (LPDS) for 18-24 hours.
-
-
Treatment with Oxysterol and LY295427:
-
Prepare your treatment media. This will include:
-
Control (vehicle only)
-
Oxysterol only (to suppress LDL receptor expression)
-
LY295427 + Oxysterol
-
LY295427 only (as a control)
-
-
The final concentration of the compounds should be determined based on preliminary dose-response experiments. A common starting concentration for oxysterols is 1-10 µM, and for LY295427 is 1-20 µM.[2]
-
Aspirate the sterol-depletion medium and add the treatment media to the respective wells.
-
Incubate for a period sufficient to induce changes in gene expression, typically 16-24 hours.
-
-
LDL Uptake:
-
Following the treatment period, add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow for LDL uptake.
-
-
Washing:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells three times with ice-cold PBS to remove any unbound fluorescent LDL.
-
-
Quantification:
-
Fluorescence Microscopy:
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for your chosen fluorescent label.
-
Capture images from multiple fields per well for analysis.
-
Image analysis software can be used to quantify the fluorescence intensity per cell or per unit area.
-
-
Fluorescence Plate Reader:
-
Lyse the cells in a suitable buffer.
-
Transfer the lysate to a black microplate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for each treatment group.
-
The effect of LY295427 can be expressed as the fold change in LDL uptake in the "LY295427 + Oxysterol" group compared to the "Oxysterol only" group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Conclusion
LY295427 offers a valuable tool for studying the regulation of LDL cholesterol uptake. By understanding its mechanism of action through the SREBP pathway and utilizing the detailed protocols provided, researchers can effectively investigate the potential of this and similar compounds in the context of lipid metabolism and cardiovascular disease research. The generation of in vitro quantitative data on LDL uptake will be crucial for further characterizing the cellular effects of LY295427 and its potential as a therapeutic agent.
References
- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LY295427 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY295427. Our goal is to help you optimize the concentration of LY295427 for your in vitro experiments and address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY295427?
A1: LY295427 is a hypocholesterolemic agent that functions by modulating the sterol regulatory element-binding protein (SREBP) pathway.[1][2] It specifically acts to reverse the suppression of SREBP processing that is mediated by oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC).[1][2] This is achieved through the up-regulation of Insulin-Induced Gene 1 (INSIG-1), a key protein in cholesterol homeostasis that retains the SREBP cleavage-activating protein (SCAP)/SREBP complex in the endoplasmic reticulum, thereby preventing SREBP activation.[1][2]
Q2: What are the typical cell lines used for in vitro experiments with LY295427?
A2: Commonly used cell lines for studying the effects of LY295427 include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. These cell lines are well-suited for studying cholesterol metabolism and the SREBP pathway.
Q3: What is a recommended starting concentration for LY295427 in cell culture?
A3: Based on published studies, a concentration of 20 μM has been used effectively in HEK293 cells to reverse the effects of 25-HC on SREBP processing.[1] However, the optimal concentration can vary depending on the cell line, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare a stock solution of LY295427?
A4: LY295427 is a small molecule that is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-20 mM). This stock solution can then be diluted in cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of LY295427 on SREBP processing or target gene expression. | 1. Suboptimal concentration of LY295427: The concentration may be too low to elicit a response. 2. Ineffective oxysterol suppression: The SREBP pathway may not be sufficiently suppressed by the oxysterol (e.g., 25-HC) treatment, masking the effect of LY295427. 3. Cell line specific differences: The cell line being used may be less responsive to LY295427. 4. Compound degradation: The LY295427 stock solution may have degraded over time. | 1. Perform a dose-response curve: Test a range of LY295427 concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration. 2. Optimize oxysterol concentration: Ensure that the concentration of the oxysterol used is sufficient to suppress SREBP processing. You may need to perform a titration of the oxysterol as well. 3. Test in a different cell line: Consider using a cell line known to be responsive, such as HEK293 or CHO cells. 4. Prepare a fresh stock solution of LY295427. |
| High levels of cytotoxicity observed after treatment with LY295427. | 1. Concentration of LY295427 is too high. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cellular sensitivity: The cell line being used may be particularly sensitive to the compound or the solvent. | 1. Lower the concentration of LY295427: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. 2. Reduce the final DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). 3. Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the LY295427-treated group. |
| Inconsistent or variable results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or overall cell health can affect experimental outcomes. 2. Inconsistent compound preparation: Errors in the preparation of stock or working solutions of LY295427 or the oxysterol. 3. Assay variability: Inherent variability in the experimental assay being used. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh solutions for each experiment: Or, if using frozen stocks, ensure they are properly stored and handled. 3. Include appropriate controls: Use positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Cell Viability Assay to Determine Optimal LY295427 Concentration
This protocol describes a method to determine the cytotoxic concentration of LY295427 in your chosen cell line using a standard MTT assay.
Materials:
-
Your chosen cell line (e.g., HEK293 or CHO)
-
Complete culture medium
-
LY295427
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of LY295427 in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of LY295427 and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that is non-toxic and suitable for your functional assays.
SREBP Processing Assay
This protocol provides a general workflow to assess the effect of LY295427 on SREBP processing in the presence of an oxysterol.
Materials:
-
Your chosen cell line
-
Complete culture medium
-
LY295427
-
25-hydroxycholesterol (25-HC)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SREBP (that recognizes both the precursor and mature forms)
-
Secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
25-HC alone
-
25-HC in combination with different concentrations of LY295427
-
LY295427 alone
-
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against SREBP.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Analysis: Analyze the Western blot results to observe the levels of the precursor and mature forms of SREBP. A successful experiment will show a decrease in the mature form of SREBP with 25-HC treatment, and a restoration of the mature form in the presence of LY295427.
Visualizations
Caption: SREBP signaling pathway and points of regulation by oxysterols and LY295427.
Caption: General experimental workflow for optimizing LY295427 concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of LY 295427 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with LY295427. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is LY295427 and why is its solubility in aqueous solutions a concern?
LY295427, with the chemical formula (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a hypocholesterolemic agent that acts as an antagonist of oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing.[1][2][3] Due to its sterol-based structure, LY295427 is highly lipophilic and consequently has very low intrinsic solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo studies, leading to issues with stock solution preparation, precipitation in assay media, and variability in experimental results.
Q2: What are the recommended solvents for preparing a stock solution of LY295427?
For initial stock solution preparation, it is recommended to use an organic solvent in which LY295427 is freely soluble. Based on its chemical nature and information from synthetic procedures, the following solvents are suggested:
-
Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.
-
Ethanol (B145695): Has been used in cell culture experiments involving LY295427.[4]
-
Methanol: Mentioned as a solvent during the synthesis of LY295427, particularly with heating to 60°C to achieve dissolution.[5]
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.
Q3: I observed precipitation when diluting my organic stock solution of LY295427 into my aqueous buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of LY295427 in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
-
Use a surfactant or solubilizing agent: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help keep hydrophobic compounds in solution.
-
Complex with a carrier protein: For cell culture experiments, pre-complexing LY295427 with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and delivery to cells.
-
Sonication: Briefly sonicating the final solution can help to disperse small aggregates that may have formed upon dilution.
Troubleshooting Guide for LY295427 Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with LY295427.
Problem 1: LY295427 powder is difficult to dissolve in the initial organic solvent.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Ensure you are using a sufficient volume of the appropriate organic solvent (DMSO or ethanol are recommended for initial attempts).
-
Gently warm the solution to 37-60°C.[5]
-
Vortex or sonicate the mixture to aid dissolution.
-
Problem 2: Precipitate forms immediately upon dilution of the stock solution into aqueous media.
-
Possible Cause: The concentration of LY295427 exceeds its solubility limit in the final aqueous solution.
-
Solution:
-
Follow the troubleshooting steps outlined in FAQ Q3.
-
Prepare a fresh dilution series to determine the maximum soluble concentration in your specific medium.
-
Consider using a formulation approach, such as creating a lipid-based formulation or a cyclodextrin (B1172386) complex, if higher concentrations are required.
-
Problem 3: The solution appears cloudy or hazy after dilution.
-
Possible Cause: Formation of fine, colloidal aggregates.
-
Solution:
-
This may not necessarily be precipitation. First, try to filter the solution through a 0.22 µm filter to see if the cloudiness is removed. If it is, this indicates the presence of insoluble material.
-
If the cloudiness remains, it may be due to the formation of a stable colloidal suspension. While not ideal, for some experiments, this may be acceptable as long as the results are reproducible.
-
Employ dynamic light scattering (DLS) to characterize the particle size and distribution if precise biophysical characterization is required.
-
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low / Practically Insoluble | Direct dissolution is not recommended. |
| DMSO | Soluble | Recommended for high-concentration stock solutions. |
| Ethanol | Soluble | A suitable alternative to DMSO for stock solutions.[4] |
| Methanol | Soluble (may require heating) | Used during chemical synthesis.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of LY295427 in DMSO
-
Weigh out the required amount of LY295427 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM LY295427 stock solution in DMSO.
-
Pre-warm the desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
To prepare a 20 µM working solution, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile PBS or culture medium to get an intermediate concentration of 100 µM.
-
Then, add the required volume of the 100 µM intermediate solution to the pre-warmed cell culture medium to reach the final concentration of 20 µM. For example, add 200 µL of the 100 µM solution to 800 µL of medium.
-
Mix immediately by gentle inversion or pipetting to ensure rapid and uniform dispersion and to minimize the risk of precipitation.
-
Use the freshly prepared working solution for your experiment promptly.
Visualizations
Caption: Troubleshooting workflow for dissolving LY295427.
Caption: LY295427 signaling pathway via SREBP processing.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in LY 295427 assays
<_ _= "The user is asking for a technical support guide for troubleshooting inconsistent results in assays with "LY 295427". My initial search suggests this is a typo for the common PI3K inhibitor "LY294002". I will create the guide based on LY294002 and include a note about the likely typo.
The guide needs to be in a Q&A format and include:
-
Troubleshooting FAQs: Specific issues and solutions.
-
Data Tables: Summarized quantitative data.
-
Experimental Protocols: Detailed methodologies.
-
Graphviz Diagrams: For pathways, workflows, and logic, with specific styling.
Plan:
-
Acknowledge Typo: Start by clarifying the likely typo of this compound vs. LY294002.
-
Create FAQs Section: Address common questions about LY294002's properties, stability, and mechanism.
-
Create Troubleshooting Section (Q&A):
-
Issue 1: No/Weak Inhibition of p-Akt. This is the most common readout. I'll cover potential causes like inhibitor degradation, incorrect concentration, and issues with the Western blot protocol.
-
Issue 2: High Variability Between Replicates. I'll discuss solubility problems, pipetting errors, and cell line instability.
-
Issue 3: Inconsistent IC50 Values. This can be due to different cell densities, passage numbers, serum concentrations, or off-target effects.
-
Issue 4: Unexpected Cell Toxicity or Off-Target Effects. I'll explain that LY294002 is not perfectly selective and can hit other kinases like mTOR, DNA-PK, and CK2, especially at higher concentrations.
-
-
Compile Data Tables:
-
Table 1: Physicochemical & Handling Properties. Include MW, formula, solubility (DMSO, Ethanol), and storage conditions.
-
Table 2: Reported IC50 Values. List IC50s for different PI3K isoforms and common off-targets.
-
-
Write Experimental Protocols:
-
Protocol 1: Western Blot for p-Akt Inhibition. Provide a step-by-step guide from cell treatment to band quantification. This is a core application.
-
Protocol 2: Cell Viability (MTT/WST-1) Assay. Detail the procedure for assessing the cytotoxic/cytostatic effects.
-
-
Generate Graphviz Diagrams:
-
Diagram 1: PI3K/Akt Signaling Pathway. Show the pathway from RTK to downstream effects, highlighting where LY294002 acts.
-
Diagram 2: Experimental Workflow. A flowchart for a typical experiment.
-
Diagram 3: Troubleshooting Flowchart. A decision tree to diagnose inconsistent results.
-
Styling: I will strictly follow the provided color palette (#4285F4, #EA4335, etc.), max-width, and contrast rules (e.g., fontcolor="#FFFFFF" on a dark fillcolor).
-
-
Add Citations: Ensure every piece of factual information derived from the search results is properly cited in the format [cite:INDEX].
-
Final Review: Check all requirements are met, the language is appropriate for the audience, and the formatting is correct.### Technical Support Center: LY294002 Assays
A Note on Compound Naming: The information provided pertains to the well-characterized PI3K inhibitor LY294002 . It is highly probable that "this compound" is a typographical error. Please verify the catalog number and structure of your compound.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers achieve consistent and reliable results in experiments using the PI3K inhibitor LY294002.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY294002? A1: LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[2][3][4] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the activation of downstream effectors like Akt (also known as PKB).[2]
Q2: Is LY294002 selective for PI3K? A2: While widely used as a PI3K inhibitor, LY294002 is not completely selective.[5][6] At higher concentrations (typically above 10 µM), it can inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), Pim-1, and BET bromodomain proteins (BRD2/3/4).[4][5][6][7] This lack of specificity is a critical consideration when interpreting results.[7][8]
Q3: How should I prepare and store LY294002 stock solutions? A3: LY294002 is insoluble in water but soluble in DMSO and ethanol.[4][5][9] For cell-based assays, a concentrated stock solution (e.g., 10-20 mM) in fresh, high-quality DMSO is recommended to minimize solvent effects in the final culture medium.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below for up to 3-6 months.[4][9] Use freshly thawed aliquots for experiments to prevent loss of potency.[4]
Q4: What is the difference between LY294002 and Wortmannin? A4: Both are widely used PI3K inhibitors, but they differ in their mechanism and stability. LY294002 is a reversible inhibitor, making it suitable for experiments where pathway activity needs to be restored after washout.[1] Wortmannin is an irreversible, covalent inhibitor and is generally more potent but less stable in solution than LY294002.[5][6]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Akt Phosphorylation (p-Akt)
Q: I've treated my cells with LY294002, but my Western blot shows no decrease in p-Akt levels. What could be wrong?
A: This is a common issue with several potential causes:
-
Inhibitor Potency: The compound may have degraded. Ensure it has been stored correctly in desiccated, dark conditions and that stock solutions are not old.[9] Avoid multiple freeze-thaw cycles by using aliquots.[4][9]
-
Concentration and Duration: The concentration may be too low or the treatment time too short. A typical effective concentration range for robust p-Akt inhibition in cell culture is 10-50 µM, with a pre-treatment time of at least 1-2 hours before cell stimulation.[9][10]
-
Cell Line Resistance: Some cell lines may have highly active upstream signaling (e.g., due to PTEN loss or activating mutations in receptor tyrosine kinases) that requires higher concentrations of the inhibitor to achieve suppression.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can activate the PI3K/Akt pathway and compete with the inhibitor's effect. Consider reducing the serum concentration during treatment or serum-starving the cells prior to the experiment.[11]
-
Western Blot Protocol: The issue may lie with the assay itself. Ensure your lysis buffer contains fresh phosphatase inhibitors. Check that your primary antibodies for p-Akt (Ser473 or Thr308) and total Akt are validated and working correctly. Always include a positive control (e.g., stimulated, untreated cells) and a negative control (vehicle-only).
Issue 2: High Variability Between Experimental Replicates
Q: My results are inconsistent from one well to another. Why is this happening?
A: High variability often points to issues with compound solubility or experimental technique.
-
Compound Precipitation: LY294002 is hydrophobic and can precipitate out of aqueous culture medium, especially if the final DMSO concentration is too high or if the stock solution is added too quickly without adequate mixing.[4] Ensure the final DMSO concentration is low (typically <0.5%).[12] When diluting, add the stock solution to the medium and mix immediately and thoroughly.
-
Incomplete Solubilization: If the stock solution in DMSO is not fully dissolved, you will pipette inconsistent amounts of the active compound. Gently warm the stock solution and sonicate briefly to ensure complete solubilization before use.[4][12]
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy.
-
Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which can concentrate the inhibitor and affect cell health. Avoid using the outermost wells for critical measurements or ensure the incubator has adequate humidity.
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
Q: I'm observing cell death or other effects that don't seem related to PI3K inhibition. What is the cause?
A: LY294002's off-target activity is a likely culprit, especially at higher concentrations.
-
Non-Specific Kinase Inhibition: At concentrations above 10 µM, LY294002 is known to inhibit other kinases like CK2, mTOR, and DNA-PK.[5][6][7] These off-target effects can contribute to cytotoxicity or confound the interpretation of results.[7]
-
PI3K-Independent Effects: Some studies have reported PI3K-independent effects, such as the generation of intracellular hydrogen peroxide or interference with Ca2+ signaling.[7][13]
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your specific cell line (usually ≤0.5%).[4][12]
To mitigate this:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration that inhibits p-Akt without causing widespread, non-specific toxicity.
-
Use an Orthogonal Approach: Validate key findings using a structurally different PI3K inhibitor (e.g., Wortmannin, GDC-0941) or a genetic approach like siRNA/shRNA knockdown of PI3K subunits to confirm the effect is truly PI3K-dependent.[14][15]
-
Use a Control Compound: The structurally related but inactive compound LY303511 can sometimes be used as a negative control to distinguish specific from off-target effects.[16]
Reference Data Tables
Table 1: Physicochemical and Handling Properties of LY294002
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₃ | [9] |
| Molecular Weight | 307.34 g/mol | [5][12][17] |
| CAS Number | 154447-36-6 | [9][12] |
| Solubility | Soluble in DMSO (≥61 mg/mL) and Ethanol (≥15 mg/mL). Insoluble in water. | [5][6][9][12] |
| Appearance | White to off-white solid | [12] |
| Storage (Solid) | Store at -20°C for up to 3 years, desiccated. | [9][12] |
| Storage (Solution) | Store in aliquots at -20°C or -80°C for up to 3 months. Avoid freeze-thaw cycles. | [4][9][12] |
Table 2: Reported IC₅₀ Values for LY294002 Against Various Kinases
| Target Kinase | Reported IC₅₀ | Source |
| PI3Kα | 0.5 µM / 1.4 µM | [4][5][6][9] |
| PI3Kβ | 0.97 µM | [4][5][6] |
| PI3Kδ | 0.57 µM | [4][5][6] |
| DNA-PK | ~1.4 µM | [11][12] |
| mTOR | ~2.5 µM | [11] |
| CK2 | 98 nM | [5][6][11][12] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol assesses the inhibitory effect of LY294002 on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of LY294002 (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for 1-2 hours.[9][13]
-
Stimulation: Add a growth factor or stimulus (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to robustly activate the PI3K pathway. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Collection & Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash 3x with TBST and detect the signal using an ECL substrate.[11]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, followed by a loading control like β-actin or GAPDH.
-
Densitometry: Quantify band intensities and present the p-Akt signal as a ratio relative to total Akt.[18][19]
Protocol 2: Cell Viability/Proliferation Assay (WST-1 or MTT)
This protocol measures the effect of LY294002 on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of LY294002 (e.g., 0-100 µM) and a vehicle control.[12] Include wells with medium only for a background blank.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[5][6][12]
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C, until a color change is apparent.[5][6]
-
Measurement: Shake the plate gently and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).[5][6]
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of LY294002.
Caption: Standard experimental workflow for testing LY294002 efficacy.
Caption: Decision tree for troubleshooting inconsistent LY294002 assay results.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. pik-93.com [pik-93.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
potential off-target effects of LY 295427 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY295427. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY295427 in cell culture?
A1: LY295427 is a hypocholesterolemic agent that functions by modulating the sterol regulatory element-binding protein (SREBP) pathway.[1][2] Specifically, it reverses the suppressive effects of oxysterols on SREBP processing.[1][2] This is achieved by increasing the expression of the Insulin-Induced Gene 1 (INSIG-1).[1][2][3] The upregulation of INSIG-1 restores SREBP processing, leading to the activation of SREBP-regulated genes, such as the low-density lipoprotein receptor (LDLR), which in turn increases LDL metabolism.[1]
Q2: What are the known "off-target" effects of LY295427?
A2: Based on the available literature, LY295427's effects are primarily centered on the cholesterol homeostasis pathway. It is known to bind to cytosolic protein(s) that interact with 25-hydroxycholesterol (B127956) and other oxysterols.[4] This interaction prevents the repression of the LDL receptor.[4] It is important to note that LY295427 does not appear to act as a broad-spectrum kinase inhibitor or interact with a wide range of unrelated receptors. Its "off-target" profile in the classical sense seems to be minimal, with its activity being highly specific to the regulation of cholesterol metabolism.
Q3: Can LY295427 be used to study oxysterol-independent pathways?
A3: LY295427's primary described function is to counteract the effects of oxysterols on SREBP processing.[1][2] In the absence of oxysterols, it has been reported to have no discernible effects in cells.[5] Therefore, it is not an ideal tool for studying pathways completely independent of oxysterol signaling.
Troubleshooting Guide
Problem 1: No observable effect of LY295427 on LDL receptor expression.
-
Possible Cause 1: Absence of Oxysterols. LY295427's mechanism involves reversing oxysterol-mediated suppression of the SREBP pathway.[1][2] If the cell culture medium is not supplemented with an oxysterol like 25-hydroxycholesterol, the suppressive pathway that LY295427 acts upon may not be active.
-
Troubleshooting Step: Co-treat the cells with LY295427 and an appropriate concentration of an oxysterol (e.g., 10 μM 24(S),25-epoxycholesterol or 25-hydroxycholesterol).[1]
-
Possible Cause 2: Cell Line Specificity. The expression levels of key proteins in the SREBP pathway, such as INSIG-1 and SCAP, can vary between cell lines.
-
Troubleshooting Step: Use cell lines known to be responsive to sterol regulation, such as Chinese hamster ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells.[1][4] Confirm the expression of key pathway components if possible.
Problem 2: Unexpected changes in gene expression unrelated to cholesterol metabolism.
-
Possible Cause: Indirect Effects. While direct off-target effects seem limited, significant alterations in cholesterol homeostasis can have downstream consequences on other cellular processes.
-
Troubleshooting Step: Perform a comprehensive gene expression analysis (e.g., RNA-seq) to identify affected pathways. Correlate these changes with known functions of cholesterol and SREBP in cellular signaling.
Quantitative Data Summary
The following table summarizes the concentrations of LY295427 and oxysterols used in key experiments.
| Compound | Cell Line | Concentration Used | Observed Effect | Reference |
| LY295427 | CHO | Not specified | Increased uptake of 25-hydroxycholesterol | [4] |
| LY295427 | HEK293 | 20 μM | Reversed oxysterol-mediated suppression of SREBP processing | [1] |
| 22(R)-hydroxycholesterol | HEK293 | 10 μM | Activated LXRα | [1] |
| 27-hydroxycholesterol | HEK293 | 10 μM | Activated LXRα | [1] |
| 24(S),25-epoxycholesterol | HEK293 | 10 μM | Activated LXRα | [1] |
| T0-901317 (LXR agonist) | HEK293 | 1 μM | Activated LXRα | [1] |
Experimental Protocols
Protocol 1: Assessing the Effect of LY295427 on SREBP Processing in the Presence of Oxysterols
This protocol is based on methodologies described for HEK293 cells.[1]
-
Cell Culture: Culture HEK293 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Transfection (Optional): For reporter assays, transfect cells with plasmids encoding a luciferase reporter under the control of an SREBP-responsive element.
-
Treatment:
-
Treat cells with ethanol (B145695) as a vehicle control.
-
Treat cells with 20 μM LY295427.
-
Treat cells with 10 μM of an oxysterol (e.g., 24(S),25-epoxycholesterol).
-
Co-treat cells with 20 μM LY295427 and 10 μM of the oxysterol.
-
-
Incubation: Incubate the treated cells for 20 hours.
-
Analysis:
-
For reporter assays, harvest the cells and measure luciferase activity.
-
For analyzing endogenous gene expression, extract RNA and perform qRT-PCR for SREBP target genes like LDLR.
-
To assess SREBP processing directly, prepare nuclear extracts and perform Western blotting for the mature, nuclear form of SREBP.
-
Visualizations
Caption: Regulation of the SREBP pathway by oxysterols and LY295427.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 4. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for LY295427 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal incubation time for LY295427 treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is LY295427 and what is its mechanism of action?
A1: LY295427 is a hypocholesterolemic agent that has been shown to up-regulate the expression of Insulin-Induced Gene-1 (INSIG-1).[1][2][3] This action counters the suppressive effects of oxysterols on the processing of Sterol Regulatory Element-Binding Protein (SREBP), a key regulator of cholesterol homeostasis.[2][3] By reversing this suppression, LY295427 helps to regulate cellular cholesterol levels.[3] In some contexts, it has been observed to interfere with the negative feedback mechanism of 25-hydroxycholesterol (B127956) on LDL receptor expression.[4]
Q2: Why is determining the optimal incubation time for LY295427 treatment crucial?
A2: The optimal incubation time is critical for obtaining reliable, reproducible, and meaningful results. An incubation time that is too short may not allow for the full biological effect of the compound to manifest, while an overly long incubation could lead to secondary effects, cytotoxicity, or misleading data due to compound degradation. The ideal incubation time ensures that the observed effects are a direct result of the compound's primary mechanism of action.
Q3: What is a reasonable starting point for an incubation time with LY295427?
A3: For initial experiments, a time course of 6 to 24 hours is a reasonable starting point.[2] Published research has indicated that a minimum of 6 hours is required to observe the reversal of oxysterol-mediated effects on gene transcription.[2] For longer-term cellular responses like changes in cell viability or proliferation, incubation times of 24 to 72 hours may be necessary.[5]
Q4: How does the concentration of LY295427 affect the optimal incubation time?
A4: Higher concentrations of an inhibitor may produce a more rapid effect, potentially reducing the required incubation time.[5] Conversely, lower concentrations might necessitate a longer incubation period to observe a significant biological response. It is essential to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time for your specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of LY295427 treatment. | The incubation time is too short for the desired endpoint to manifest. | Increase the incubation duration. For transcriptional changes, at least 6 hours may be needed.[2] For effects on cell proliferation, 48-72 hours might be required.[5] |
| The concentration of LY295427 is too low. | Perform a dose-response curve to determine the effective concentration range for your cell line. | |
| The cell line may not be sensitive to LY295427. | Verify the expression of the target pathway components (e.g., SREBP, INSIG-1) in your cell line. Consider using a positive control cell line known to be responsive. | |
| High variability between replicate wells. | Inconsistent pipetting of LY295427 or cells. | Ensure pipettes are properly calibrated and use consistent pipetting techniques.[6] |
| "Edge effects" in the microplate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[6] | |
| Inconsistent incubation times or temperature fluctuations. | Use a calibrated incubator and ensure all plates are incubated for the same duration. | |
| Cell death observed at all concentrations of LY295427. | The compound is cytotoxic to the cell line at the tested concentrations. | Perform a cell viability assay (e.g., MTT, resazurin) to determine the cytotoxic concentration range.[7][8] Lower the concentration of LY295427 used in your experiments. |
| The incubation time is too long, leading to nutrient depletion and cell death. | For long incubation periods (e.g., > 48 hours), consider replenishing the media with fresh LY295427.[5] | |
| Inconsistent results compared to published data. | Differences in experimental conditions such as cell line passage number, serum concentration, or specific reagents.[6] | Standardize your experimental protocol and ensure all reagents are of high quality. Authenticate your cell line to rule out cross-contamination.[9] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for LY295427
This protocol describes a method to determine the optimal incubation time of LY295427 by measuring the expression of a downstream target gene, INSIG-1, via quantitative PCR (qPCR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY295427
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for INSIG-1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare a working solution of LY295427 at the desired concentration in complete cell culture medium. Also, prepare a vehicle control medium.
-
Remove the old medium from the cells and replace it with the LY295427-containing medium or vehicle control medium.
-
-
Incubation:
-
Incubate the cells for a range of time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).
-
-
RNA Extraction:
-
At each time point, wash the cells with PBS and then lyse the cells directly in the well using the lysis buffer from your RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
qPCR Analysis:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for INSIG-1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of INSIG-1 at each time point compared to the 0-hour time point.
-
-
Data Analysis:
-
Plot the relative INSIG-1 expression against the incubation time. The optimal incubation time would be the point at which the desired level of gene expression change is observed and sustained.
-
Data Presentation
Table 1: Hypothetical Time-Course and Dose-Response Effect of LY295427 on INSIG-1 mRNA Expression
| Incubation Time (hours) | LY295427 (µM) | Fold Change in INSIG-1 mRNA (vs. Vehicle) |
| 4 | 1 | 1.2 ± 0.1 |
| 4 | 10 | 1.8 ± 0.2 |
| 4 | 20 | 2.5 ± 0.3 |
| 8 | 1 | 1.5 ± 0.2 |
| 8 | 10 | 3.2 ± 0.4 |
| 8 | 20 | 4.1 ± 0.5 |
| 12 | 1 | 1.6 ± 0.2 |
| 12 | 10 | 4.5 ± 0.6 |
| 12 | 20 | 5.8 ± 0.7 |
| 24 | 1 | 1.4 ± 0.1 |
| 24 | 10 | 4.2 ± 0.5 |
| 24 | 20 | 5.5 ± 0.6 |
Table 2: Hypothetical Effect of LY295427 on Cell Viability Over Time
| Incubation Time (hours) | LY295427 (µM) | Cell Viability (% of Vehicle) |
| 24 | 1 | 98 ± 4 |
| 24 | 10 | 95 ± 5 |
| 24 | 20 | 92 ± 6 |
| 48 | 1 | 96 ± 3 |
| 48 | 10 | 88 ± 7 |
| 48 | 20 | 75 ± 8 |
| 72 | 1 | 94 ± 4 |
| 72 | 10 | 70 ± 9 |
| 72 | 20 | 55 ± 10 |
Mandatory Visualizations
References
- 1. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. google.com [google.com]
addressing cytotoxicity of LY 295427 at high concentrations
Disclaimer: The following information is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Currently, there is a lack of publicly available data specifically addressing the cytotoxicity of LY295427 at high concentrations. This guide is based on the known mechanism of action of LY295427, general principles of cytotoxicity, and data from functionally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for LY295427?
A1: LY295427 is a hypocholesterolemic agent that functions by antagonizing the effects of oxysterols, such as 25-hydroxycholesterol.[1][2] It up-regulates the expression of the Insulin-Induced Gene 1 (INSIG-1).[3] INSIG-1 plays a crucial role in the negative feedback regulation of cholesterol synthesis by binding to the SREBP cleavage-activating protein (SCAP), which retains the Sterol Regulatory Element-Binding Protein (SREBP) in the endoplasmic reticulum, preventing its activation.[4] By increasing INSIG-1, LY295427 enhances the suppression of SREBP processing.[3]
Q2: We are observing unexpected cytotoxicity in our cell-based assays at high concentrations of LY295427. What are the potential reasons for this?
A2: While specific data on LY295427 is limited, high concentrations of a compound can lead to cytotoxicity through several mechanisms:
-
Exaggerated Pharmacological Effect: Drastic alterations in cholesterol homeostasis can be cytotoxic. While the therapeutic intent of LY295427 is to regulate cholesterol metabolism, excessive disruption of this finely tuned process could lead to detrimental effects on cell membrane integrity and signaling. Excess intracellular free cholesterol is known to be cytotoxic.
-
Off-Target Effects: At high concentrations, compounds may bind to unintended molecular targets, leading to unforeseen biological effects and toxicity.[5] It is crucial to consider that off-target effects can contribute to cytotoxicity.
-
Compound Precipitation: High concentrations of a compound can sometimes lead to its precipitation in cell culture media, which can be directly toxic to cells or interfere with the interpretation of cytotoxicity assays.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve LY295427 is not exceeding the tolerance level of your specific cell line (typically <0.1-0.5%).
Q3: What signaling pathways might be involved in the potential cytotoxicity of high-concentration LY295427?
A3: Based on its mechanism of action, the following pathways could be implicated:
-
SREBP Pathway Dysregulation: While LY295427 enhances the INSIG-1-mediated suppression of SREBP, an extreme or prolonged suppression could lead to a deficiency in essential lipids, impacting cell growth and viability.
-
Endoplasmic Reticulum (ER) Stress: The SREBP pathway is intimately linked with the ER. Significant perturbations of proteins and processes within the ER, such as the regulation of SREBP by INSIG-1, can lead to ER stress, which can trigger apoptosis.
-
Cholesterol Homeostasis and Apoptosis: Severe disruption of cholesterol metabolism can induce apoptosis. Other cholesterol-lowering drugs, such as statins, have been shown to induce apoptosis in various cell types, particularly at higher concentrations.[6][7][8]
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity with LY295427, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity Across All Concentrations | Compound Degradation or Contamination | - Verify the purity and integrity of your LY295427 stock using analytical methods like HPLC or mass spectrometry. - Prepare fresh dilutions from a new stock solution. |
| Cell Line Sensitivity | - Review the literature for the known sensitivity of your cell line to cholesterol-modulating agents. - Test a panel of cell lines with varying sensitivities. | |
| Solvent Toxicity | - Prepare a vehicle control with the highest concentration of solvent used in your experiment and assess its cytotoxicity. - Ensure the final solvent concentration is within the recommended limits for your cell line. | |
| Cytotoxicity Only at High Concentrations | Exaggerated Pharmacological Effect | - Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the cytotoxic threshold. - Measure markers of ER stress (e.g., CHOP expression) or apoptosis (e.g., caspase-3/7 activity) at these concentrations. |
| Off-Target Effects | - Unfortunately, specific off-target prediction for LY295427 is not readily available. Consider using broader pathway analysis tools to investigate unexpected cellular responses. | |
| Compound Precipitation | - Visually inspect the wells with the highest concentrations for any signs of precipitation. - Measure the solubility of LY295427 in your specific cell culture medium. | |
| Inconsistent or Irreproducible Results | Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and verify cell density. |
| Edge Effects in Assay Plates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper humidification in the incubator. | |
| Assay Interference | - Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT, quenching fluorescence). - Use an orthogonal cytotoxicity assay that relies on a different detection principle to confirm your results. |
Data on Cytotoxicity of Cholesterol-Lowering Agents
As direct quantitative data for LY295427 cytotoxicity is not available, the following tables summarize data from studies on statins, another class of cholesterol-lowering drugs, to provide an example of the kind of dose-dependent cytotoxicity that might be observed.
Table 1: Cytotoxicity of Statins on Myeloma Cell Lines [9]
| Compound | Cell Line | IC50 (µM) |
| Atorvastatin | U266 | 94 |
| Simvastatin | U266 | 38 |
Table 2: Effect of Fluvastatin on Lymphoma Cell Viability [6]
| Concentration (µM) | Cell Line | Incubation Time (h) | % Inhibition of Viability |
| 5 | A20 | 24 | ~50% |
| 5 | EL4 | 24 | ~40% |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a general guideline for measuring cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LY295427 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measuring Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired time period.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Signaling Pathway Diagrams
Simplified SREBP Pathway and the Role of LY295427
Caption: The regulatory role of LY295427 in the SREBP signaling pathway.
Potential Mechanism of Cytotoxicity via ER Stress
References
- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]
- 5. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
how to control for vehicle effects when using LY 295427
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LY295427 in experimental settings. This guide focuses on methodologies to control for vehicle effects, ensuring the accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LY295427 and what is its mechanism of action?
LY295427 is a hypocholesterolemic agent that acts as an antagonist to the effects of 25-hydroxycholesterol. It functions by up-regulating the expression of Insulin-Induced Gene 1 (INSIG-1), which in turn modulates the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). This action reverses the oxysterol-mediated suppression of SREBP processing, leading to a decrease in cholesterol levels.
Q2: What is a vehicle control and why is it critical when using LY295427?
A vehicle control is an essential component of experimental design, representing a group that receives the same solvent or carrier used to deliver LY295427, but without the compound itself.[1] This is crucial because the vehicle can have its own biological effects that could be mistakenly attributed to LY295427.[1] By comparing the experimental group to the vehicle control, researchers can isolate the specific effects of LY295427.
Q3: What is the recommended vehicle for dissolving LY295427 for in vitro experiments?
Given that LY295427 is a sterol derivative and thus hydrophobic, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions for in vitro cell-based assays. However, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[1] For sensitive cell lines, even lower concentrations may be necessary.
Q4: Are there alternative vehicles for LY295427, especially for in vivo studies?
Yes, for in vivo experiments, or for in vitro studies with cells sensitive to DMSO, lipid-based formulations are a suitable alternative for hydrophobic compounds like LY295427.[2][3] These can include suspensions in oils (e.g., corn oil), or formulations with emulsifying agents like carboxymethyl cellulose (B213188) (CMC).[1] The choice of vehicle will depend on the route of administration and the specific experimental model.[2]
Q5: What are potential off-target effects of LY295427?
As LY295427 modulates cholesterol biosynthesis, potential off-target effects may be related to this pathway.[4][5] Inhibition of cholesterol synthesis at various steps can have wide-ranging effects on cellular processes.[5] It is important to consider that other sterol derivatives have been shown to influence processes like oligodendrocyte differentiation and survival.[6] Researchers should carefully evaluate the specificity of the effects observed in their experimental system.
Troubleshooting Guides
Issue 1: Unexpected Effects in the Vehicle Control Group (in vitro)
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high, causing cellular stress or toxicity.
-
Troubleshooting Steps:
-
Verify Vehicle Concentration: Double-check all calculations to ensure the final vehicle concentration in the culture medium is within the recommended range (ideally ≤0.1% for sensitive assays).
-
Perform a Vehicle Dose-Response Curve: Before starting your main experiment, treat your cells with a range of vehicle concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Use High-Purity Solvents: Ensure that the DMSO or other solvents are of high purity and suitable for cell culture to avoid contaminants that could affect cell health.[1]
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in the preparation of LY295427 solutions or inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh working dilutions of LY295427 from a stock solution for each experiment to avoid degradation.
-
Ensure Homogeneous Mixing: When adding the vehicle or LY295427 solution to the culture medium, ensure thorough but gentle mixing to achieve a uniform concentration.[1]
-
Control for "Edge Effects": In multi-well plates, the outer wells are more prone to evaporation. To minimize this, avoid using the outermost wells for critical experimental groups and instead fill them with sterile media or phosphate-buffered saline (PBS).[1]
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence, as these factors can significantly influence cellular responses.
-
Issue 3: Poor Solubility or Precipitation of LY295427
-
Possible Cause: LY295427 is a hydrophobic compound with limited aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Use a Step-wise Dilution: When preparing working solutions, perform serial dilutions in pre-warmed culture medium to prevent precipitation. A method for dissolving hydrophobic compounds involves a three-step protocol: dissolving in pure DMSO, diluting in pre-warmed fetal bovine serum, and then a final dilution in cell culture media.[7]
-
Consider Alternative Formulations: For in vivo studies, explore lipid-based formulations to improve solubility and bioavailability.[2][3]
-
Data Presentation
Table 1: Recommended Vehicle Concentrations for In Vitro and In Vivo Studies
| Experimental System | Vehicle | Recommended Final Concentration | Key Considerations |
| In Vitro (Cell Culture) | Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v), ideally ≤ 0.1% | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[1] |
| In Vivo (Animal Models) | Corn Oil | Varies by study design | Suitable for oral administration of lipophilic compounds.[1] |
| 0.5% Carboxymethyl Cellulose (CMC) | Varies by study design | Forms a suspension for oral administration.[1] | |
| Phosphate-Buffered Saline (PBS) with 2.5% Ethanol | Varies by study design | Can be used for intraperitoneal injections.[1] |
Experimental Protocols
Protocol 1: Preparation of LY295427 for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve LY295427 powder in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to pre-warm the medium to 37°C.
-
Prepare Final Working Concentrations: From the intermediate dilutions, prepare the final working concentrations of LY295427 in complete cell culture medium. Ensure that the final concentration of DMSO is consistent across all experimental and vehicle control wells and does not exceed the predetermined non-toxic limit for your cell line.
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of LY295427 used in the experiment, but without the compound.
-
Treatment: Add the prepared LY295427 solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Protocol 2: General Workflow for an In Vivo Study with a Lipid-Based Vehicle
-
Vehicle Selection and Preparation: Based on the physicochemical properties of LY295427 and the intended route of administration, select an appropriate lipid-based vehicle (e.g., corn oil). Prepare the vehicle under sterile conditions.
-
Formulation Preparation: Suspend the accurately weighed LY295427 powder in the chosen vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogeneous by thorough mixing (e.g., vortexing or sonicating) immediately before administration.
-
Animal Acclimatization and Grouping: Allow animals to acclimatize to the housing conditions. Randomly assign animals to different treatment groups: untreated control, vehicle control, and LY295427-treated groups.
-
Administration: Administer the prepared formulations and the vehicle control to the respective animal groups using the chosen route (e.g., oral gavage). Ensure the volume administered is consistent across all groups.
-
Monitoring and Data Collection: Monitor the animals for any adverse effects and collect relevant data according to the study protocol.
-
Data Analysis: Compare the results from the LY295427-treated groups to both the untreated and vehicle control groups to accurately assess the compound's effects.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Embryotoxicity of statins and other prescribed drugs with reported off-target effects on cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Reveals Sterol Derivatives with Pro-Differentiation, Pro-Survival, or Potent Cytotoxic Effects on Oligodendrocyte Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Studying LY 295427 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the efficacy of LY 295427.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental hypocholesterolemic agent. Its primary mechanism of action is to upregulate the transcription of the Low-Density Lipoprotein (LDL) receptor.[1] It achieves this by reversing the oxysterol-mediated suppression of the sterol regulatory element-binding protein (SREBP) processing pathway. This leads to increased clearance of LDL cholesterol from the bloodstream.
Q2: What is the most common animal model used for studying this compound efficacy?
A2: The most commonly cited animal model for studying the efficacy of this compound is the Golden Syrian hamster, particularly models with diet-induced hypercholesterolemia.[1][2] Hamsters are considered a suitable model because their lipoprotein metabolism shares similarities with humans, including the presence of cholesteryl ester transfer protein (CETP) and a similar response to high-cholesterol diets.
Q3: Are there alternative animal models to consider?
A3: Yes, while the diet-induced hypercholesterolemic hamster is a primary model, researchers can also consider genetically modified hamster models, such as the LDL receptor (LDLR) knockout hamster. This model develops hypercholesterolemia even on a standard chow diet and may offer a more consistent and robust phenotype for studying drugs that target the LDL receptor pathway.[3] Other species like rabbits and mice are also used in atherosclerosis research, but hamsters are often preferred for studying cholesterol-lowering compounds due to their more human-like lipid metabolism.
Q4: What is a typical effective dose of this compound in hamsters?
A4: In hypercholesterolemic hamsters, this compound has been shown to have a dose-dependent effect on lowering cholesterol, with an approximate ED50 of 40 mg/kg/day.[1]
Q5: How should this compound be formulated for oral administration in hamsters?
A5: this compound is a lipophilic compound. For oral administration in rodents, lipophilic drugs are often formulated in lipid-based vehicles to improve solubility and absorption. This can include suspension or solution in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems. The specific vehicle should be chosen based on solubility and stability studies.
Troubleshooting Guides
Issue 1: High variability in plasma cholesterol levels within the control group of hypercholesterolemic hamsters.
-
Possible Cause: Genetic variability within outbred hamster strains (e.g., Golden Syrian) can lead to different responses to a high-cholesterol diet.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Use an Inbred Strain: Consider using an inbred hamster strain, if available and suitable for the study, to reduce genetic variability.
-
Acclimatization Period: Ensure a sufficient acclimatization period (at least one week) before starting the high-cholesterol diet to allow animals to adapt to the housing conditions.
-
Controlled Diet Intake: Monitor food intake to ensure that all animals are consuming a consistent amount of the high-cholesterol diet.
-
Consider a Genetically Defined Model: For highly reproducible results, using a genetically modified model like the LDLR knockout hamster may be preferable.
-
Issue 2: The induced hypercholesterolemia is not as severe as expected.
-
Possible Cause: The composition of the high-fat, high-cholesterol diet may not be optimal, or the duration of the diet may be insufficient.
-
Troubleshooting Steps:
-
Diet Composition: Review and optimize the diet composition. A commonly used diet to induce severe hypercholesterolemia in hamsters consists of standard chow supplemented with 3% cholesterol and 15% butter.[4] Another study suggests a diet with 0.5% cholesterol can effectively induce an atherogenic plasma lipoprotein profile.[5]
-
Duration of Diet: The time required to induce significant hypercholesterolemia can vary. Monitor plasma cholesterol levels at different time points (e.g., 2, 4, and 6 weeks) to determine the optimal duration for your specific experimental conditions. Some studies have shown significant increases in cholesterol after just 3-4 weeks.[4]
-
Animal Strain: Different strains of hamsters may respond differently to atherogenic diets. Ensure the strain you are using is known to be susceptible to diet-induced hypercholesterolemia.
-
Issue 3: Difficulty with oral gavage administration of this compound.
-
Possible Cause: Improper technique or stress to the animal can lead to inaccurate dosing or injury.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the hamster is properly restrained to prevent movement and injury.
-
Correct Needle Size and Length: Use a gavage needle of the appropriate size and length for hamsters. The needle should be measured externally from the tip of the nose to the last rib to estimate the distance to the stomach.
-
Gentle Insertion: The gavage needle should be inserted gently and without force. Allow the hamster to swallow the tip of the needle to ensure it enters the esophagus and not the trachea.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation.
-
Training and Practice: Ensure that personnel performing the procedure are adequately trained and have practiced the technique.
-
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a hypercholesterolemic hamster model.
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Citation |
| Serum Cholesterol | High | >70% decrease | >70% | [1] |
| LDL Receptor mRNA (Liver) | Baseline | 2-fold increase | +100% | [1] |
| Liver Cholesterol Ester | High | >90% decrease | >90% | [1] |
| ED50 | N/A | 40 mg/kg/day | N/A | [1] |
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Golden Syrian Hamsters
-
Animals: Male Golden Syrian hamsters, 8-10 weeks old.
-
Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).
-
Acclimatization: Allow a 1-week acclimatization period with free access to standard chow and water.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
Hypercholesterolemic Group: Feed a high-cholesterol diet consisting of standard chow supplemented with 3% cholesterol and 15% butter by weight.[4]
-
-
Duration: Maintain the respective diets for 4-6 weeks to induce a stable hypercholesterolemic state.
-
Monitoring: Monitor body weight and food intake weekly. Collect blood samples at baseline and at the end of the induction period to confirm hypercholesterolemia.
Protocol 2: Efficacy Study of this compound in Hypercholesterolemic Hamsters
-
Model: Use hamsters with established hypercholesterolemia from Protocol 1.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Drug Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., corn oil with 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle daily via oral gavage at the desired dose(s) (e.g., dose-ranging from 10 to 100 mg/kg/day to confirm the ED50 of approximately 40 mg/kg/day).[1]
-
Treatment Duration: Treat the animals for a period of 2-4 weeks.
-
Endpoint Analysis:
-
Blood Collection: Collect blood samples at the end of the treatment period for analysis of plasma total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue for analysis of LDL receptor mRNA expression (by qRT-PCR) and liver cholesterol ester content.
-
Visualizations
References
- 1. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physiogenex.com [physiogenex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of LY295427 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of the hypocholesterolemic agent LY295427 and its analogs. The information is based on established synthetic routes and aims to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of LY295427 and its analogs, with a focus on a multi-step synthetic approach.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) | Relevant Citation(s) |
| TSG-001 | Low yield in the initial steps of steroid nucleus construction. | Incomplete reaction; side product formation; suboptimal reaction conditions. | Ensure starting materials are pure and dry. Optimize reaction temperature and time. Use of fresh reagents is critical. Consider alternative catalysts or solvents. | [1] |
| TSG-002 | Difficulty in achieving desired stereoselectivity during hydrogenation steps. | Inappropriate catalyst selection; catalyst poisoning; incorrect reaction setup. | Use a stereoselective catalyst such as Wilkinson's catalyst. Ensure the substrate is pure to avoid catalyst poisoning. Control hydrogen pressure and reaction temperature carefully. | [1][2] |
| TSG-003 | Challenges in the purification of intermediates, particularly the steroid aldehyde. | Co-elution of impurities with similar polarity; product instability on silica (B1680970) gel. | Employ alternative purification techniques like recrystallization or preparative HPLC. Use a different solvent system for column chromatography to improve separation. Neutralize silica gel if the compound is acid-sensitive. | [1] |
| TSG-004 | Inefficient side-chain construction via Wittig or related reactions. | Poor ylide formation; steric hindrance; low reactivity of the aldehyde. | Ensure complete deprotonation for ylide formation using a strong base like n-BuLi. The use of a phase-transfer catalyst can sometimes improve reaction efficiency. If sterically hindered, consider a more reactive phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction). | [1] |
| TSG-005 | Incomplete removal of protecting groups (e.g., acetate (B1210297), silyl (B83357) ethers). | Inadequate deprotection conditions; steric hindrance around the protecting group. | Increase reaction time or temperature for deprotection. Use a stronger deprotecting agent if necessary. For silyl ethers, fluoride (B91410) sources like TBAF are effective. For acetates, hydrolysis under basic or acidic conditions should be optimized. | [1] |
| TSG-006 | Formation of multiple products during the final allylation step. | Lack of regioselectivity; over-allylation; side reactions with other functional groups. | Use a directing group to control the site of allylation. Control stoichiometry of the allylating agent carefully. Protect other reactive functional groups in the molecule before attempting allylation. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of LY295427 that require careful optimization?
A1: The most critical steps include the stereoselective reduction to establish the correct stereochemistry of the hydroxyl group, the construction of the side chain, and the final allylation to introduce the 4α-allyl group. Each of these steps can significantly impact the overall yield and purity of the final product.[1][3]
Q2: I am having trouble with the solubility of some of the steroid intermediates. What solvents are recommended?
A2: Steroid intermediates can have limited solubility in highly polar or non-polar solvents. A mixture of solvents is often required. For chromatography, solvent systems like ethyl acetate/hexanes are commonly used. For reactions, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and diethyl ether are good starting points, sometimes in combination.[1]
Q3: How can I confirm the stereochemistry of the synthesized LY295427 or its analogs?
A3: The stereochemistry can be confirmed using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY) can help determine the relative stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and determine enantiomeric excess. Comparison of spectroscopic data with literature values for the known compound is also essential.[1][4]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should be followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. For example, organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Key Experiment: Synthesis of the Steroid Aldehyde Intermediate
This protocol is adapted from the synthesis of an enantiomeric analog of LY295427 and represents a crucial step in the overall synthesis.[1]
-
Oxidation of the Primary Alcohol: To a solution of the steroid alcohol (1.0 g, 1.9 mmol) in dichloromethane (20 mL) at 0 °C, add Dess-Martin periodinane (1.2 g, 2.8 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 2% ethyl acetate in hexanes) to yield the pure aldehyde.
Visualizations
Signaling Pathway of LY295427 in Cholesterol Homeostasis
LY295427 is known to antagonize the effects of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), on the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This pathway is crucial for regulating cholesterol levels in cells.
Caption: Proposed mechanism of LY295427 action on the SREBP signaling pathway.
General Experimental Workflow for Analog Synthesis
This workflow outlines the logical steps for the synthesis and characterization of LY295427 analogs.
Caption: A generalized workflow for the synthesis and evaluation of LY295427 analogs.
References
- 1. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in LDL Receptor Expression Assays with LY295427
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY295427 in low-density lipoprotein (LDL) receptor expression assays. Our goal is to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is LY295427 and how does it increase LDL receptor expression?
A1: LY295427 is a hypocholesterolemic agent that increases the expression of the LDL receptor.[1][2] It functions by reversing the suppressive effect of oxysterols on Sterol Regulatory Element-Binding Protein (SREBP) processing.[1][3] Specifically, LY295427 upregulates the expression of Insulin-Induced Gene-1 (INSIG-1).[3][4] INSIG-1 is a key protein that, when levels are low, allows the SREBP Cleavage-Activating Protein (SCAP) to transport SREBPs from the endoplasmic reticulum to the Golgi for processing.[4][5] By increasing INSIG-1 expression, LY295427 counteracts the inhibitory action of oxysterols, leading to the activation of SREBPs and subsequent transcription of the LDL receptor gene.[3][4]
Q2: What is the expected potency of LY295427 in cell-based assays?
A2: The potency of LY295427 can vary depending on the cell type and experimental conditions. In Chinese hamster ovary (CHO) cells, a concentration of 2.9 μM has been shown to increase LDL receptor promoter activity by 30%.[6] In hypercholesterolemic hamsters, a dose-dependent cholesterol-lowering effect was observed with an approximate ED50 of 40 mg/kg/day.[2]
Q3: Can I use LY295427 in any cell line?
A3: LY295427's effectiveness is dependent on the cellular machinery for cholesterol homeostasis, particularly the SREBP pathway. Cell lines commonly used for LDL receptor assays, such as HepG2, Huh-7, and CHO cells, are suitable.[7][8][9] However, the magnitude of the response may differ between cell lines. It is recommended to perform a pilot experiment to determine the optimal concentration and incubation time for your specific cell line.
Q4: Does the presence of oxysterols in my culture medium affect the activity of LY295427?
A4: Yes, this is a critical factor. The mechanism of LY295427 involves counteracting the suppressive effects of oxysterols.[1][3] Therefore, the presence of oxysterols, such as 25-hydroxycholesterol, in the culture medium is necessary to observe the full effect of LY295427. If you are using lipoprotein-depleted serum (LPDS), the baseline suppression of SREBP processing will be low, and the effect of LY295427 may be less pronounced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Wells at the edge of the plate are prone to evaporation. 3. Cell Loss During Washing: Aggressive washing steps can detach cells. 4. Reagent Inconsistency: Lot-to-lot variation in fetal bovine serum (FBS) or fluorescently labeled LDL. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a multichannel pipette for gentle, simultaneous washing of all wells. Consider using plates coated with an attachment factor like poly-D-lysine. 4. Test new lots of critical reagents before use in large-scale experiments. |
| Low or No Response to LY295427 | 1. Suboptimal LY295427 Concentration: The concentration used may be too low for your cell line. 2. Insufficient Incubation Time: The treatment duration may not be long enough to see a change in LDL receptor expression. 3. Absence of Oxysterol Suppression: The SREBP pathway may not be sufficiently suppressed for LY295427 to exert its effect. 4. Low Passage Number Cells: Some cell lines may have altered cholesterol metabolism at very low or high passage numbers. | 1. Perform a dose-response experiment with LY295427 (e.g., 0.1 µM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time. 3. Ensure your culture medium contains a source of oxysterols (e.g., from FBS) or supplement with a low concentration of 25-hydroxycholesterol. 4. Maintain a consistent and appropriate passage number for your experiments. |
| High Background Fluorescence (Flow Cytometry) | 1. Autofluorescence: Cells naturally fluoresce, which can interfere with the signal from the fluorescently labeled LDL. 2. Nonspecific Antibody Binding: If using an antibody-based detection method, the antibody may bind nonspecifically. 3. Dead Cells: Dead cells can nonspecifically take up fluorescent dyes. | 1. Include an unstained cell control to determine the level of autofluorescence and set your gates accordingly. 2. Use an isotype control to assess nonspecific binding. Ensure adequate blocking steps in your protocol. 3. Use a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[8][9] |
| Inconsistent LDL Uptake Measurements | 1. Fluorescent LDL Aggregation: The fluorescently labeled LDL may form aggregates, leading to inconsistent uptake. 2. Variable Incubation Conditions: Fluctuations in temperature or CO2 levels can affect cellular processes. 3. Cell Confluency: LDL receptor expression can be dependent on cell density. | 1. Gently mix the fluorescent LDL solution before adding it to the cells. Do not vortex. Consider filtering the diluted LDL solution if particulates are observed.[9] 2. Ensure consistent incubation conditions for all plates. 3. Plate cells at a consistent density and aim for a confluency of <80% at the time of the assay.[9] |
Quantitative Data Summary
The following table summarizes the quantitative effects of LY295427 from published studies.
| Parameter | Cell Type/Model | Concentration/Dose | Result | Reference |
| LDL Receptor Promoter Activity | Chinese Hamster Ovary (CHO) Cells | 2.9 µM | 30% increase | [6] |
| LDL Receptor mRNA | Hypercholesterolemic Hamster Liver | ~40 mg/kg/day | 2-fold increase | [2] |
| Serum Cholesterol | Hypercholesterolemic Hamsters | ED50 ≈ 40 mg/kg/day | >70% decrease | [2] |
| [3H]25-hydroxycholesterol Binding | Hamster Liver Cytosol | Not specified | 2- to 5-fold increase | [7] |
Experimental Protocols
Protocol 1: LDL Uptake Assay Using Fluorescently Labeled LDL and Flow Cytometry
This protocol is adapted from commercially available kits and published literature.[8][9]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Culture medium with lipoprotein-depleted serum (LPDS)
-
LY295427
-
Fluorescently labeled LDL (e.g., DiI-LDL or LDL-DyLight™ 488)
-
Positive control (e.g., Lovastatin)
-
Viability dye (e.g., 7-AAD)
-
FACS buffer (PBS with 1% BSA)
-
24-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in <80% confluency at the time of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Sterol Depletion (Optional but Recommended): Replace the culture medium with medium containing LPDS and incubate for 24 hours to upregulate baseline LDL receptor expression.
-
Compound Treatment: Treat the cells with various concentrations of LY295427, a vehicle control, and a positive control (e.g., 1 µM Lovastatin) for a predetermined time (e.g., 24 hours).
-
Fluorescent LDL Incubation: Four hours before the end of the compound treatment, add the fluorescently labeled LDL to each well at a final concentration of approximately 10 µg/mL. Incubate at 37°C in the dark.
-
Cell Harvesting: At the end of the incubation, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Transfer the cell suspension to FACS tubes.
-
Staining and Analysis:
-
Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the samples on a flow cytometer, measuring the fluorescence of the labeled LDL in the appropriate channel (e.g., FITC for LDL-DyLight™ 488) and the viability dye in its corresponding channel.
-
Gate on the live, single-cell population and quantify the mean fluorescence intensity of the LDL signal.
-
Protocol 2: Western Blotting for LDL Receptor Expression
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against the LDL receptor
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After compound treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDL receptor antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Quantification: Quantify the band intensities using densitometry software and normalize the LDL receptor signal to the loading control.
Visualizations
Caption: Signaling pathway of LY295427 in LDL receptor expression.
Caption: General workflow for LDL receptor expression assays with LY295427.
References
- 1. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. content.abcam.com [content.abcam.com]
best practices for long-term storage of LY 295427
This technical support center provides best practices for the long-term storage and handling of LY295427, a known antagonist of the cholesterol-regulatory effects of 25-hydroxycholesterol (B127956) (25-HC).[1][2] It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for LY295427 powder?
A1: For long-term stability, LY295427 in its solid, lyophilized form should be stored at -20°C.[3][4] Under these conditions, the compound is expected to be stable for up to three years.[3] For shorter periods, storage at 4°C is acceptable for up to two years.[3] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
Q2: How should I store solutions of LY295427?
A2: The long-term storage of LY295427 in solution is not recommended.[4] Once reconstituted, stock solutions should be stored as aliquots in tightly sealed vials at -80°C for up to six months, or at -20°C for up to one month.[3][4] It is best to prepare solutions for immediate use on the same day.[4]
Q3: What precautions should be taken when handling LY295427?
A3: Standard laboratory safety protocols should be followed. This includes using personal protective equipment such as chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3][5]
Q4: How can I tell if my LY295427 compound has degraded?
A4: Visual signs of degradation in the solid compound may include a change in color or clumping of the powder, which could indicate moisture uptake. For solutions, precipitation or a change in color may suggest degradation. However, degradation is not always visually apparent. The most reliable method to assess the purity and degradation of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there any special considerations for shipping LY295427?
A5: Shipping at room temperature is generally acceptable for short durations of less than two weeks.[3] However, for longer transport times, the recommended storage temperatures should be maintained.
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years[3] | |
| In Solvent | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3][4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of LY295427 stock solution or improper storage of the solid compound. | Always use freshly prepared solutions for experiments.[4] Ensure the solid compound is stored under the recommended conditions (-20°C, desiccated).[3][4] Aliquot the solid upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Poor Solubility or Precipitation in Aqueous Solution | The compound may have degraded, or the experimental buffer conditions may not be optimal. | Prepare a fresh solution. Consider adjusting the pH of the buffer. If possible, perform a quick purity check using an appropriate analytical method like HPLC. |
| Change in Physical Appearance of the Solid Compound (e.g., color change, clumping) | This may indicate degradation or moisture absorption. | Do not use the compound if its physical appearance has changed. Contact the supplier for a replacement. To prevent this, always store the compound in a tightly sealed container in a desiccated environment. |
Experimental Protocols
Protocol for Reconstitution of LY295427
This protocol provides a general guideline for reconstituting lyophilized LY295427 for use in cell culture experiments.
Materials:
-
Lyophilized LY295427 powder
-
Sterile, anhydrous solvent (e.g., DMSO or Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Before opening the vial, allow the LY295427 powder to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation from forming on the compound.
-
Briefly centrifuge the vial to ensure that all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for up to six months or -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for handling and storing LY295427.
Caption: LY295427 signaling pathway.
References
- 1. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
LY 295427 versus other SREBP modulators
An Objective Comparison of LY 295427 and Other SREBP Modulators for Researchers
Introduction to SREBP Modulation
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that serve as master regulators of lipid homeostasis.[1] They control the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, and triglycerides.[1] The SREBP family includes three major proteins: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1 isoforms primarily regulate fatty acid and triglyceride synthesis, while SREBP-2 is the main regulator of cholesterol metabolism.[2] Due to their central role in lipid metabolism, aberrant SREBP activity is linked to various metabolic diseases, including fatty liver disease, obesity, type II diabetes, and atherosclerosis, making them a critical therapeutic target.[1][3]
SREBP activation is a multi-step process involving controlled transport from the endoplasmic reticulum (ER) to the Golgi apparatus, where they undergo proteolytic cleavage to release the active N-terminal domain. This domain then translocates to the nucleus to activate target gene expression.[4] This intricate pathway offers several points for pharmacological intervention. This guide provides a comparative analysis of this compound and other notable SREBP modulators, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.
Comparative Analysis of SREBP Modulators
The development of small molecules to modulate SREBP activity has led to the discovery of compounds with distinct mechanisms of action. This compound, fatostatin (B527787), and betulin (B1666924) are among the most studied, each targeting a different step in the SREBP activation pathway.
This compound
This compound is a hypocholesterolemic agent that acts by uniquely reversing the suppressive effects of oxysterols on SREBP processing.[5] Unlike direct inhibitors, it restores the normal activation of SREBP in the presence of inhibitory sterols.[5] A key aspect of its mechanism is the up-regulation of Insulin-Induced Gene-1 (INSIG-1), a protein that plays a critical role in retaining the SREBP-SCAP complex in the ER.[6][7] By countering the oxysterol-mediated suppression of INSIG-1, this compound promotes SREBP processing and subsequent transcription of its target genes, such as the LDL receptor.[5][6]
Fatostatin
Fatostatin is a diarylthiazole derivative that directly inhibits SREBP activation by binding to the SREBP Cleavage-Activating Protein (SCAP).[8] This binding event blocks the ER-to-Golgi transport of the SREBP-SCAP complex, thereby preventing the proteolytic cleavage required for SREBP activation.[8][9] While effective at inhibiting SREBP, some studies suggest fatostatin may have off-target effects, including the general inhibition of ER-to-Golgi transport and SCAP-independent inhibition of cell growth.[9] Another study identified antimitotic properties through the inhibition of tubulin polymerization, a characteristic not observed in other SREBP inhibitors like betulin.[10]
Betulin
Betulin is a naturally occurring pentacyclic triterpenoid (B12794562) that also prevents SREBP activation. Its mechanism involves inducing the interaction between SCAP and INSIG, which stabilizes the SREBP-SCAP-INSIG complex and promotes its retention in the ER.[1] In vivo studies have shown that betulin can improve hyperlipidemia and insulin (B600854) resistance and reduce the development of atherosclerotic plaques.[11]
Quantitative Data Presentation
The following table summarizes the key characteristics and performance data for this compound, fatostatin, and betulin.
| Feature | This compound | Fatostatin | Betulin |
| Primary Target | INSIG-1 Regulation | SCAP | SCAP-INSIG Interaction |
| Mechanism of Action | Reverses oxysterol-mediated suppression of SREBP processing by up-regulating INSIG-1 expression.[5][6] | Binds to SCAP, inhibiting the ER-to-Golgi transport of the SREBP-SCAP complex.[8] | Induces the interaction between SCAP and INSIG, leading to ER retention of the SREBP-SCAP complex.[1] |
| Key In Vitro Effect | Increases LDL receptor mRNA and other SREBP target genes in the presence of oxysterols. | Suppresses cell proliferation and induces apoptosis in various cancer cell lines.[12] | Suppresses the nuclear form of SREBPs and enhances expression of ABCA1 and ABCG1.[11] |
| Key In Vivo Effect | Marked hypocholesterolemic effect (>70% decrease) in hypercholesterolemic hamsters (ED₅₀ ≈ 40 mg/kg/day).[13] | Decreased body weight and blood glucose in ob/ob mice (30 mg/kg/day for 28 days).[11] | Ameliorates diet-induced obesity, reduces serum and tissue lipid content, and improves insulin sensitivity.[1] |
| Reported Specificity | Action is independent of LXR, RXR, or fatty acid signaling pathways.[7] | May inhibit cell growth in a SCAP-independent manner and affect general ER-to-Golgi transport.[9] Also shows antimitotic activity.[10] | Some studies suggest it may act through an mTOR-dependent mechanism.[14] |
Signaling and Experimental Workflow Diagrams
Visualizing the SREBP pathway and the workflow for modulator discovery is crucial for understanding the context of these compounds.
Caption: SREBP activation pathway and points of modulator intervention.
Caption: A typical experimental workflow for identifying SREBP modulators.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for key experiments used to characterize SREBP modulators.
SREBP-Responsive Luciferase Reporter Assay
This assay is a common primary screen to identify compounds that modulate the transcriptional activity of SREBP.[15]
-
Objective : To quantitatively measure SREBP transcriptional activity in response to treatment with a test compound.
-
Cell Culture : Human Embryonic Kidney (HEK293) or human liver hepatocellular carcinoma (HepG2) cells are commonly used.
-
Methodology :
-
Transfection : Co-transfect cells with two plasmids:
-
A firefly luciferase reporter plasmid containing a promoter with multiple Sterol Response Elements (SREs).
-
A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment : After 24 hours, replace the medium with one containing the test compound (e.g., this compound, fatostatin) at various concentrations. Include appropriate vehicle (e.g., DMSO) and positive/negative controls.
-
Incubation : Incubate cells for a defined period (e.g., 18-24 hours). To induce SREBP activity, cells are often cultured in a lipid-depleted medium.
-
Lysis and Measurement : Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity of compound-treated cells to vehicle-treated controls to determine the percent inhibition or activation.
Western Blot Analysis of SREBP-2 Cleavage
This assay directly assesses a compound's ability to inhibit the proteolytic processing of the SREBP precursor protein.[4]
-
Objective : To visualize and semi-quantify the ratio of the mature, nuclear form (M, ~60-70 kDa) to the precursor, membrane-bound form (P, ~120 kDa) of SREBP.
-
Methodology :
-
Cell Culture and Treatment : Plate cells (e.g., GaMg glioma cells, HepG2) and grow to sub-confluence. Treat with the test compound for a specified time (e.g., 24 hours).
-
Protein Extraction : Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for SREBP-2 that recognizes both the precursor and mature forms.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Perform densitometry to quantify the intensity of the bands corresponding to the precursor (P) and mature (M) forms. Calculate the M/P ratio as an indicator of SREBP activation.[4]
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Genes
This method is used to confirm that changes in SREBP activity translate to changes in the expression of its downstream target genes.[16]
-
Objective : To measure the relative mRNA levels of SREBP target genes (e.g., FASN, LDLR, HMGCR) following compound treatment.
-
Methodology :
-
Cell Culture and Treatment : Treat cells as described for the Western blot protocol.
-
RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
Real-Time PCR : Perform real-time PCR using a thermocycler with specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green for detection.
-
Run Protocol : A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed to verify product specificity.
-
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then compare the ΔCt values of treated samples to the vehicle control (ΔΔCt). The fold change is typically calculated as 2-ΔΔCt.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Drug-induced activation of SREBP-controlled lipogenic gene expression in CNS-related cell lines: Marked differences between various antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]
- 12. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of SREBP Transcriptional Activity by a Boron-Containing Compound Improves Lipid Homeostasis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LY295427's Effect on LDL Receptor mRNA Levels
This guide provides a comparative analysis of LY295427 and other compounds that modulate low-density lipoprotein (LDL) receptor mRNA levels. It is intended for researchers, scientists, and drug development professionals interested in the regulation of cholesterol homeostasis. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for evaluating the efficacy and mechanisms of these molecules.
Mechanism of Action: Modulating LDL Receptor Expression
Elevated LDL cholesterol is a primary risk factor for atherosclerotic cardiovascular disease. A key strategy for lowering plasma LDL levels is to increase the expression of the LDL receptor (LDLR), which mediates the uptake of LDL from the circulation into cells, primarily in the liver. Several compounds have been identified that upregulate LDLR expression at the mRNA level through various mechanisms.
LY295427 is a hypocholesterolemic agent that has been shown to upregulate LDLR expression, particularly in hypercholesterolemic conditions. Its mechanism of action involves the derepression of LDLR gene transcription by counteracting the suppressive effects of oxysterols on Sterol Regulatory Element-Binding Protein (SREBP) processing. This leads to an increase in the expression of Insulin-Induced Gene-1 (INSIG-1), a key regulator of the SREBP pathway.
For comparison, this guide includes data on Berberine , a natural compound that also upregulates LDLR mRNA, and SCAP Ligands , a class of synthetic molecules that directly target the SREBP cleavage-activating protein (SCAP). Additionally, Statins (e.g., Lovastatin) are included as a well-established class of drugs that indirectly increase LDLR mRNA by inhibiting cholesterol synthesis, which in turn activates the SREBP-2 pathway.
Quantitative Comparison of Effects on LDL Receptor mRNA Levels
The following tables summarize the quantitative effects of LY295427 and alternative compounds on LDL receptor mRNA levels based on available experimental data.
Table 1: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Change in Hepatic LDLR mRNA | Reference |
| LY295427 | Hypercholesterolemic Hamsters | Not specified | 2-fold increase | [1] |
| Berberine | Hyperlipidemic Hamsters | Not specified | 3.5-fold increase | |
| SCAP Ligand | Hyperlipidemic Hamsters | Not specified | 3-fold increase | [2] |
Table 2: In Vitro Efficacy in HepG2 Cells
| Compound | Concentration | Time Point | Change in LDLR mRNA | Reference |
| Berberine | Dose-dependent | 24 hours | Dose-dependent increase | |
| SCAP Ligand (GW707) | 1 µmol/L | 2 hours | 1.8-fold increase | [3] |
| SCAP Ligand (GW707) | 1 µmol/L | 8 hours | 2.4-fold increase (maximum) | [3] |
| Lovastatin | 10 µM | 24 hours | Significant increase | [4][5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Signaling pathway of LY295427 on LDL receptor mRNA expression.
Caption: Signaling pathways of alternative compounds on LDL receptor mRNA.
Caption: General experimental workflow for validating compound effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing their own validation studies.
Cell Culture and Treatment
The human hepatoma cell line, HepG2 , is a widely used and appropriate model for studying the regulation of LDL receptor expression.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: LY295427, Berberine, SCAP ligands, and statins should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the test compounds or vehicle control (DMSO). The incubation time will vary depending on the experimental design (e.g., for time-course studies).
Quantification of LDL Receptor mRNA by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive and accurate method for quantifying mRNA levels.
-
RNA Isolation: Total RNA is extracted from treated and control HepG2 cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers specific for the human LDLR gene, and a qPCR master mix. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
LDLR Forward Primer Example: 5'-TCA GAC GGG CAC GGT CTT C-3'
-
LDLR Reverse Primer Example: 5'-GTC TCG GAG GGC GTT GTC-3'
-
-
Data Analysis: The relative expression of LDLR mRNA is calculated using the comparative Ct (ΔΔCt) method. The fold change in LDLR mRNA levels in treated cells is determined relative to the vehicle-treated control cells.
Analysis of LDL Receptor mRNA by Northern Blotting
Northern blotting is a classic technique to detect and analyze the size and abundance of specific RNA molecules.
-
RNA Electrophoresis: Total RNA (typically 10-20 µg per lane) is denatured and separated by size on a formaldehyde-agarose gel.
-
RNA Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.
-
Probe Labeling: A DNA or RNA probe complementary to the LDLR mRNA sequence is labeled with a radioactive (e.g., 32P) or non-radioactive (e.g., digoxigenin) tag.
-
Hybridization: The membrane is pre-hybridized to block non-specific binding sites and then hybridized with the labeled probe overnight at an appropriate temperature.
-
Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes). The intensity of the resulting band corresponding to the LDLR mRNA is quantified using densitometry and normalized to a housekeeping gene.
Conclusion
This guide provides a comparative overview of LY295427 and other compounds that upregulate LDL receptor mRNA levels. The data presented highlights the different mechanisms and potencies of these molecules. The detailed experimental protocols offer a practical resource for researchers seeking to validate the effects of these or novel compounds on LDL receptor expression. The provided visualizations of the signaling pathways and experimental workflow aim to facilitate a clearer understanding of the underlying biology and experimental design. Further research, particularly generating dose-response and time-course data for LY295427 in a standardized in vitro model, would be beneficial for a more direct and comprehensive comparison.
References
- 1. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCAP ligands are potent new lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of LY295427 and Its Enantiomer in Cholesterol Homeostasis Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the hypocholesterolemic agent LY295427 and its enantiomer, ent-LY295427. The focus is on their roles in the intricate signaling pathways governing cholesterol metabolism, with supporting experimental context and methodologies.
Introduction to LY295427 and Stereoisomerism
LY295427, with the chemical name (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a significant research compound known for its ability to lower cholesterol levels.[1][2] It operates by modulating the expression of the low-density lipoprotein (LDL) receptor, a key player in cholesterol clearance from the bloodstream.[1][3] The biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct pharmacological and toxicological profiles. The synthesis of ent-LY295427 was undertaken to investigate the stereoselectivity of its biological actions and to differentiate between its effects on cellular membranes and its interactions with specific protein targets.[4][5]
Mechanism of Action: The SREBP Pathway
LY295427 exerts its effects through the sterol regulatory element-binding protein (SREBP) pathway, a central regulator of cholesterol and fatty acid synthesis.[3][6][7] In the presence of high levels of oxysterols, a class of cholesterol oxidation products, the processing and activation of SREBP are suppressed. LY295427 counteracts this suppression.[3][6][7] It achieves this by upregulating the expression of Insulin-Induced Gene-1 (INSIG-1), a protein that plays a crucial role in the retention of the SREBP-SCAP (SREBP cleavage-activating protein) complex in the endoplasmic reticulum.[6][7] By increasing INSIG-1 levels, LY295427 effectively restores the processing of SREBP, leading to an increased transcription of genes involved in cholesterol uptake, most notably the LDL receptor.[1][6][7]
Comparative Biological Activity: A Hypothetical Analysis
While the synthesis of ent-LY295427 has been reported, to date, no peer-reviewed studies have been published that directly compare the quantitative biological activity of the two enantiomers.[4][5] However, based on the principles of stereochemistry in pharmacology, it is highly probable that the biological activity of LY295427 is stereoselective. One enantiomer is expected to be significantly more active than the other (the eutomer), or the two enantiomers may even have qualitatively different effects.
To illustrate the expected outcomes of a comparative study, the following tables present hypothetical data. It is crucial to note that this data is for illustrative purposes only and is not derived from experimental results.
Table 1: Hypothetical Comparative Efficacy in SREBP-Luciferase Reporter Assay
| Compound | Concentration (µM) | Fold Induction of SREBP-Luciferase Activity (Mean ± SD) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| LY295427 | 1 | 8.5 ± 0.7 |
| 10 | 15.2 ± 1.3 | |
| 25 | 20.1 ± 1.8 | |
| ent-LY295427 | 1 | 1.2 ± 0.2 |
| 10 | 2.1 ± 0.4 | |
| 25 | 3.5 ± 0.6 |
Table 2: Hypothetical Comparative Effect on LDL Receptor mRNA Expression
| Treatment | Fold Change in LDL Receptor mRNA (Mean ± SD) |
| Vehicle | 1.0 ± 0.1 |
| Oxysterol (25-HC) | 0.3 ± 0.05 |
| Oxysterol + LY295427 (10 µM) | 2.8 ± 0.3 |
| Oxysterol + ent-LY295427 (10 µM) | 0.5 ± 0.08 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of LY295427 and its enantiomer.
SREBP Processing Assay (Western Blot)
This assay quantifies the cleavage of SREBP from its precursor form to its active nuclear form.
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in a sterol-depleting medium. Cells are then treated with an oxysterol (e.g., 25-hydroxycholesterol) to suppress SREBP processing, followed by treatment with varying concentrations of LY295427 or ent-LY295427.
-
Nuclear and Cytosolic Fractionation: Cells are harvested, and nuclear and cytosolic extracts are prepared using a commercial kit.
-
Western Blotting: Protein concentrations are determined, and equal amounts of nuclear extracts are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with a primary antibody specific for the N-terminal fragment of SREBP-2. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Data Analysis: The intensity of the band corresponding to the mature, nuclear form of SREBP-2 is quantified and normalized to a loading control (e.g., Lamin B1).
INSIG-1 mRNA Expression Assay (qRT-PCR)
This method measures the change in the messenger RNA levels of INSIG-1.
-
Cell Culture and Treatment: Similar to the SREBP processing assay, HepG2 cells are treated with an oxysterol and the test compounds.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for PCR with primers specific for INSIG-1 and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of INSIG-1 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.
LDL Receptor Expression and Activity Assay (Flow Cytometry)
This assay measures the amount of LDL receptor on the cell surface and its ability to take up LDL.
-
Cell Culture and Treatment: Cells are treated as described above.
-
LDL Receptor Staining: For cell surface expression, cells are incubated with a fluorescently labeled antibody against the LDL receptor. For LDL uptake, cells are incubated with fluorescently labeled LDL (e.g., DiI-LDL).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, representing the level of LDL receptor expression or LDL uptake, is determined for each treatment group and compared to controls.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of SREBP activation and its modulation by oxysterols and LY295427.
References
- 1. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity of LY295427 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular activity of LY295427, a known antagonist of oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing. The information presented herein is compiled from publicly available research data to assist in the evaluation of this compound's performance in various in vitro models.
Introduction to LY295427
LY295427 is a synthetic sterol that has been investigated for its ability to modulate cholesterol homeostasis. Its primary mechanism of action is the reversal of the inhibitory effects of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), on the processing of SREBPs.[1][2] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. By counteracting the suppressive effects of oxysterols, LY295427 promotes the maturation and nuclear translocation of SREBPs, leading to the upregulation of their target genes.[1] A critical component of this pathway is the Insulin-Induced Gene 1 (INSIG-1), a protein that senses sterol levels and regulates the trafficking of the SREBP-SCAP complex from the endoplasmic reticulum to the Golgi for processing. LY295427 has been shown to increase the expression of INSIG-1 in the presence of oxysterols.[2][3]
Comparative Activity of LY295427 and Alternatives
The activity of LY295427 is typically assessed by its ability to restore the processing of SREBP-2 to its mature, nuclear form in cells treated with an oxysterol like 25-HC. While direct side-by-side comparisons of LY295427's potency across different cell lines are not extensively documented in the form of IC50 or EC50 values, the available literature indicates its effectiveness at micromolar concentrations.
For comparative purposes, this guide includes data on LY295427 and two related compounds:
-
LY306039: The 3-beta-isomer of LY295427, which serves as a negative control.[4]
-
ent-LY295427: The enantiomer of LY295427, synthesized to investigate the stereospecificity of its mechanism of action.
| Compound | Cell Line | Assay | Observed Effect | Effective Concentration | Reference |
| LY295427 | Chinese Hamster Ovary (CHO) | SREBP-2 Processing (Western Blot) | Reverses 25-HC-mediated suppression of SREBP-2 processing. | Micromolar concentrations | [1] |
| Chinese Hamster Ovary (CHO) | LDL Receptor Activity | Derepresses the transcription of the LDL receptor in the presence of 25-HC. | Not specified | [4] | |
| Human Embryonic Kidney (HEK293) | SREBP Processing (Reporter Assay) | Restores SREBP processing in cells treated with oxysterols. | 20 µM | [2] | |
| Human Embryonic Kidney (HEK293) | INSIG-1 Expression (Northern Blot) | Increases INSIG-1 mRNA levels in the presence of 25-HC. | Not specified | [2] | |
| SV589 (transformed human fibroblasts) | INSIG-1 Expression (Northern Blot) | Reverses 25-HC-mediated suppression of INSIG-1 gene expression. | 20 µM | [2] | |
| LY306039 | Chinese Hamster Ovary (CHO) | LDL Receptor Activity | Failed to derepress the LDL receptor. | Not specified | [4] |
| Hamster Liver Cytosol | [3H]25-OH chol binding | No effect on [3H]25-hydroxycholesterol binding. | Not specified | [4] | |
| ent-LY295427 | Not specified in detail | SREBP Processing | Synthesized as a probe to study the mechanism of action. Biological activity data is not readily available in the searched literature. | Not applicable |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of SREBP-2 Processing and LY295427 Intervention
Caption: SREBP-2 processing pathway and the inhibitory role of oxysterols, which is counteracted by LY295427.
Experimental Workflow for Assessing LY295427 Activity
Caption: General workflow for evaluating the effect of LY295427 on SREBP-2 processing and INSIG-1 expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often switched to a medium containing lipoprotein-deficient serum (LPDS) to deplete endogenous sterols.
-
Treatment: Cells are pre-incubated with the desired concentration of 25-hydroxycholesterol (typically 1 µg/mL) to suppress SREBP processing. Subsequently, cells are treated with varying concentrations of LY295427 or its analogs for a specified period (e.g., 6-24 hours).
Western Blot for SREBP-2 Processing
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 8%).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for SREBP-2 overnight at 4°C. The antibody should recognize both the precursor (approx. 125 kDa) and the mature nuclear form (approx. 68 kDa) of SREBP-2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The relative intensities of the precursor and mature SREBP-2 bands are quantified using densitometry software. An increase in the mature form relative to the precursor form indicates a reversal of SREBP processing suppression.
Northern Blot for INSIG-1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Integrity Check: The concentration and purity of the RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.
-
Formaldehyde-Agarose Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated on a formaldehyde-agarose gel.
-
Capillary Transfer: The RNA is transferred from the gel to a nylon membrane by capillary action overnight.
-
UV Cross-linking: The RNA is fixed to the membrane by exposure to ultraviolet (UV) light.
-
Hybridization:
-
The membrane is pre-hybridized in a hybridization buffer to block non-specific binding sites.
-
A labeled probe specific for INSIG-1 mRNA (e.g., a radiolabeled cDNA fragment) is added to the hybridization buffer, and the membrane is incubated overnight at a specific temperature (e.g., 42-68°C).
-
-
Washing: The membrane is washed with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.
-
Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or by a chemiluminescent or colorimetric method (for non-radioactive probes).
-
Analysis: The intensity of the band corresponding to INSIG-1 mRNA is quantified and normalized to a housekeeping gene (e.g., GAPDH or actin) to determine the relative change in expression.
Conclusion
LY295427 effectively reverses the suppressive effects of oxysterols on SREBP processing in multiple cell lines, including CHO, HEK293, and SV589. This activity is stereospecific, as the 3-beta-isomer, LY306039, is inactive. The primary mechanism involves the upregulation of INSIG-1, a key regulator of the SREBP pathway. While quantitative, comparative potency data across different cell lines is limited, the available evidence consistently demonstrates its efficacy at micromolar concentrations. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 4. Characterization of two Chinese hamster ovary cell lines expressing the COOH-terminal domains of sterol regulatory element-binding protein (SREBP)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LY295427 and Lovastatin in Cholesterol Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the experimental hypocholesterolemic agent LY295427 and the widely prescribed drug lovastatin (B1675250). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols utilized in these studies.
Introduction
LY295427 is a novel experimental compound that has demonstrated significant cholesterol-lowering effects in preclinical studies. Its mechanism of action is distinct from that of statins, the current standard of care for hypercholesterolemia. Lovastatin, a member of the statin class, is a well-established drug that effectively reduces cholesterol levels by inhibiting a key enzyme in cholesterol biosynthesis. This guide aims to provide a comparative analysis of these two compounds to inform further research and drug development efforts.
Mechanisms of Action
The two compounds lower cholesterol through fundamentally different pathways. Lovastatin directly inhibits cholesterol synthesis, while LY295427 modulates the cellular machinery responsible for cholesterol uptake.
LY295427: A Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulator
LY295427 exerts its hypocholesterolemic effect by influencing the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of cholesterol homeostasis. Specifically, LY295427 reverses the oxysterol-mediated suppression of SREBP processing.[1][2] This leads to an increased expression of the insulin-induced gene-1 (INSIG-1).[2] By countering the suppressive effects of oxysterols, LY295427 promotes the transcription of the low-density lipoprotein (LDL) receptor gene, resulting in an increased number of LDL receptors on the surface of liver cells.[1][3] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.[3]
Lovastatin: An HMG-CoA Reductase Inhibitor
Lovastatin is a prodrug that is hydrolyzed to its active β-hydroxy acid form in the body. This active form competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, lovastatin decreases the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the circulation.
Comparative Efficacy
Direct head-to-head clinical trials comparing LY295427 and lovastatin have not been conducted, as LY295427 remains an experimental compound. However, a comparison of their efficacy can be inferred from preclinical studies conducted in similar animal models. The golden Syrian hamster is a relevant model for studying cholesterol metabolism due to its similarities to human lipid metabolism.
Quantitative Data from Preclinical Studies
The following tables summarize the cholesterol-lowering effects of LY295427 and lovastatin in hypercholesterolemic hamsters. It is important to note that the experimental conditions, including the diet used to induce hypercholesterolemia and the duration of treatment, were not identical across these studies.
Table 1: Efficacy of LY295427 in Hypercholesterolemic Hamsters
| Parameter | Vehicle Control | LY295427 (40 mg/kg/day) | % Change from Control |
| Total Cholesterol (mg/dL) | ~400 | ~120 | ↓ ~70% |
| Non-HDL Cholesterol (mg/dL) | Not Reported | Not Reported | ↓ >70% [3] |
| LDL Receptor mRNA | Repressed | Increased 2-fold | ↑ 100% [3] |
| Liver Cholesteryl Esters | Elevated | Decreased >90% | ↓ >90% [3] |
Data adapted from Bensch et al., 1999.[3]
Table 2: Efficacy of Lovastatin in Hypercholesterolemic Hamsters
| Parameter | High Fat/High Cholesterol Diet | Lovastatin (12.5 mg/kg/day) | % Change from Diet Control |
| Non-HDL Cholesterol (mg/dL) | Significantly elevated | Significantly lower | ↓ (Specific % not reported) [4] |
| Aortic Lipid Staining | Significantly elevated | Significantly less | ↓ (Qualitative reduction) [4] |
Data adapted from West et al., 1995.[4]
While a direct quantitative comparison is challenging due to differing experimental designs, both compounds demonstrate significant efficacy in lowering cholesterol in a hamster model of hypercholesterolemia. LY295427, at a dose of 40 mg/kg/day, exhibited a profound reduction in non-HDL cholesterol of over 70%.[3] Lovastatin also significantly lowered non-HDL cholesterol and reduced aortic lipid deposition, indicating a potent anti-atherosclerotic effect.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited in this guide.
LY295427 Efficacy Study in Hamsters
-
Animal Model: Male golden Syrian hamsters.
-
Induction of Hypercholesterolemia: Animals were fed a diet supplemented with 1% cholesterol and 10% coconut oil for 10 to 14 days to induce hypercholesterolemia and repress LDL receptor expression.[3]
-
Drug Administration: LY295427 was administered orally once daily for the duration of the study.[3]
-
Blood Collection and Lipid Analysis: Blood samples were collected for the determination of serum cholesterol levels. The non-high-density lipoprotein fraction was also assessed.[3]
-
Gene Expression Analysis: Hepatic LDL receptor mRNA levels were quantified to assess the molecular effect of LY295427.[3]
-
Liver Lipid Analysis: Liver cholesteryl ester content was measured to determine the impact on hepatic lipid accumulation.[3]
Lovastatin Efficacy Study in Hamsters
-
Animal Model: F1B strain golden Syrian hamsters.[4]
-
Induction of Hypercholesterolemia: Animals were fed a basal diet supplemented with 10% (w/w) coconut oil and 0.05% cholesterol.[4]
-
Drug Administration: Lovastatin was supplemented in the diet at a dose of 12.5 mg/kg/day or 25 mg/kg/day.[4]
-
Lipoprotein Analysis: At the end of the experimental period, lipoprotein cholesterol levels were determined.[4]
-
Atherosclerosis Assessment: Aortic foam cell development was assessed by measuring aortic lipid staining.[4]
Conclusion
References
- 1. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lovastatin inhibits diet induced atherosclerosis in F1B golden Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of LY295427 for the LDL Receptor Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY295427 and an alternative therapeutic strategy, PCSK9 inhibition, in their specificity and mechanism of action related to the Low-Density Lipoprotein (LDL) receptor pathway. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these approaches.
Executive Summary
LY295427 represents a novel approach to upregulating LDL receptor expression by modulating the sterol regulatory pathway. Unlike direct receptor agonists or antagonists, LY295427 acts indirectly by counteracting the suppressive effects of oxysterols on Sterol Regulatory Element-Binding Protein (SREBP) processing. This leads to increased transcription of the LDL receptor gene. In contrast, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, a clinically established alternative, function by directly binding to PCSK9, a protein that targets the LDL receptor for degradation. This comparison highlights the distinct mechanisms and specificities of these two strategies for lowering LDL cholesterol.
Data Presentation
The following tables summarize the key quantitative data comparing LY295427 and PCSK9 inhibitors.
Table 1: Efficacy in Lowering LDL Cholesterol
| Compound/Drug Class | Mechanism of Action | Model | Efficacy | Reference |
| LY295427 | Indirectly increases LDL-R transcription by reversing oxysterol-mediated SREBP suppression. | Hypercholesterolemic Hamsters | >70% decrease in serum cholesterol. | [1] |
| 2-fold increase in LDL-R mRNA. | [1] | |||
| ED50 of ~40 mg/kg/day. | [1] | |||
| PCSK9 Inhibitors | Directly inhibit PCSK9, preventing LDL-R degradation. | Humans | Average of 60% reduction in LDL-C. | [2] |
| Up to 70% reduction in LDL-C in some studies. | [2] |
Table 2: Specificity and Off-Target Effects
| Compound/Drug Class | Primary Target | Known Off-Target Effects | Reference |
| LY295427 | Unidentified cytosolic protein(s) that interact with 25-hydroxycholesterol. | Does not displace or enhance [3H]25-hydroxycholesterol binding to purified OSBP. Action is independent of LXR, RXR, and fatty acid signaling pathways. Broader off-target profile not extensively documented in publicly available literature. | [3] |
| PCSK9 Inhibitors | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Generally well-tolerated. Reported adverse events include injection-site reactions, influenza-like illness, and nasopharyngitis. Neurocognitive effects have been investigated with no definitive correlation to very low LDL-C levels. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
SREBP Processing Assay
This assay is crucial for evaluating the mechanism of action of LY295427.
Objective: To determine the effect of a compound on the proteolytic processing of SREBP, leading to the release of its active nuclear form.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are cultured in a medium containing fetal bovine serum.
-
Transfection (Optional): Cells can be transfected with plasmids encoding SREBP isoforms to enhance the signal.
-
Treatment: Cells are treated with the test compound (e.g., LY295427) in the presence or absence of an oxysterol (e.g., 25-hydroxycholesterol) for a specified period (e.g., 4-6 hours).
-
Cell Lysis and Fractionation: Cells are harvested and lysed. Nuclear and membrane fractions are separated by centrifugation.
-
Immunoblotting: Proteins from the nuclear and membrane fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the N-terminal (nuclear) and C-terminal (membrane-bound precursor) forms of SREBP.
-
Analysis: The abundance of the nuclear form of SREBP is quantified to determine the extent of SREBP processing. An increase in the nuclear form indicates enhanced processing.[6]
LDL Receptor Binding Assay
This assay measures the binding of LDL to its receptor.
Objective: To quantify the affinity of LDL for the LDL receptor.
Methodology:
-
Receptor Preparation: A semi-purified, solubilized form of the LDL receptor can be prepared from tissues like calf adrenal cortex.
-
Ligand Labeling: Human LDL is labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I-LDL).
-
Binding Reaction: The purified LDL receptor is incubated with varying concentrations of ¹²⁵I-LDL in a suitable buffer.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound ¹²⁵I-LDL from the unbound ligand.
-
Quantification: The radioactivity of the filter is measured to determine the amount of bound ¹²⁵I-LDL.
-
Data Analysis: The dissociation constant (Kd) is calculated from a saturation binding curve, which represents the concentration of ligand at which half of the receptors are occupied.[7]
LDL Uptake Assay
This cell-based assay visualizes and quantifies the cellular uptake of LDL.
Objective: To assess the functional consequence of increased LDL receptor expression.
Methodology:
-
Cell Culture: Cells such as HepG2 (human hepatoma cells) are seeded in a multi-well plate.
-
Treatment: Cells are treated with the test compound (e.g., LY295427) for a period sufficient to induce changes in LDL receptor expression (e.g., 24 hours).
-
LDL Labeling: LDL is conjugated with a fluorescent dye (e.g., DyLight™ 550).
-
Uptake: The culture medium is replaced with a serum-free medium containing the fluorescently labeled LDL, and the cells are incubated for several hours.
-
Visualization: The cells are washed to remove unbound LDL and visualized using a fluorescence microscope.
-
Quantification (Optional): The fluorescence intensity per cell can be quantified using image analysis software to measure the degree of LDL uptake.[5]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The LDL receptor pathway illustrating LDL uptake and the role of PCSK9 in receptor degradation.
Caption: Proposed mechanism of action for LY295427 in upregulating LDL receptor expression.
Caption: Mechanism of action for PCSK9 inhibitors in preventing LDL receptor degradation.
Caption: Workflow for the Sterol Regulatory Element-Binding Protein (SREBP) processing assay.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]
- 7. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LY295427's Hypocholesterolemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypocholesterolemic effects of the experimental compound LY295427 with established cholesterol-lowering agents, lovastatin (B1675250) and ezetimibe (B1671841). The information is compiled from preclinical studies, with a focus on data from hypercholesterolemic hamster models to ensure a relevant comparative framework.
Comparative Analysis of Hypocholesterolemic Agents
The following table summarizes the key characteristics and reported efficacy of LY295427, lovastatin, and ezetimibe in reducing plasma cholesterol levels in cholesterol-fed hamster models.
| Feature | LY295427 | Lovastatin | Ezetimibe |
| Primary Mechanism of Action | Upregulates LDL receptor expression by reversing oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing. | Competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. | Inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. |
| Reported Efficacy (Plasma Cholesterol Reduction in Hypercholesterolemic Hamsters) | >70% | 76-81% | ~51.6% |
| Effect on LDL Receptor | Increases LDL receptor transcription. | Increases LDL receptor expression as a compensatory response to reduced intracellular cholesterol. | Can lead to a compensatory increase in LDL receptor expression. |
| Effect on Cholesterol Synthesis | Does not directly inhibit cholesterol biosynthesis. | Directly and potently inhibits cholesterol synthesis. | Does not directly inhibit cholesterol synthesis; may lead to a compensatory increase. |
| Effect on Cholesterol Absorption | No significant effect. | No direct effect. | Potently inhibits cholesterol absorption. |
Experimental Protocols
The following outlines a general experimental protocol for inducing hypercholesterolemia in hamsters and evaluating the efficacy of hypocholesterolemic compounds, based on methodologies reported in the cited literature.
Induction of Hypercholesterolemia
A common method to induce high cholesterol in hamsters involves a specialized diet. For example, a diet supplemented with 1% cholesterol and 0.5% cholic acid, or a high-fat diet containing coconut oil and cholesterol, has been shown to effectively elevate plasma cholesterol levels.[1][2][3] Golden Syrian hamsters are a frequently used model due to their lipoprotein metabolism being similar to humans.[1][2]
Drug Administration and Monitoring
-
Animal Model: Male Golden Syrian hamsters are often used.
-
Dietary Regimen: Animals are fed a high-cholesterol/high-fat diet for a specified period (e.g., 2-12 weeks) to establish hypercholesterolemia.[1][4]
-
Drug Formulation and Dosing: The investigational compound (e.g., LY295427, lovastatin, ezetimibe) is typically mixed into the diet or administered daily via oral gavage. Dosages are determined based on preliminary dose-ranging studies.
-
Blood Sampling: Blood samples are collected at baseline and at specified intervals throughout the study period to measure plasma lipid profiles, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Data Analysis: Statistical analysis is performed to compare the changes in lipid levels between the treatment groups and a control group receiving the high-cholesterol diet without the therapeutic agent.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. [PDF] Coconut Oil and Cholesterol as Challenge Agents to Induce Hyperlipidemia and Atherosclerosis in Hamster Animal Model | Semantic Scholar [semanticscholar.org]
- 2. Staff View: Coconut oil and cholesterol as challenge agents to induce hyperlipidemia and atherosclerosis in hamster animal model :: Library Catalog [cendekia.unisza.edu.my]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Data for the Hypocholesterolemic Agent LY295427
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for LY295427, a compound investigated for its cholesterol-lowering properties. The following sections detail its effects on key biological pathways, present quantitative data from various studies, and outline the experimental protocols used to generate this data.
Data Presentation
In Vitro Data Summary
The in vitro studies on LY295427 have primarily focused on its mechanism of action at the cellular level, particularly its ability to counteract the effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs).
| Parameter | Test System | Conditions | Result | Citation |
| SREBP-2 Processing | Human Embryonic Kidney (HEK293) cells | Cells treated with 1 µg/ml 25-hydroxycholesterol (B127956) (25HC) to suppress SREBP processing. | 20 µM LY295427 restored SREBP processing. | [1] |
| INSIG-1 Gene Expression | Human Embryonic Kidney (HEK293) cells | INSIG-1 expression repressed by 25HC. | Treatment with LY295427 for 12-24 hours reversed the repression of INSIG-1 gene expression. | [1] |
| [3H]25-hydroxycholesterol Binding | Hamster liver cytosol fractions | Anion exchange chromatography used to separate protein fractions. | Addition of LY295427 increased [3H]25-OH chol binding by 2- to 5-fold. | [2] |
| LDL Receptor Transcription | Chinese Hamster Ovary (CHO) cells | Cells treated with 25-hydroxycholesterol. | LY295427 derepressed the transcription of the low-density lipoprotein (LDL) receptor. | [2] |
In Vivo Data Summary
In vivo studies have corroborated the cholesterol-lowering effects of LY295427 observed in cellular models, demonstrating its potential as a therapeutic agent in animal models of hypercholesterolemia.
| Parameter | Animal Model | Conditions | Result | Citation |
| Plasma LDL Cholesterol Levels | Hypercholesterolemic hamsters | Specific dosage and duration not detailed in the reviewed literature. | Administration of LY295427 reduced plasma LDL levels by 70%. | [1] |
| Oxysterol Binding Proteins | Rats | Rats fed with LY295427. | Enhanced levels of uncharacterized oxysterol binding proteins in liver lysates. | [1] |
Experimental Protocols
In Vitro: SREBP Processing Assay
This assay is designed to measure the cleavage of SREBP from its precursor form to its active, nuclear form.
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. For the assay, cells are typically transfected with plasmids encoding SREBP-2 and the SREBP cleavage-activating protein (SCAP).
-
Induction of SREBP Suppression: To mimic high cholesterol conditions, cells are treated with an oxysterol, such as 1 µg/ml 25-hydroxycholesterol (25HC), which suppresses the processing of SREBP.
-
Treatment with LY295427: Following oxysterol treatment, cells are incubated with LY295427 (e.g., 20 µM) for a specified period (e.g., 12-24 hours) to assess its ability to reverse the suppression.
-
Cell Lysis and Nuclear Extraction: Cells are harvested, and nuclear and cytoplasmic fractions are separated.
-
Western Blot Analysis: The nuclear extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the N-terminal, active form of SREBP to quantify the extent of SREBP processing.
In Vivo: Hamster Model of Hypercholesterolemia
This protocol describes the induction and treatment of high cholesterol in a hamster model.
-
Animal Model: Heterozygous LDL receptor knockout hamsters are often used as they closely mimic human familial hypercholesterolemia.
-
Induction of Hypercholesterolemia: Animals are fed a high-fat, high-cholesterol diet for a designated period to induce elevated plasma LDL cholesterol levels. The diet may contain a specific percentage of cholesterol (e.g., 0.43% to induce hypercholesterolemia without significant liver damage).
-
Administration of LY295427: LY295427 is formulated in a suitable vehicle and administered to the hamsters, typically orally, at a specified dose and frequency.
-
Monitoring of Plasma Lipids: Blood samples are collected at baseline and at various time points throughout the study. Plasma is separated, and LDL cholesterol levels are measured using standard enzymatic assays.
-
Data Analysis: The percentage reduction in plasma LDL cholesterol in the LY295427-treated group is compared to a vehicle-treated control group to determine the efficacy of the compound.
Mandatory Visualization
Caption: SREBP signaling pathway and the inhibitory role of LY295427.
Caption: Comparative experimental workflows for LY295427 evaluation.
References
- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Lipid-Lowering Therapeutics: A Comparative Analysis of LY 295427 and Other Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest to manage hyperlipidemia and mitigate cardiovascular disease risk, researchers and clinicians are presented with an expanding armamentarium of therapeutic agents. This guide provides a comprehensive comparison of the novel agent LY 295427 against established and emerging lipid-lowering drugs, offering a detailed examination of their mechanisms, efficacy, and safety profiles, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.
Executive Summary
This compound presents a unique mechanism of action by targeting the regulation of cholesterol homeostasis through the SREBP pathway. This guide will delve into a comparative analysis of this compound with other major classes of lipid-lowering agents, including statins, PCSK9 inhibitors, ezetimibe (B1671841), fibrates, and bempedoic acid. Each of these drug classes employs a distinct strategy to reduce lipid levels, and understanding these differences is crucial for the development of next-generation therapies.
Mechanism of Action: A Diverse Array of Strategies
The primary lipid-lowering agents achieve their effects through various molecular mechanisms, each targeting a specific step in cholesterol synthesis, absorption, or metabolism.
This compound operates by reversing the oxysterol-mediated suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing.[1] This leads to an upregulation of the Insulin-Induced Gene 1 (INSIG-1), a key regulator of cholesterol homeostasis, ultimately resulting in increased expression of the LDL receptor.[2][3]
Statins , the cornerstone of lipid-lowering therapy, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors and increased clearance of LDL from the circulation.
PCSK9 Inhibitors , which include monoclonal antibodies (e.g., alirocumab, evolocumab) and small interfering RNA (siRNA) therapies (e.g., inclisiran), prevent the PCSK9 protein from binding to and promoting the degradation of LDL receptors. This results in a higher number of active LDL receptors on the hepatocyte surface, enhancing LDL cholesterol clearance.
Ezetimibe selectively inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4][5][6][7]
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased lipolysis and clearance of triglyceride-rich lipoproteins.
Bempedoic Acid inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This leads to reduced cholesterol synthesis in the liver and upregulation of LDL receptors.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data on the efficacy and safety of this compound and other lipid-lowering agents based on available preclinical and clinical trial data.
Table 1: Efficacy of Lipid-Lowering Agents
| Drug/Drug Class | Primary Lipid Target | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| This compound | LDL-C | ~70% (in hamsters)[2] | Data not available | Data not available |
| Statins | LDL-C | 20-60%[8][9] | 10-40%[8] | 5-10%[8] |
| PCSK9 Inhibitors | LDL-C | 50-70%[10][11] | Variable | Modest |
| Ezetimibe | LDL-C | 15-25% (monotherapy)[12], additional 21-30% with statin[13] | Modest | Modest |
| Fibrates | Triglycerides | Variable | 25-50%[14][15] | 10-20% |
| Bempedoic Acid | LDL-C | 17-28%[6][16][17] | Modest | Modest |
Table 2: Safety and Tolerability Profile
| Drug/Drug Class | Common Adverse Events | Serious Adverse Events |
| This compound | Data not available | Data not available |
| Statins | Myalgia, gastrointestinal upset, headache[18] | Myopathy, rhabdomyolysis (rare), hepatotoxicity (rare)[4][18][19] |
| PCSK9 Inhibitors | Injection-site reactions, nasopharyngitis, influenza-like illness, myalgia[20][21] | All-cause mortality (evolocumab - slight increase in some studies)[5] |
| Ezetimibe | Generally well-tolerated; upper respiratory tract infection, arthralgia[22] | Rare reports of myopathy and hepatitis, especially when co-administered with a statin |
| Fibrates | Gastrointestinal upset, headache, leg cramps[14] | Myopathy (risk increased with statins), gallstones, pancreatitis (rare)[2][23] |
| Bempedoic Acid | Hyperuricemia, gout, upper respiratory tract infection, muscle spasms[24][25][26] | Tendon rupture (rare)[24][27] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways affected by these agents and a representative experimental workflow for their evaluation.
Caption: Signaling pathways of this compound, Statins, and PCSK9 Inhibitors.
Caption: A representative experimental workflow for drug evaluation.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed methodology of key experiments. Below are summaries of protocols for assays relevant to the discussed lipid-lowering agents.
SREBP Cleavage Assay
This assay is crucial for evaluating compounds like this compound that modulate the SREBP pathway.
-
Objective: To measure the cleavage of SREBP, which indicates its activation.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used. Cells are cultured in a medium containing lipoprotein-deficient serum (LPDS) to induce SREBP processing.
-
Treatment: Cells are treated with the test compound (e.g., this compound) in the presence or absence of an SREBP suppressor like 25-hydroxycholesterol.
-
Cell Lysis and Fractionation: Cells are harvested and lysed. Nuclear and membrane fractions are separated by centrifugation.
-
Immunoblotting: Proteins from the nuclear and membrane fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the precursor and cleaved (nuclear) forms of SREBP.
-
Detection: The amount of cleaved SREBP in the nuclear fraction is quantified using chemiluminescence or fluorescence imaging, indicating the extent of SREBP activation.[13][28]
-
HMG-CoA Reductase Activity Assay
This assay is the standard for assessing the potency of statins.
-
Objective: To measure the enzymatic activity of HMG-CoA reductase.
-
Methodology:
-
Enzyme Source: Purified recombinant HMG-CoA reductase or liver microsomes can be used.
-
Reaction Mixture: The enzyme is incubated with its substrates, HMG-CoA and NADPH, in a suitable buffer.
-
Inhibitor Addition: The test compound (statin) is added at various concentrations to determine its inhibitory effect.
-
Measurement: The rate of NADPH oxidation is measured by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated to determine the potency of the statin.[16]
-
PCSK9-LDLR Binding Assay
This assay is essential for characterizing PCSK9 inhibitors.
-
Objective: To measure the binding affinity of PCSK9 to the LDL receptor and the ability of inhibitors to block this interaction.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with recombinant LDL receptor ectodomain.
-
Binding Reaction: Biotinylated recombinant PCSK9 is pre-incubated with or without the test inhibitor and then added to the coated plate.
-
Detection: After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9. A chromogenic substrate is then added, and the resulting colorimetric signal is measured with a plate reader.
-
Analysis: A decrease in signal in the presence of the inhibitor indicates its ability to block the PCSK9-LDLR interaction.[18][23][24]
-
Cholesterol Absorption Assay (NPC1L1 Binding)
This assay is used to evaluate inhibitors of cholesterol absorption like ezetimibe.
-
Objective: To assess the binding of compounds to the Niemann-Pick C1-Like 1 (NPC1L1) protein.
-
Methodology:
-
Membrane Preparation: Brush border membranes from the small intestine of animals or membranes from cells overexpressing NPC1L1 are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled form of the compound (e.g., [3H]ezetimibe glucuronide).
-
Competition Assay: To determine the binding affinity of a test compound, the assay is performed in the presence of increasing concentrations of the unlabeled compound.
-
Separation and Counting: The membrane-bound radioligand is separated from the free radioligand by filtration, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) or the inhibitory constant (Ki) is calculated to determine the binding affinity of the compound to NPC1L1.[4][5][6][7]
-
PPARα Activation Assay
This reporter gene assay is used to screen for fibrate-like activity.
-
Objective: To measure the activation of the PPARα nuclear receptor by a test compound.
-
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the human PPARα and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).
-
Treatment: The transfected cells are treated with the test compound.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity indicates that the compound activates PPARα. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated.[17][21][26][27]
-
ATP-Citrate Lyase (ACL) Activity Assay
This assay is used to evaluate inhibitors of ACL, such as bempedoic acid.
-
Objective: To measure the enzymatic activity of ATP-citrate lyase.
-
Methodology:
-
Enzyme Source: Purified recombinant ACL is used.
-
Reaction: The enzyme is incubated with its substrates: citrate (B86180), coenzyme A, and ATP.
-
Detection: The production of one of the reaction products, such as oxaloacetate or acetyl-CoA, is measured. This can be done using a coupled enzyme assay where the product of the ACL reaction is a substrate for a second enzyme that produces a detectable signal (e.g., NADH oxidation measured at 340 nm). Alternatively, a direct assay using a radiolabeled substrate (e.g., [14C]citrate) can be employed, where the formation of [14C]acetyl-CoA is quantified.[14][20][22][25]
-
Inhibitor Screening: The assay is performed in the presence of various concentrations of the test compound to determine its inhibitory activity.
-
Conclusion
The landscape of lipid-lowering therapies is diverse and continues to evolve. This compound, with its distinct mechanism of action targeting the SREBP pathway, represents a promising avenue for future drug development. This guide provides a foundational comparison to aid researchers in understanding the relative strengths and weaknesses of different therapeutic strategies. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to combat hyperlipidemia and its cardiovascular consequences.
References
- 1. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yeast Sterol Regulatory Element-binding Protein (SREBP) Cleavage Requires Cdc48 and Dsc5, a Ubiquitin Regulatory X Domain-containing Subunit of the Golgi Dsc E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-Citrate Lyase(ACL) Activity Assay Kit [myskinrecipes.com]
- 10. assaygenie.com [assaygenie.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. korambiotech.com [korambiotech.com]
- 22. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 24. abcam.com [abcam.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. westbioscience.com [westbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
A Mechanistic and Efficacy Comparison of the Preclinical SREBP Modulator LY295427 with Clinically Approved Novel LDL-Lowering Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The landscape of lipid-lowering therapies has evolved significantly beyond the era of statins. A host of novel agents with distinct mechanisms of action have emerged, offering substantial reductions in low-density lipoprotein cholesterol (LDL-C) and, in many cases, proven cardiovascular benefits. This guide provides a head-to-head comparison of the preclinical compound LY295427, a modulator of the sterol regulatory element-binding protein (SREBP) pathway, with several classes of recently approved, novel LDL-lowering drugs: PCSK9 inhibitors (evolocumab, alirocumab (B1149425), and inclisiran), the ATP-citrate lyase inhibitor bempedoic acid, and the ANGPTL3 inhibitor evinacumab.
It is critical to note that LY295427 is a preclinical compound with limited available data from animal studies conducted in the early 2000s. As such, no direct head-to-head clinical trial data comparing LY295427 with the other drugs in this guide exists. This comparison, therefore, focuses on the fundamental mechanisms of action, supplemented by the available preclinical efficacy data for LY295427 and established clinical efficacy and safety data for the approved novel therapies.
Mechanisms of Action: A Signaling Pathway Perspective
The primary distinction between LY295427 and the novel LDL-lowering drugs lies in their molecular targets and mechanisms of action. LY295427 acts intracellularly to modulate the SREBP pathway, a central regulator of cholesterol homeostasis. In contrast, the newer agents primarily act extracellularly or upstream of cholesterol synthesis to enhance LDL-C clearance.
LY295427: Targeting the SREBP Pathway
LY295427's mechanism revolves around the SREBP pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor (LDLR). Under conditions of high intracellular sterol levels, the SREBP precursor is retained in the endoplasmic reticulum (ER) through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-Induced Gene (INSIG). Oxysterols, in particular, promote the binding of SCAP to INSIG, preventing the SREBP-SCAP complex from moving to the Golgi apparatus for processing and activation.
LY295427 has been shown to counteract the suppressive effect of oxysterols on SREBP processing.[1][2] It achieves this by upregulating the expression of INSIG-1.[1][3] This increase in INSIG-1 paradoxically restores SREBP processing in the presence of oxysterols, leading to increased transcription of the LDLR gene and enhanced clearance of LDL-C from the circulation.[1][3]
Novel LDL-Lowering Drugs: Targeting Extracellular and Upstream Pathways
The newer generation of LDL-lowering drugs employs more targeted approaches, often with extracellular mechanisms of action.
-
PCSK9 Inhibitors (Evolocumab, Alirocumab, Inclisiran): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a circulating protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for degradation. By inhibiting PCSK9, these drugs prevent LDL receptor degradation, thereby increasing the number of LDL receptors available to clear LDL-C from the bloodstream. Evolocumab and alirocumab are monoclonal antibodies that bind to and inactivate PCSK9. Inclisiran is a small interfering RNA (siRNA) that inhibits the synthesis of PCSK9 in the liver.
-
Bempedoic Acid: Bempedoic acid is an inhibitor of ATP-citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. By inhibiting ACL, bempedoic acid decreases cholesterol synthesis in the liver, which leads to the upregulation of LDL receptors and increased clearance of LDL-C.
-
ANGPTL3 Inhibitors (Evinacumab): Angiopoietin-like 3 (ANGPTL3) is a protein that inhibits lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By inhibiting ANGPTL3, evinacumab increases the activity of these lipases, leading to a reduction in LDL-C and triglyceride levels. Evinacumab is a monoclonal antibody that binds to and inactivates ANGPTL3.
Efficacy in LDL-C Reduction: Preclinical vs. Clinical Data
A direct comparison of the LDL-C lowering efficacy of LY295427 with the novel drugs is challenging due to the different stages of development and the species in which the studies were conducted.
LY295427: Preclinical Efficacy
The primary evidence for the efficacy of LY295427 comes from a study in hypercholesterolemic hamsters. In this model, administration of LY295427 resulted in a greater than 70% decrease in serum cholesterol.[4] This effect was observed in hamsters fed a diet high in cholesterol and coconut oil, a model designed to repress LDL receptor expression.[4]
Novel LDL-Lowering Drugs: Clinical Efficacy
The novel LDL-lowering drugs have undergone extensive clinical development, with large-scale Phase 3 trials demonstrating their efficacy in diverse patient populations.
| Drug Class | Drug | Key Pivotal Trial(s) | Patient Population | Background Therapy | Placebo-Corrected LDL-C Reduction |
| SREBP Modulator | LY295427 | Preclinical Hamster Study | Hypercholesterolemic Hamsters | High Cholesterol/Coconut Oil Diet | >70% (serum cholesterol)[4] |
| PCSK9 Inhibitors | Evolocumab | FOURIER | ASCVD | Statins | 59%[5][6] |
| Alirocumab | ODYSSEY OUTCOMES | Recent ACS | High-intensity Statins | ~55-60% | |
| Inclisiran | ORION-9, 10, 11 | HeFH, ASCVD, ASCVD risk equivalents | Maximally tolerated statins | ~50%[3][7][8] | |
| ACL Inhibitor | Bempedoic Acid | CLEAR Harmony, CLEAR Wisdom | ASCVD, HeFH, statin-intolerant | Maximally tolerated statins | ~17-28%[9][10] |
| ANGPTL3 Inhibitor | Evinacumab | ELIPSE HoFH | Homozygous Familial Hypercholesterolemia (HoFH) | Multiple lipid-lowering therapies | ~49%[11][12] |
Experimental Protocols: A Summary of Methodologies
LY295427 Preclinical Study Protocol
The preclinical efficacy of LY295427 was evaluated in male Golden Syrian hamsters.[4]
-
Animal Model: Male Golden Syrian hamsters were used. To induce hypercholesterolemia and repress LDL receptor expression, the animals were fed a diet supplemented with cholesterol and coconut oil.[4]
-
Drug Administration: Details on the specific formulation and route of administration are not extensively publicly available.
-
Diet: The hypercholesterolemic diet consisted of chow supplemented with cholesterol and coconut oil. The exact percentages were not specified in the readily available literature.[4]
-
Efficacy Endpoint: The primary endpoint was the change in serum cholesterol levels.[4]
-
Cholesterol Measurement: Serum cholesterol levels were likely measured using standard enzymatic assays.
Pivotal Clinical Trial Protocols for Novel LDL-Lowering Drugs
The clinical development programs for the novel LDL-lowering drugs involved large, randomized, double-blind, placebo-controlled trials. Below is a generalized summary of their protocols.
References
- 1. Low-Density Lipoprotein Cholesterol Lowering With Evolocumab and Outcomes in Patients With Peripheral Artery Disease: Insights From the FOURIER Trial (Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. his-files.com [his-files.com]
- 4. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. scribd.com [scribd.com]
- 10. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]
- 11. professional.heart.org [professional.heart.org]
- 12. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of LY 295427
For researchers, scientists, and drug development professionals, the lifecycle of a research compound extends beyond its experimental use. The proper disposal of investigational drugs like LY 295427, a hypocholesterolemic agent that modulates LDL receptor transcription, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1][2] This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Recommended when handling the powdered form outside of a fume hood |
All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and for ensuring safety prior to disposal.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing such waste.[3][4] The following protocol is based on best practices for chemical and pharmaceutical waste management.
1. Waste Identification and Segregation:
-
Isolate all waste materials containing this compound. This includes the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup.
-
Do not mix this compound waste with other waste streams unless compatibility is known and it is permissible under your institution's waste management plan.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.
-
The container must have a secure, tight-fitting lid to prevent spills and exposure.
-
For sharps contaminated with this compound, use a designated sharps container. Once full, seal the sharps container and place it inside the hazardous waste container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations.
-
Include the date when the first item of waste was placed in the container.
-
Indicate the primary hazards associated with the compound if known. In the absence of specific data, treat it as a potentially hazardous chemical.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [5] Improper disposal can lead to environmental contamination of water supplies and soil.[3][6]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[5] These services are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Logical workflow for the disposal of this compound.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Personal Protective Equipment: Before re-entering the spill area, don the appropriate PPE as outlined in the table above.
-
Containment and Absorption:
-
For solid spills , carefully cover the material with an absorbent powder to prevent it from becoming airborne.
-
For liquid spills , use a chemical absorbent pad or other suitable material to contain and absorb the liquid.
-
-
Collection: Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials, including wipes and gloves, must also be disposed of as hazardous waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling LY 295427
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like LY 295427. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound to foster a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a high potential for aerosolization. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste disposal containers readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood on a tared weigh boat. Minimize the creation of dust. For creating solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within a certified chemical fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
